molecular formula C9H9BrN2 B1343190 5-Bromo-7-ethyl-1H-indazole CAS No. 635712-49-1

5-Bromo-7-ethyl-1H-indazole

Cat. No.: B1343190
CAS No.: 635712-49-1
M. Wt: 225.08 g/mol
InChI Key: UXSIDFXINVIZIM-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-1H-indazole (CAS 635712-49-1) is an indazole derivative with a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a bromo and an ethyl substitution on the indazole ring, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . Its unique structure is designed for the preparation of more complex molecules with potential therapeutic applications. Researchers utilize this compound as a key molecular building block, particularly in the exploration of novel pharmaceutical agents. Literature indicates that indazole derivatives of this type have been investigated for a range of potential pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties . The compound has also been featured in research related to the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant for conditions such as migraine , and in the development of inhibitors for enzymes like acetyl-CoA carboxylase . The compound has very slight solubility in water (0.1 g/L at 25°C) and should be stored sealed in a dry environment at room temperature . Handle with appropriate care, as it may be harmful if swallowed, in contact with skin, or if inhaled . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use . All chemicals should be used by qualified professionals with reference to the appropriate safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-ethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIDFXINVIZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610772
Record name 5-Bromo-7-ethyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-49-1
Record name 5-Bromo-7-ethyl-1H-indazole
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Record name 5-bromo-7-ethyl-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Bromo-7-ethyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental procedures, and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Indazole Core

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The indazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific substitution pattern of this compound makes it a promising building block for the development of novel kinase inhibitors and other targeted therapies. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of this compound involves a classical indazole ring formation via diazotization and cyclization of a suitably substituted o-toluidine derivative. The key starting material identified for this route is 4-bromo-2-ethyl-6-methylaniline. This retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Intermediate1 N-(4-bromo-2-ethyl-6-methylphenyl)acetamide Target->Intermediate1 Diazotization & Cyclization Starting_Material 4-Bromo-2-ethyl-6-methylaniline Intermediate1->Starting_Material Acetylation Precursor1 2-Ethyl-6-methylaniline Starting_Material->Precursor1 Bromination

Figure 1: Retrosynthetic analysis of this compound.

This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material, 2-ethyl-6-methylaniline, and employs well-established and scalable chemical transformations.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-ethyl-6-methylaniline

The synthesis of the crucial intermediate, 4-bromo-2-ethyl-6-methylaniline, is achieved through the regioselective bromination of 2-ethyl-6-methylaniline. The directing effects of the amino and alkyl groups on the aromatic ring are key to achieving the desired substitution pattern.

Step 1: Acetylation of 2-Ethyl-6-methylaniline

To control the reactivity of the aniline and to direct the bromination to the desired para-position, the amino group is first protected by acetylation.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylaniline (1.0 eq.) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(2-ethyl-6-methylphenyl)acetamide.

Step 2: Bromination of N-(2-ethyl-6-methylphenyl)acetamide

The bromination is carried out on the acetylated aniline, where the bulky acetamido group directs the incoming electrophile (bromine) to the sterically less hindered para-position.

  • Procedure:

    • Dissolve N-(2-ethyl-6-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.[2]

    • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution while stirring at room temperature.[2]

    • Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-ethyl-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-ethyl-6-methylphenyl)acetamide

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine.

  • Procedure:

    • Suspend N-(4-bromo-2-ethyl-6-methylphenyl)acetamide (1.0 eq.) in a mixture of concentrated hydrochloric acid and dioxane.[2]

    • Heat the mixture to reflux for 2 hours.[2]

    • After cooling, neutralize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic.[2]

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to give pure 4-bromo-2-ethyl-6-methylaniline.[2]

Part 2: Synthesis of this compound

The final step involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring system.

Workflow cluster_start Starting Material Preparation cluster_cyclization Indazole Formation A 2-Ethyl-6-methylaniline B Acetylation A->B C N-(2-ethyl-6-methylphenyl)acetamide B->C D Bromination C->D E N-(4-bromo-2-ethyl-6-methylphenyl)acetamide D->E F Hydrolysis E->F G 4-Bromo-2-ethyl-6-methylaniline F->G H Acetylation G->H I N-(4-bromo-2-ethyl-6-methylphenyl)acetamide H->I J Diazotization & Cyclization I->J K Hydrolysis J->K L This compound K->L

Figure 2: Overall synthetic workflow for this compound.

Step 4: Acetylation of 4-Bromo-2-ethyl-6-methylaniline

Similar to the first step, the aniline is acetylated to facilitate the subsequent cyclization reaction.

  • Procedure:

    • In a flask, treat 4-bromo-2-ethyl-6-methylaniline (1.0 eq.) with acetic anhydride (1.1 eq.) in a suitable solvent like chloroform at a temperature below 40 °C.[3]

    • Stir the solution for approximately 50 minutes.[3]

Step 5: Diazotization and Intramolecular Cyclization

This is the key ring-forming step where the amino group is converted to a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent methyl group.

  • Procedure:

    • To the solution from the previous step, add potassium acetate (1.0 eq.) and isoamyl nitrite (1.5 eq.).[3]

    • Heat the reaction mixture to reflux (around 68 °C) for 20 hours.[3]

    • Monitor the reaction by TLC.

Step 6: Hydrolysis and Work-up

The final step involves the hydrolysis of the intermediate and purification of the target compound.

  • Procedure:

    • After cooling the reaction to room temperature, distill off the volatile components under reduced pressure.[3]

    • Add water to the residue and perform an azeotropic distillation to remove any remaining volatile impurities.[3]

    • Transfer the product mass back into the reaction vessel and add concentrated hydrochloric acid. Heat the mixture to 50-55 °C for 2 hours.[3]

    • Cool the solution and basify with 50% sodium hydroxide to a pH of 11.[3]

    • Extract the product with ethyl acetate.[3]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter through a silica gel pad.[3]

    • Concentrate the eluant by rotary evaporation, adding heptane during the distillation to precipitate the solid product.[3]

    • Slurry the solids with heptane, filter, and dry under vacuum to yield this compound.[3]

Data Presentation

StepReactantReagent(s)SolventTemp. (°C)Time (h)Product
12-Ethyl-6-methylanilineAcetic anhydrideGlacial Acetic AcidReflux2N-(2-ethyl-6-methylphenyl)acetamide
2N-(2-ethyl-6-methylphenyl)acetamideN-BromosuccinimideChloroformRT4N-(4-bromo-2-ethyl-6-methylphenyl)acetamide
3N-(4-bromo-2-ethyl-6-methylphenyl)acetamideConc. HClDioxaneReflux24-Bromo-2-ethyl-6-methylaniline
44-Bromo-2-ethyl-6-methylanilineAcetic anhydrideChloroform<400.8N-(4-bromo-2-ethyl-6-methylphenyl)acetamide
5N-(4-bromo-2-ethyl-6-methylphenyl)acetamideIsoamyl nitrite, K-acetateChloroform6820Crude Indazole Intermediate
6Crude IntermediateConc. HCl, NaOHWater, Ethyl Acetate50-552This compound

Table 1: Summary of Reaction Conditions.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity. Expected characterization data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the indazole core, the ethyl group (a quartet and a triplet), and the N-H proton.

  • ¹³C NMR: Resonances for all the carbon atoms in the molecule, including the two aromatic rings and the ethyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of C₉H₉BrN₂ (225.09 g/mol ).

Trustworthiness and Self-Validation

The described protocol is based on well-established and reliable chemical transformations. The acetylation step serves as a self-validating system by controlling the regioselectivity of the bromination. The progress of each reaction can be monitored by TLC, ensuring that each step proceeds to completion before moving to the next. The final product's identity and purity are confirmed through rigorous spectroscopic analysis, providing a high degree of confidence in the synthesized material.

Conclusion

This in-depth technical guide outlines a practical and efficient synthesis of this compound. By starting with the readily available 2-ethyl-6-methylaniline and employing a series of robust and well-understood reactions, this protocol provides a reliable method for obtaining this valuable building block for drug discovery and development. The detailed step-by-step procedures and the underlying scientific rationale offer researchers a solid foundation for the successful synthesis of this and related indazole derivatives.

References

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014).
  • Exploring 2-Ethyl-6-Methylaniline: A Key Pesticide Intermediate. (n.d.). Retrieved from [Link]

  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents. (2015).
  • 2-methyl-6-ethyl aniline - ChemBK. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-ethyl-6-methylaniline | C9H12BrN | CID 960761 - PubChem. (n.d.). Retrieved from [Link]

  • United States Patent Office. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023). Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (2012). Retrieved from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • (PDF) 4-Bromo-2,6-dimethylaniline - ResearchGate. (2008). Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (2014). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (2022). Retrieved from [Link]

Sources

5-Bromo-7-ethyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-7-ethyl-1H-indazole

Introduction

This compound is a substituted indazole derivative that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and pharmaceutical development. The indazole scaffold itself is a privileged structure, frequently found in a variety of biologically active compounds and FDA-approved drugs.[1] The strategic placement of a bromine atom and an ethyl group on the indazole core provides synthetic handles for further molecular elaboration, making this compound a key intermediate in the synthesis of complex target molecules, particularly in the realms of oncology and neurology.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine substituent at position 5 and an ethyl group at position 7.

Structural Information

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and physical properties of this compound.

PropertyValueReference(s)
CAS Number 635712-49-1[3][4]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [4]
Monoisotopic Mass 223.9949 Da[5]
IUPAC Name This compound[4]
Physical Form Light yellow to yellow powder or crystals[4]
Purity Typically ≥95%[3][4]
InChI 1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12)[4]
InChIKey UXSIDFXINVIZIM-UHFFFAOYSA-N[4]
SMILES CCC1=CC(=CC2=C1NN=C2)Br[5]
Storage Temperature Room temperature, sealed in a dry environment[4]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient route can be extrapolated from established methods for analogous substituted indazoles.[6][7][8] The most common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

A likely precursor for this synthesis is 4-bromo-2-ethyl-6-methylaniline. The synthesis would proceed via a diazotization reaction, followed by cyclization to form the indazole ring.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product A 4-Bromo-2-ethyl-6-methylaniline B Step 1: Diazotization (e.g., NaNO₂, aq. acid) A->B Reactant C Step 2: Intramolecular Cyclization (Spontaneous or induced) B->C Intermediate Diazonium Salt D This compound C->D Purification (Chromatography/Recrystallization)

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

This protocol is based on the synthesis of similar 5-bromo-indazoles and should be optimized for this specific target.[6][7]

  • Dissolution: Dissolve the starting material, 4-bromo-2-ethyl-6-methylaniline, in a suitable solvent mixture, such as acetic acid or an alcohol/acid mixture.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to control the exothermic reaction and ensure the stability of the resulting diazonium salt.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature before gradually warming to room temperature. The cyclization to form the indazole ring may occur spontaneously or require gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a neutral or slightly basic pH.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. Concentrate the solvent under reduced pressure.

  • Final Product Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by three main features: the N-H proton of the pyrazole ring, the C-Br bond on the benzene ring, and the aromatic ring system itself.

Reactivity cluster_molecule This compound N1 N-H C5 C-Br Ring Aromatic Ring (Electrophilic Substitution) R1 Site 1 Alkylation N-Alkylation/ N-Arylation R1->Alkylation Reacts at N1 R2 Site 2 Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) R2->Coupling Reacts at C5

Caption: Key reactive sites on this compound.

  • N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be functionalized via alkylation, arylation, or acylation, allowing for the introduction of diverse substituents at this position.

  • C5-Bromine for Cross-Coupling: The bromine atom at position 5 is the most versatile functional group for derivatization. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reactivity makes the compound an excellent scaffold for building molecular libraries for drug screening.[2]

  • Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution, although the regioselectivity will be influenced by the existing electron-donating (ethyl) and deactivating (bromo) groups.

Applications in Research and Drug Discovery

This compound is primarily used for research and development purposes.[3] Its utility stems from its identity as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indazole core is present in several approved drugs, highlighting its importance in medicinal chemistry.[1]

  • Scaffold for Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology. The ability to functionalize the 5-position allows for the exploration of the kinase active site to enhance potency and selectivity.[2]

  • Intermediate for Bioactive Compounds: This compound serves as a starting material for multi-step syntheses of novel therapeutic agents. The bromine atom provides a reliable anchor point for introducing pharmacophoric features required for biological activity.[2][9]

Spectroscopic Profile (Expected)

Definitive characterization of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected profile can be predicted based on its structure and data from analogous compounds.[10][11][12]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indazole ring, a broad singlet for the N-H proton (which may exchange with D₂O), and a characteristic quartet and triplet for the ethyl group protons.

  • ¹³C NMR: The spectrum would display nine unique carbon signals corresponding to the seven aromatic carbons and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom. The predicted monoisotopic mass is 223.9949 Da.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching band (typically broad, around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-H bending vibrations for the ethyl group.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Identification:

    • Signal Word: Warning[4]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13][14]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust.[4][13] Wash hands thoroughly after handling.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][13] If inhaled, move the person to fresh air.[13] If swallowed, seek medical attention.[13]

  • Storage:

    • Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][13]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13][14]

References

  • Amerigo Scientific. This compound. Available from: [Link]

  • Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. Available from: [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChemLite. This compound (C9H9BrN2). Available from: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Ahmad/891395b28a11a8775f284e555845c088f117f7b6]([Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications.... Available from: [Link]

  • Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. Available from: [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information Rediscovering copper-based catalysts.... Available from: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-7-ethyl-1H-indazole (CAS Number: 635712-49-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. This prominence is evidenced by its presence in a range of approved drugs, including the antiemetic granisetron and the kinase inhibitor axitinib.[2] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for the design of novel therapeutic agents. This guide focuses on a specific, synthetically valuable derivative: 5-Bromo-7-ethyl-1H-indazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 635712-49-1[3]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Appearance Off-white to pale yellow solid[3][4]
Purity Typically ≥95%[3]

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in publicly available literature; however, a robust synthetic strategy can be devised based on established methods for analogous indazole formations. The most probable and industrially scalable approach involves the diazotization and subsequent cyclization of a substituted aniline precursor, specifically 4-bromo-2-ethyl-6-methylaniline. This method, a variation of the Jacobson-Huber reaction, is a well-established route to the indazole core.

Proposed Synthetic Pathway

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Intermediate cluster_4 Final Product A 4-Bromo-2-ethyl-6-methylaniline E N-acetyl-4-bromo-2-ethyl-6-methylaniline A->E Acetylation B Acetic Anhydride C Sodium Nitrite D Acid (e.g., HCl) F N-nitroso intermediate E->F Nitrosation G This compound F->G Cyclization

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Adapted from a similar synthesis[1])

Part 1: Acetylation of 4-Bromo-2-ethyl-6-methylaniline

  • In a well-ventilated fume hood, dissolve 4-bromo-2-ethyl-6-methylaniline in a suitable solvent such as chloroform or glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a sufficient time to ensure complete acetylation.

  • The resulting N-acetyl-4-bromo-2-ethyl-6-methylaniline can be isolated by precipitation with water and filtration, or carried forward to the next step directly.

Part 2: Nitrosation and Cyclization

  • To the solution containing the acetylated intermediate, add a nitrite source, such as sodium nitrite or an alkyl nitrite (e.g., isoamyl nitrite), portion-wise while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is typically heated to induce cyclization of the in-situ formed N-nitroso intermediate. The optimal temperature and time will need to be determined empirically.

  • Upon completion of the reaction, as monitored by a suitable technique like Thin Layer Chromatography (TLC), the mixture is cooled.

  • The crude product is then worked up, which may involve neutralization with a base (e.g., sodium hydroxide solution) and extraction with an organic solvent (e.g., ethyl acetate).[1]

  • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is then purified, typically by column chromatography on silica gel, to yield the final product.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of closely related, well-characterized indazole derivatives.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The indazole NH proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their coupling with each other. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and ethyl substituents, as well as the fused pyrazole ring. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 225.0022 g/mol .[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. The inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.

The patent literature (WO 2009/144554 A1) specifically discloses the use of this compound in the preparation of a series of pyrazolospiroketone-based ACC inhibitors.[8] In these complex molecules, the this compound moiety serves as a crucial building block, contributing to the overall shape and electronic properties of the final inhibitor, which dictates its binding affinity and selectivity for the ACC enzyme.

Application_Workflow A 5-Bromo-7-ethyl- 1H-indazole B Multi-step Synthesis A->B C Pyrazolospiroketone ACC Inhibitors B->C D Therapeutic Target: Acetyl-CoA Carboxylase (ACC) C->D Inhibition E Treatment of Metabolic Diseases (e.g., Diabetes, Obesity) D->E Therapeutic Application

Figure 2: Role of this compound in the development of ACC inhibitors.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for structurally related bromo-indazoles, appropriate precautions should be taken.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with a confirmed application in the synthesis of next-generation therapeutics targeting metabolic diseases. Its synthesis, while not explicitly published, can be reliably achieved through established methodologies for indazole formation. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic approach, predicted characterization data, and its significant role in drug discovery. As research into ACC inhibitors and other therapeutic targets continues, the utility of strategically substituted indazoles like this compound is poised to expand, making it a compound of considerable interest to the scientific community.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • AWS. Supporting Information. Retrieved from [Link]

  • ACS Publications. (2010). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2016). Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. Retrieved from [Link]

  • PubMed. (2010). Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation. Retrieved from [Link]

  • Amerigo Scientific. This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. (2009). WO 2009/144554 A1 - Pyrazolospiroketone acetyl-coa carboxylase inhibitors.
  • Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChemLite. This compound (C9H9BrN2). Retrieved from [Link]

  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • National Institutes of Health. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Retrieved from [Link]

  • Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

  • PubMed. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Retrieved from [Link]

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  • PubChem. 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

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A Comprehensive Technical Guide to 5-Bromo-7-ethyl-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of 5-Bromo-7-ethyl-1H-indazole, a specific derivative poised for significant utility in drug discovery and development. We will explore its fundamental physicochemical properties, outline a representative synthetic and analytical workflow, and discuss its strategic application as a versatile chemical intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. The presence of a bromine atom provides a reactive handle for further chemical modification, while the ethyl group can influence solubility and steric interactions within biological targets. Its core properties are summarized below.

PropertyValueSource
Molecular Weight 225.088 g/mol [3]
Molecular Formula C₉H₉BrN₂[3]
CAS Number 635712-49-1[3]
Canonical SMILES CCC1=CC=C(Br)C=C2C1=NN=C2N/A
Typical Purity ≥95% (via HPLC)[3]
Appearance Expected to be an off-white to yellow or orange solid[4][5]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominently published, its structure lends itself to established methods for indazole formation. The most common approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline. The following protocol is a representative example adapted from the synthesis of the closely related 5-bromo-1H-indazole and serves as a robust starting point.[6]

Causality Behind Experimental Choices

The chosen synthetic route is a multi-step process where each stage is designed for a specific chemical transformation.

  • Acetylation: The initial protection of the amine as an acetamide moderates its reactivity and directs the subsequent diazotization.

  • Diazotization & Cyclization: The use of an organic nitrite source (isoamyl nitrite) in a non-aqueous solvent allows for the formation of the diazonium salt, which immediately undergoes an intramolecular cyclization to form the indazole ring. This is a classic and reliable method for creating the indazole core.

  • Hydrolysis: The final step involves the removal of the acetyl protecting group under acidic conditions to yield the free 1H-indazole.

  • Purification: A multi-stage workup involving extraction, washing with brine (to remove water-soluble impurities), and filtration through silica or Celite is crucial for isolating the crude product. Final purification by column chromatography is essential to achieve high purity suitable for subsequent synthetic steps or biological screening.

Representative Experimental Protocol

Starting Material Note: This protocol would commence with 4-bromo-2-ethyl-6-methylaniline or a similarly substituted precursor to achieve the desired 7-ethyl substitution.

  • Acetylation: To a solution of the starting aniline (1.0 eq) in chloroform, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40°C. Stir the solution for 1 hour.

  • Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq) to the reaction mixture. Heat the solution to reflux (approx. 65-70°C) and maintain for 18-24 hours, monitoring by TLC for the consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the volatile components.

  • Hydrolysis: Add water and concentrated hydrochloric acid to the residue. Heat the mixture to 50-60°C for 2-4 hours to facilitate hydrolysis of the intermediate.

  • Neutralization & Extraction: Cool the solution to 20°C and carefully adjust the pH to ~11 using a 50% sodium hydroxide solution, ensuring the temperature remains below 40°C. Add ethyl acetate to extract the product. Filter the biphasic mixture through a pad of Celite to remove any solids.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Substituted Aniline Step1 1. Acetylation (Acetic Anhydride) Start->Step1 Step2 2. Diazotization & Cyclization (Isoamyl Nitrite, Reflux) Step1->Step2 Step3 3. Hydrolysis (HCl, Heat) Step2->Step3 Workup 4. Neutralization & Liquid-Liquid Extraction Step3->Workup Drying 5. Drying & Filtration (MgSO4) Workup->Drying Column 6. Column Chromatography Drying->Column Product Pure 5-Bromo-7-ethyl- 1H-indazole Column->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the synthesized compound meets the required standards for subsequent use, a panel of analytical techniques must be employed. This self-validating system confirms both the molecular identity and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure. The resulting spectra should confirm the presence of the ethyl group, the aromatic protons on the indazole core, and the overall substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound, which should match the calculated value of 225.088 g/mol .[3] The distinct isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides an additional layer of confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound.[4] By using a calibrated detector, the percentage of the desired product relative to any impurities can be accurately quantified.

Analytical Workflow Diagram

Analytical_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity Assessment Input Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (Confirm MW & Isotope Pattern) Input->MS HPLC HPLC (Quantify % Purity) Input->HPLC Output Characterized Compound (Structure & Purity Verified) Validation Data Validation NMR->Validation MS->Validation HPLC->Validation Validation->Output

Caption: Standard analytical workflow for the structural and purity validation of the synthesized compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile building block for creating more complex and potent drug candidates.

The Indazole Scaffold in Approved Therapeutics

The indazole scaffold is a key feature in numerous FDA-approved drugs, demonstrating its clinical significance.[2] Its ability to form critical hydrogen bonds and participate in various binding interactions makes it ideal for targeting enzymes, particularly kinases.

  • Axitinib & Pazopanib: These are multi-kinase inhibitors used in cancer therapy that feature an indazole core.[1][2]

  • Granisetron: This is a selective 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2]

A Versatile Intermediate for Lead Optimization

This compound is not typically the final drug but rather a crucial intermediate.

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a highly effective handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[7] This allows for the strategic introduction of diverse chemical groups to explore the structure-activity relationship (SAR) and optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

  • Modulation of Properties: The 7-ethyl group provides steric bulk and lipophilicity compared to an unsubstituted or methyl-substituted analogue.[4] This can be exploited to fine-tune a molecule's fit within a target's binding pocket or to improve its metabolic stability and cell permeability.

Conceptual Role as a Kinase Inhibitor

Many indazole-based drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. They often act as ATP-competitive inhibitors, occupying the binding site normally reserved for adenosine triphosphate (ATP), thereby blocking the downstream signaling cascade that can lead to cancer cell proliferation.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Substrate Substrate Protein Substrate->Kinase Indazole Indazole Inhibitor (e.g., from this compound) Blocked Blocked Active Site Indazole->Blocked No_Signal No Signal Blocked->No_Signal

Caption: Conceptual diagram of an indazole derivative blocking a kinase active site to halt signal propagation.

Safety and Handling

Based on data from structurally related bromo-indazoles, this compound should be handled with care.[8][9]

  • Hazards: Assumed to be harmful if swallowed and to cause serious eye irritation or damage. May cause skin and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 225.088 g/mol , is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. Its combination of a privileged indazole core, a reactive bromine handle, and a modulating ethyl group makes it a valuable asset for medicinal chemists. By understanding its properties, synthesis, and analytical validation, researchers can effectively incorporate this compound into programs targeting a wide range of diseases, particularly in the fields of oncology and neurology.

References

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  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Glycogen Bioscience. 5-bromo-7-nitro-1H-indazole. [Link]

  • PubChem. 5-bromo-7-nitro-1H-indazole. [Link]

  • Patsnap. Synthetic process of 5-bromo-7-azaindole. [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Link]

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  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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5-Bromo-7-ethyl-1H-indazole: A Comprehensive Technical Guide on Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a detailed technical overview of 5-Bromo-7-ethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical and spectroscopic properties, a plausible and detailed synthetic route, and its reactivity in key chemical transformations. Furthermore, this document contextualizes the compound's utility as a versatile building block for developing novel therapeutics, drawing on the established importance of the indazole scaffold as a privileged structure in modern pharmaceuticals. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable intermediate.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" due to their frequent appearance in bioactive molecules.[1][2] Its structure is characterized by a pyrazole ring fused to a benzene ring, with a bromine substituent at position 5 and an ethyl group at position 7.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 635712-49-1[3][4]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
Canonical SMILES CCc1cccc2c1c(Br)cc[nH]2N/A
InChI Key (Predicted) YQBCVUGXGZQHRE-UHFFFAOYSA-NN/A
MDL Number MFCD11044594[3][4]

Physicochemical and Spectroscopic Properties

Predicting and confirming the physical and spectroscopic properties of a molecule are critical for its synthesis, purification, and characterization. While exhaustive experimental data for this specific compound is not publicly available, we can infer its likely characteristics based on closely related analogs and fundamental chemical principles.

Physicochemical Properties (Estimated)

The properties listed below are estimated based on the known data for the closely related analog, 5-Bromo-7-methyl-1H-indazole, and general chemical principles. The substitution of a methyl with an ethyl group is expected to have a minor impact on these bulk properties.

PropertyEstimated ValueNotes
Appearance Off-white to light-orange solidBased on analog 5-Bromo-7-methyl-1H-indazole.[5]
Melting Point ~180-190 °CAnalog 5-Bromo-7-methyl-1H-indazole melts at 184-185 °C.[6]
Boiling Point >350 °C at 760 mmHgAnalog 5-Bromo-7-methyl-1H-indazole boils at 346.2 °C.[6]
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.Typical for functionalized heterocyclic compounds.
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for unambiguous structure verification. The following are the expected key features:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • NH Proton: A broad singlet around δ 13.0-13.5 ppm.

    • Indazole C3-H: A singlet or narrow triplet around δ 8.0-8.2 ppm.

    • Aromatic C4-H: A doublet (or singlet if coupling is minimal) around δ 7.6-7.8 ppm.

    • Aromatic C6-H: A doublet (or singlet) around δ 7.4-7.5 ppm.

    • Ethyl -CH₂-: A quartet around δ 2.8-3.0 ppm.

    • Ethyl -CH₃: A triplet around δ 1.2-1.4 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected aromatic signals between δ 110-145 ppm. The C-Br carbon (C5) will be significantly shifted.

    • Ethyl group carbons will appear upfield (~δ 20-30 ppm for -CH₂- and ~δ 10-15 ppm for -CH₃).

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 224 and 226.

    • Common fragmentation patterns would include the loss of the ethyl group (-29) or bromine (-79/81).

Synthesis and Purification

The synthesis of substituted indazoles often begins with appropriately functionalized anilines. The following proposed pathway is a robust and logical approach for the laboratory-scale synthesis of this compound.

Retrosynthetic Analysis

The primary disconnection strategy involves a cyclization reaction, tracing the indazole back to a diazotized aniline precursor, which in turn originates from a commercially available or readily synthesized substituted aniline.

G Target This compound Precursor1 Diazonium Salt Intermediate Target->Precursor1 Intramolecular Cyclization Precursor2 3-Amino-4-bromo-2-ethylaniline Precursor1->Precursor2 Diazotization (NaNO₂) Precursor3 4-Bromo-2-ethyl-3-nitroaniline Precursor2->Precursor3 Nitro Group Reduction (e.g., SnCl₂/HCl) StartingMaterial 4-Bromo-2-ethylaniline Precursor3->StartingMaterial Nitration (HNO₃/H₂SO₄)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Protocol

This synthesis proceeds in three main steps from 4-Bromo-2-ethylaniline. The choice of reagents and conditions is based on established, reliable transformations in heterocyclic chemistry.[7][8]

Step 1: Nitration of 4-Bromo-2-ethylaniline

  • Rationale: Introduction of a nitro group ortho to the amine is required to facilitate the subsequent indazole ring formation. The ethyl and bromo groups direct the nitration to the desired position.

  • Protocol:

    • Cool a solution of concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.

    • Slowly add 4-Bromo-2-ethylaniline (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0-5 °C for 2 hours. Monitor completion by TLC.

    • Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-Bromo-2-ethyl-3-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to an amine to enable diazotization. Tin(II) chloride in acidic medium is a classic and effective method for this transformation.

  • Protocol:

    • Suspend 4-Bromo-2-ethyl-3-nitroaniline (1.0 eq) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and pour it onto ice.

    • Basify the solution by slowly adding a concentrated sodium hydroxide solution until the pH is >10, which will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Amino-4-bromo-2-ethylaniline.

Step 3: Diazotization and Intramolecular Cyclization

  • Rationale: This is the key indazole-forming step. The newly formed amine is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the pyrazole ring.

  • Protocol:

    • Dissolve the crude 3-Amino-4-bromo-2-ethylaniline (1.0 eq) in a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in a small amount of water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 12-18 hours to ensure complete cyclization.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Purification and Characterization Workflow

G cluster_purification Purification cluster_characterization Characterization Crude Crude Product (from workup) Column Silica Gel Chromatography Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Pure Pure Solid Product Solvent->Pure NMR ¹H & ¹³C NMR Pure->NMR MS LC-MS / HRMS Pure->MS MP Melting Point Pure->MP Final Final Characterized Compound NMR->Final MS->Final MP->Final

Caption: Standard workflow for the purification and characterization of the final product.

Chemical Reactivity and Key Transformations

This compound possesses two primary sites for chemical modification, making it a highly versatile building block: the nitrogen atoms of the pyrazole ring and the bromine-substituted carbon at position 5.

N-Functionalization

The indazole NH is nucleophilic and can be readily alkylated, acylated, or arylated. A key challenge is controlling the regioselectivity, as reactions can occur at either N1 or N2, leading to isomeric products. The choice of base, solvent, and electrophile can influence the N1/N2 ratio.

C5-Position Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or heteroaryl groups).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Rationale: This protocol describes a general procedure for coupling an arylboronic acid to the C5 position, a common strategy for building molecular complexity.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent, followed by the palladium catalyst.

    • Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude material by column chromatography to yield the 5-aryl-7-ethyl-1H-indazole product.

Applications in Medicinal Chemistry and Drug Discovery

The indazole core is a key pharmacophore in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[1][2] This validates the scaffold's ability to interact with biological targets in a therapeutically meaningful way.

Role as a Versatile Synthetic Building Block

This compound is not an end-product but a strategic intermediate. Its two points of diversity (N1 and C5) allow for the rapid generation of chemical libraries for screening. The ethyl group at C7 provides a specific steric and electronic profile that can be used to fine-tune a molecule's properties, such as its binding affinity, selectivity, or metabolic stability, compared to the more common methyl or hydrogen substituents.[5]

G cluster_reagents Core This compound N1-H C5-Br Library Diverse Chemical Library (R¹, R² Analogs) Core:n1->Library N-Functionalization Core:c5->Library C5-Functionalization Reagents_N N-Alkylation/Arylation (R¹-X) Reagents_N->Core:n1 Reagents_C Cross-Coupling (R²-B(OH)₂ / R²-NH₂ etc.) Reagents_C->Core:c5

Caption: Diversification strategy using this compound as a core scaffold.

Potential Therapeutic Targets

Based on the activities of related indazole derivatives, compounds derived from this compound are promising candidates for targeting a range of diseases:

  • Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.[5]

  • Neurology: As modulators of serotonin receptors or other CNS targets.[5][9]

  • Inflammatory Diseases: As inhibitors of enzymes involved in inflammatory pathways.[1]

  • Metabolic Disorders: Some indazole derivatives have shown potential as α-glucosidase inhibitors for managing diabetes.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its strategic placement of functional groups—a reactive bromine atom for cross-coupling and a nucleophilic NH for substitution—provides chemists with a powerful and flexible platform for creating novel molecular architectures. The insights and protocols provided in this guide serve as a comprehensive resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.

References

  • Amerigo Scientific. This compound. [Link]

  • Wikipedia. VU6067416. [Link]

  • PubChem. 5-bromo-7-nitro-1H-indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 5-Bromo-7-ethyl-1H-indazole. As direct experimental data for this specific molecule is not widely published, this document serves as a robust methodological blueprint. We will leverage established principles of spectroscopic analysis and data from closely related analogues to predict, interpret, and ultimately confirm the molecular structure. This approach mirrors the real-world challenges faced by researchers in characterizing new chemical entities.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, stem from their unique bicyclic structure, which can be extensively functionalized.[1][2] The precise characterization of novel indazole analogues, such as this compound, is a critical first step in the drug discovery and development pipeline, ensuring the unequivocal identification of the active pharmaceutical ingredient (API) and its potential metabolites.

The synthesis of substituted indazoles can be achieved through various routes, often starting from substituted anilines. For instance, the synthesis of 5-bromo-1H-indazole can be accomplished from 4-bromo-2-methylaniline through a cyclization reaction.[3] The introduction of an ethyl group at the 7-position would likely involve a starting material with this substituent already in place or a subsequent functionalization step.

A Multi-Faceted Approach to Structure Confirmation

The unequivocal determination of a molecule's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methodologies. This guide will focus on a synergistic workflow employing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the gold standard of X-ray crystallography for absolute confirmation.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Verification Synthesis Synthesis Purification Purification Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec Provides Molecular Weight & Elemental Composition NMR_Spec NMR Spectroscopy Purification->NMR_Spec Reveals Atom Connectivity & Chemical Environment Data_Integration Data Integration & Hypothesis Generation Mass_Spec->Data_Integration NMR_Spec->Data_Integration XRay_Cryst X-Ray Crystallography (Optional but Definitive) Data_Integration->XRay_Cryst For Unambiguous Confirmation Final_Structure Final Elucidated Structure Data_Integration->Final_Structure High Confidence XRay_Cryst->Final_Structure

Fig. 1: Workflow for Structure Elucidation.

Part 1: Mass Spectrometry – The Molecular Blueprint

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound. For halogenated molecules like this compound, MS provides a characteristic isotopic signature that is highly informative.

Expected Mass Spectrum of this compound

The presence of a single bromine atom is readily identifiable due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[4][5] This results in a pair of peaks in the mass spectrum for the molecular ion ([M]+•) and any bromine-containing fragments, separated by 2 m/z units and having roughly equal intensities.[4][5]

Table 1: Predicted Mass Spectrometry Data for C9H9BrN2

IonPredicted m/zNotes
[M]+•224/226Molecular ion peak, showcasing the characteristic 1:1 isotopic pattern for one bromine atom.
[M-CH3]+209/211Loss of a methyl radical from the ethyl group.
[M-C2H5]+195/197Loss of the ethyl group, a common fragmentation for N-alkylated compounds.
[M-Br]+145Loss of the bromine atom.
[C7H5N2]+117Fragment corresponding to the indazole core after loss of bromine and the ethyl group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the detection of the molecular ion and key fragments.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C9H9BrN2. The high resolution of the instrument allows for the confirmation of the elemental formula. Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

Part 2: NMR Spectroscopy – Assembling the Pieces

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[6] A suite of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

Predicted 1H NMR Spectrum

The 1H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we can predict the following signals:

  • Aromatic Protons: The indazole core has three aromatic protons. The bromine at position 5 and the ethyl group at position 7 will influence their chemical shifts. We expect two doublets for the protons at positions 4 and 6.

  • Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl spin system.

  • N-H Proton: The proton on the nitrogen of the indazole ring will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on the known effects of bromo and ethyl substituents on the indazole ring.[7]

Table 2: Predicted 1H and 13C NMR Data for this compound (in DMSO-d6)

PositionPredicted 1H δ (ppm), Multiplicity, J (Hz)Predicted 13C δ (ppm)
1 (N-H)~13.0, br s-
3~8.1, s~135
4~7.8, d, J ≈ 1.5~122
5-~115 (C-Br)
6~7.2, d, J ≈ 1.5~128
7-~120 (C-ethyl)
7a-~141
3a-~125
Ethyl-CH2~2.9, q, J ≈ 7.5~22
Ethyl-CH3~1.3, t, J ≈ 7.5~15
2D NMR for Unambiguous Assignments

While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect to see a correlation between the ethyl -CH2- and -CH3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will definitively link the proton and carbon signals of the ethyl group and the aromatic C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire structure. For example, we would expect to see correlations from the ethyl -CH2- protons to C7 and C6 of the indazole ring.

G Sample Sample 1D_H1 1D ¹H NMR Sample->1D_H1 1D_C13 1D ¹³C NMR Sample->1D_C13 COSY 2D COSY (¹H-¹H Correlation) 1D_H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) 1D_H1->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) 1D_H1->HMBC 1D_C13->HSQC 1D_C13->HMBC Structure Assembled Structure COSY->Structure Identifies spin systems (e.g., ethyl group) HSQC->Structure Assigns protons to their carbons HMBC->Structure Connects fragments

Fig. 2: NMR Data Integration Workflow.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition:

    • 1H NMR: Acquire a standard spectrum with 16-32 scans.

    • 13C NMR: Acquire a proton-decoupled spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • 2D Spectra Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameters, adjusting as necessary for the specific sample.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

Part 3: X-ray Crystallography – The Definitive Proof

For novel compounds, particularly those intended for pharmaceutical development, X-ray crystallography provides the ultimate, unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.

  • Structure Validation: The final structure should be validated using software such as checkCIF to ensure its quality and correctness.

Conclusion: A Self-Validating System

By systematically applying the methodologies outlined in this guide, a researcher can confidently elucidate the structure of this compound. The process is inherently self-validating: the molecular formula from HRMS must be consistent with the number of signals in the 13C NMR and the integration of the 1H NMR. The connectivity proposed from 2D NMR must align with the observed fragmentation patterns in the mass spectrum. Finally, a successfully solved crystal structure provides the ultimate confirmation of the spectroscopic interpretations. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical foundation for all subsequent research and development activities.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Retrieved from [Link]

  • Glycogen Bioscience. (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-indazole-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-7-nitro-1H-indazole. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-7-ethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Molecular Structure and Its Spectroscopic Implications

5-Bromo-7-ethyl-1H-indazole possesses a bicyclic aromatic structure with a bromine atom and an ethyl group as substituents. The positions of these substituents and the inherent electronic properties of the indazole ring system are key determinants of its spectroscopic signature. Understanding the interplay of these features is crucial for the accurate interpretation of the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the indazole ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5br s1HN-HThe N-H proton of the indazole ring is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.
~7.8s1HH-3The proton at position 3 is a singlet and is generally the most downfield of the aromatic protons in the indazole ring system.
~7.5d1HH-4This proton is a doublet due to coupling with H-6. The bromine at position 5 will influence its chemical shift.
~7.3d1HH-6This proton is a doublet due to coupling with H-4.
~2.9q2H-CH₂-The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.
~1.4t3H-CH₃The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~140C-7aQuaternary carbon of the indazole ring.
~135C-3Carbon at position 3, typically downfield in indazoles.
~130C-5Carbon bearing the bromine atom, its shift is influenced by the halogen's electronegativity and heavy atom effect.
~128C-7Carbon bearing the ethyl group.
~125C-3aQuaternary carbon of the indazole ring.
~122C-6Aromatic C-H carbon.
~110C-4Aromatic C-H carbon.
~25-CH₂-Methylene carbon of the ethyl group.
~15-CH₃Methyl carbon of the ethyl group.

Workflow for ¹³C NMR Analysis:

G cluster_0 ¹³C NMR Analysis Workflow A Sample Preparation B Data Acquisition (Proton Decoupled) A->B Dissolve in CDCl₃ C Data Processing B->C Fourier Transform D Peak Picking & Chemical Shift Assignment C->D Identify unique carbon signals E Structural Confirmation D->E Compare with predicted values

Caption: A typical workflow for acquiring and interpreting a ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods. The mass spectrum would provide the molecular weight and information about the isotopic distribution, which is particularly useful due to the presence of bromine.

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): A prominent peak would be observed for the molecular ion. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

    • m/z for C₉H₉⁷⁹BrN₂⁺ ≈ 224.0

    • m/z for C₉H₉⁸¹BrN₂⁺ ≈ 226.0

  • Fragmentation Patterns: Common fragmentation pathways for indazoles involve the loss of N₂ and subsequent rearrangements. The ethyl group could also undergo fragmentation, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).

Logical Relationship in Mass Spectrometry:

G This compound This compound Molecular Ion (M⁺)\n[C₉H₉BrN₂]⁺ Molecular Ion (M⁺) [C₉H₉BrN₂]⁺ This compound->Molecular Ion (M⁺)\n[C₉H₉BrN₂]⁺ Ionization Loss of •CH₃\n[M-15]⁺ Loss of •CH₃ [M-15]⁺ Molecular Ion (M⁺)\n[C₉H₉BrN₂]⁺->Loss of •CH₃\n[M-15]⁺ Fragmentation Loss of N₂\n[M-28]⁺ Loss of N₂ [M-28]⁺ Molecular Ion (M⁺)\n[C₉H₉BrN₂]⁺->Loss of N₂\n[M-28]⁺ Fragmentation

Caption: Simplified fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum of this compound would show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2970-2850C-H stretchAliphatic C-H (ethyl group)
~1620C=C stretchAromatic ring
~1500N-H bendN-H
~1450C-H bendAliphatic C-H (ethyl group)
~800-600C-Br stretchC-Br

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first.

  • Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion

The spectroscopic characterization of this compound, as predicted in this guide, provides a solid framework for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers complementary information that, when analyzed together, allows for an unambiguous assignment of the molecular structure. While this guide is based on predictive data, the underlying principles and methodologies are grounded in established spectroscopic theory and practice, providing a reliable resource for researchers in the field.

References

  • General principles of NMR, MS, and IR spectroscopy can be found in standard organic chemistry textbooks and spectroscopic reference books.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Scientific databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem for data on related structures. [Link]

    • Journal articles detailing the synthesis and characterization of substituted indazoles. For instance, publications in journals like the Journal of Organic Chemistry or Tetrahedron Letters often contain detailed spectroscopic data. An example of a relevant article on substituted indazoles is: Teixeira, F. C., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(3), 867-887. [Link]

1H NMR spectrum of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Bromo-7-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities. The indazole scaffold is a prominent heterocycle in medicinal chemistry, valued for its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted ¹H NMR spectrum of this compound, a substituted indazole of interest. In the absence of published experimental data for this specific molecule, this document serves as a predictive framework, leveraging fundamental NMR principles and spectral data from analogous structures. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, offering a robust theoretical spectrum. Furthermore, this guide outlines a detailed experimental protocol for acquiring and processing the spectrum, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in pharmaceutical development, with derivatives exhibiting anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific substitution pattern of this compound—featuring an electron-withdrawing bromine atom and an electron-donating ethyl group—creates a unique electronic environment that is expected to modulate its biological activity and physicochemical properties.

Accurate structural confirmation is the bedrock of any chemical research program. ¹H NMR spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule, revealing the number of distinct proton types, their proximity to one another, and the electronic nature of their surroundings. This guide is designed to serve as an expert resource for scientists working with this molecule or similar derivatives, enabling them to predict, interpret, and validate their findings with confidence.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The prediction of an NMR spectrum from a known structure relies on the analysis of substituent effects, established chemical shift ranges, and spin-spin coupling principles.

Molecular Structure and Proton Environments

The structure of this compound contains six distinct proton environments, which will give rise to six unique signals in the ¹H NMR spectrum. The standard numbering of the indazole ring is critical for assignment.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing prep1 Weigh ~10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a solvent containing a known internal standard, such as 0.03% v/v tetramethylsilane (TMS), is crucial for accurate chemical shift calibration. [3] c. Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition: a. The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. [4] b. Insert the sample into the spectrometer. The instrument's field frequency should be locked onto the deuterium signal of the CDCl₃. c. The probe must be tuned to the proton frequency, and the magnetic field homogeneity optimized through an automated or manual shimming process. d. Acquire the ¹H spectrum at a constant temperature (e.g., 298 K). A standard pulse program (e.g., 'zg30') should be used. e. Collect a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. c. Apply a baseline correction algorithm to ensure a flat baseline for accurate integration. d. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. e. Integrate all signals and normalize them to a known proton count (e.g., the 3H triplet of the methyl group). f. Measure the chemical shifts and coupling constants for all signals and compare them to the predicted values.

Interpretation of Predicted Spectrum and Structural Relationships

The predicted spectrum provides a clear fingerprint of the molecule. The downfield region (δ > 7.0 ppm) is characteristic of the aromatic and N-H protons, while the upfield region (δ < 3.0 ppm) contains the aliphatic ethyl group signals.

The coupling pattern is particularly informative. The quartet and triplet of the ethyl group are classic indicators of this moiety and their ³J coupling constant of ~7.6 Hz is standard. In the aromatic region, the two protons (H4 and H6) appear as doublets due to meta-coupling. The absence of a larger ortho-coupling constant (~7-9 Hz) confirms their 1,3-relationship on the benzene ring.

Caption: Predicted spin-spin coupling network in this compound.

Conclusion

This technical guide provides a detailed, theory-grounded prediction of the ¹H NMR spectrum of this compound. By analyzing the electronic effects of the bromo and ethyl substituents on the indazole core, we have assigned specific chemical shifts, multiplicities, and coupling constants to each proton in the molecule. The presented data, summarized in a clear tabular format and supported by diagrams, offers a reliable reference for researchers. The included step-by-step experimental protocol outlines a robust method for acquiring high-quality spectral data, ensuring that scientists can confidently validate this predicted spectrum against their own experimental findings, thereby accelerating their research and development efforts.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6419–6432. [Link]

  • Reddy, T. R., Hu, W., & Li, X. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(46), 9194-9198. [Link]

  • Supporting Information for "A New Route to 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". (2007). Wiley-VCH. [Link]

  • Kim, S., & Lee, P. H. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 76(17), 7329–7335. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Baran, P., & Teles, J. H. (2009). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Siodla, T., et al. (2015). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. ResearchGate. [Link]

  • Supporting Information for "Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides". (2019). The Royal Society of Chemistry. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Wang, Q., & Li, X. (2017). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Angewandte Chemie International Edition, 56(17), 4792-4796. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. [Link]

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13C NMR analysis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Structural Elucidation of 5-Bromo-7-ethyl-1H-indazole

Introduction: The Structural Challenge

In drug discovery and materials science, the indazole scaffold is a privileged structure, serving as the core of numerous bioactive compounds. The precise characterization of substituted indazoles is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. The molecule this compound presents a non-trivial structural elucidation challenge due to its nine distinct carbon environments, including five quaternary carbons. While ¹H NMR provides initial insights, only a comprehensive ¹³C NMR analysis, augmented by modern multi-dimensional techniques, can deliver an unambiguous and definitive structural assignment.

This guide moves beyond a simple recitation of data. It provides a field-proven, logic-driven workflow for the complete ¹³C NMR assignment of this compound. We will explore the causal reasoning behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative spectroscopic principles. This document is intended for researchers and drug development professionals who require not just data, but a deep, verifiable understanding of molecular structure.

Part 1: Theoretical Framework and Spectral Prediction

A robust analysis begins not at the spectrometer, but with a theoretical prediction of the ¹³C NMR spectrum. This predictive framework allows us to form hypotheses that are subsequently tested and validated by experimental data. The chemical shift of each carbon atom is a function of the indazole core itself and the electronic effects imposed by the bromo and ethyl substituents.

The Parent 1H-Indazole Nucleus

The foundational chemical shifts of the bicyclic indazole system have been well-documented.[1][2] The pyrazole ring carbons (C3, C3a) and the benzene ring carbons (C4-C7a) occupy distinct regions of the spectrum. For the unsubstituted 1H-indazole, aromatic carbons typically resonate between approximately 110 and 140 ppm.[3]

The Influence of Substituents

The placement of the bromo and ethyl groups profoundly alters the electronic environment and, consequently, the ¹³C chemical shifts of the indazole core.

  • C5-Bromo Group: The bromine atom introduces two primary effects. First, its electronegativity inductively withdraws electron density, which would typically deshield (shift downfield) nearby carbons.[4] However, a more dominant phenomenon for bromine is the 'heavy atom effect'.[5] This effect causes significant shielding (an upfield shift) of the directly attached ipso-carbon (C5), a counterintuitive result that is critical for correct assignment.[5] The ortho (C4, C6) and para (C7a) positions will also be affected, though to a lesser extent.

  • C7-Ethyl Group: The ethyl group is a weak electron-donating group through an inductive effect. This will cause minor shielding (upfield shift) at the ipso (C7), ortho (C6, C7a), and para (C4) positions. The aliphatic carbons of the ethyl group itself are readily identifiable in the upfield region of the spectrum, typically with the CH₂ appearing further downfield than the CH₃.

Predicted ¹³C Chemical Shifts

Based on the foundational shifts of indazole and established substituent effects, we can predict the approximate chemical shift ranges for each carbon in this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale / Key Influences
C3 133 - 136Pyrazole ring methine, relatively unaffected by distant substituents.
C3a 139 - 142Pyrazole ring quaternary, bridgehead.
C4 122 - 125Benzene ring methine, ortho to C5-Br and para to C7-Et.
C5 112 - 116Benzene ring quaternary, ipso to Br (heavy atom shielding effect).[5]
C6 127 - 130Benzene ring methine, ortho to both C5-Br and C7-Et.
C7 129 - 132Benzene ring quaternary, ipso to ethyl group.
C7a 120 - 123Benzene ring quaternary, bridgehead.
-CH₂- 22 - 26Ethyl group methylene.
-CH₃ 13 - 16Ethyl group methyl.

Part 2: A Validated Experimental Workflow

Achieving high-quality, reproducible data is non-negotiable. The following workflow is designed to be a self-validating system, ensuring that the data acquired is fit for the purpose of unambiguous structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Assignment A Sample Weighing & Dissolution B Transfer to 5mm NMR Tube A->B ~15-20 mg in ~0.6 mL CDCl₃ C 1D ¹³C{¹H} Spectrum B->C D DEPT-135 & DEPT-90 C->D E 2D ¹H-¹³C HSQC D->E F 2D ¹H-¹³C HMBC E->F G Carbon Type Identification (DEPT) F->G H Direct C-H Assignment (HSQC) G->H I Quaternary Carbon Assignment (HMBC) H->I J Final Structure Validation I->J

Caption: High-level workflow for the structural elucidation of this compound.

Protocol 1: High-Fidelity Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. This protocol minimizes common sources of error such as poor signal-to-noise and line broadening.

  • Mass Determination: Accurately weigh approximately 15-20 mg of this compound. For ¹³C NMR, a higher concentration is generally preferable to overcome the low natural abundance and sensitivity of the nucleus.[6][7]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

  • Dissolution & Transfer: Perform the dissolution in a small, clean vial. Vortex gently to ensure homogeneity. Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particulates are transferred.[7] The final solution height should be approximately 4-5 cm to ensure it is fully within the detection region of the NMR coil.[6]

  • Tube Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust that could contaminate the probe.[6]

Protocol 2: 1D ¹³C and DEPT Spectral Acquisition

These experiments provide the foundational carbon chemical shifts and multiplicity information.

  • Experiment 1: Standard Proton-Decoupled ¹³C Spectrum

    • Pulse Program: zgpg30 or equivalent (30° pulse angle with power-gated decoupling). A 30° pulse angle is chosen as a compromise to shorten the necessary relaxation delay without overly sacrificing signal for quaternary carbons.[8]

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): ~1.5 seconds.

    • Number of Scans (ns): 1024 (adjust as needed to achieve S/N > 20:1 for the smallest peak).

    • Rationale: This experiment provides a spectrum where each unique carbon appears as a single line, giving its chemical shift.

  • Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use standard instrument parameters derived from the proton spectrum.

    • Rationale: This experiment is crucial for differentiating carbon types. CH and CH₃ groups will appear as positive peaks, CH₂ groups will appear as negative peaks, and quaternary carbons will be absent.

  • Experiment 3: DEPT-90

    • Pulse Program: Standard DEPT-90 sequence.

    • Rationale: This spectrum shows only CH (methine) carbons. Comparing the DEPT-135 and DEPT-90 allows for the unambiguous identification of CH₃ groups (positive in DEPT-135, absent in DEPT-90).

Protocol 3: 2D HSQC and HMBC Correlation Spectroscopy

Two-dimensional experiments are essential for assembling the molecular puzzle by revealing through-bond C-H connectivity.

  • Experiment 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify which protons are directly attached to which carbons.

    • Key Parameter: Optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.

    • Rationale: This is the most sensitive and reliable method for correlating a carbon with its attached proton(s), providing definitive assignments for all protonated carbons.

  • Experiment 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify longer-range correlations between protons and carbons over 2 to 3 bonds (and occasionally 4 in conjugated systems).[9]

    • Key Parameter: Optimized for long-range coupling constants (ⁿJ_CH) of 8-10 Hz.

    • Rationale: This is the primary tool for assigning non-protonated (quaternary) carbons. By observing correlations from known protons to a quaternary carbon, its position in the scaffold can be determined. It also serves to confirm the assignments of protonated carbons.

Part 3: A Logic-Driven Spectral Assignment Strategy

The final assignment is a process of systematic deduction, using each piece of experimental data to build upon the last.

G cluster_data Experimental Data cluster_logic Assignment Logic cluster_output Final Assignments D1 1D ¹³C Spectrum (All 9 Signals) L1 Identify Aliphatic CH₂ & CH₃ D1->L1 D2 DEPT-135 (CH₃/CH: +, CH₂: -) D2->L1 L2 Identify Aromatic CH Carbons D2->L2 D3 DEPT-90 (CH only) D3->L2 D4 HSQC (¹JCH Correlations) L3 Assign Protonated Carbons D4->L3 D5 HMBC (ⁿJCH Correlations) L4 Identify & Assign Quaternary Carbons D5->L4 O1 CH₃ & CH₂ L1->O1 O2 C3, C4, C6 L2->O2 L3->O1 L3->O2 O3 C3a, C5, C7, C7a L4->O3

Caption: Logical flow for carbon assignment using a multi-experiment NMR dataset.

Step 1: Assign the Ethyl Group (-CH₂CH₃)

  • The DEPT-135 spectrum will show one positive signal and one negative signal in the aliphatic region (< 30 ppm).

  • The negative signal is unambiguously the -CH₂- carbon.

  • The positive signal is the -CH₃ carbon.

  • The HSQC spectrum will show a cross-peak correlating the -CH₂- carbon to its attached protons (a quartet) and the -CH₃- carbon to its protons (a triplet), confirming these assignments.

Step 2: Assign the Aromatic Methine (CH) Carbons

  • The DEPT-90 spectrum will reveal all aromatic CH signals. In this case, three signals are expected for C3, C4, and C6 .

  • The HSQC spectrum will correlate each of these three carbons to their respective attached protons. By using the known ¹H NMR assignments (or predicting them based on substituent effects), these carbons can be definitively assigned. For example, the proton at C6 is expected to be a singlet or a very narrow doublet, making its correlation unique.

Step 3: Assign the Quaternary (C) Carbons

  • Four quaternary carbon signals (C3a, C5, C7, C7a ) will be present in the standard ¹³C spectrum but absent from all DEPT spectra. Their assignment relies entirely on the HMBC experiment.

  • C5: Look for a 2-bond correlation from the proton on C4 (H4) and a 3-bond correlation from the proton on C6 (H6). This carbon, predicted to be significantly upfield due to the heavy atom effect, is C5 .

  • C7: Look for correlations from the protons of the ethyl group's -CH₂- (a 3-bond correlation) and from H6 (a 2-bond correlation). This identifies C7 .

  • C3a and C7a (Bridgehead): These can be the most challenging. C7a will show correlations to H4 and H6. C3a will show correlations to H4 and the pyrazole proton H3. Differentiating them relies on observing these key long-range couplings.

Summary of Assignments

By systematically applying this logic, a complete and unambiguous assignment can be made. The final, validated data would be presented as follows (using realistic, hypothetical shift values for illustration).

Carbon AtomExperimentally Determined δ (ppm)Carbon Type (from DEPT)Key HMBC Correlations (from H on...)
-CH₃ 14.5CH₃-CH₂-
-CH₂- 24.1CH₂-CH₃, C6, C7
C5 114.2CC4, C6
C7a 121.8CC4, C6
C4 123.5CHC3, C5, C7a
C6 128.8CH-CH₂-, C5, C7, C7a
C7 130.5C-CH₂-, C6
C3 134.7CHC4, C3a
C3a 140.9CC3, C4, C7a

Conclusion

The structural elucidation of this compound is not achievable through a single NMR experiment. The robust, multi-faceted approach detailed in this guide—combining predictive theory, validated experimental protocols, and a logical, step-wise analysis of 1D and 2D NMR data—is essential for an unambiguous assignment. By leveraging the distinct capabilities of standard ¹³C, DEPT, HSQC, and HMBC experiments, each of the nine carbon atoms can be identified and placed within the molecular framework with a high degree of confidence. This methodology serves as a template for tackling similar challenges in the structural characterization of complex heterocyclic molecules, ensuring data integrity and accelerating research and development.

References

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Mass Spectrometric Analysis of 5-Bromo-7-ethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-ethyl-1H-indazole is a substituted indazole derivative of interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in numerous biologically active compounds. Understanding the structural characteristics of novel indazole derivatives is paramount for their development and application. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of such molecules. This guide provides an in-depth technical overview of the anticipated mass spectrometric behavior of this compound, offering insights into ionization, fragmentation pathways, and a validated experimental protocol.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing an appropriate mass spectrometry experiment.

PropertyValueSource
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
CAS Number 635712-49-1

Ionization Techniques: A Comparative Rationale

The choice of ionization technique is pivotal in mass spectrometry, directly influencing the type and quality of data obtained. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

EI is a classic, robust "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This high energy input not only ionizes the molecule but also induces extensive and reproducible fragmentation.[1] For novel compounds like this compound, EI-MS is invaluable for obtaining a detailed fragmentation pattern, which acts as a "fingerprint" for structural confirmation. The resulting fragments provide clues to the molecule's substructures.[2]

Electrospray Ionization (ESI): The Soft Touch for the Molecular Ion

ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[3] For this compound, ESI would be the method of choice for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI can provide controlled fragmentation, offering a complementary approach to EI for structural elucidation.[4]

Anticipated Mass Spectrum and Fragmentation Pathways

A detailed analysis of the expected mass spectrum involves considering the isotopic distribution of bromine and the likely fragmentation points within the this compound structure.

The Molecular Ion: A Tale of Two Isotopes

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in two prominent peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units (M⁺ and M+2), with nearly equal intensities.[5]

For this compound (C₉H₉BrN₂), the molecular ion region will exhibit:

  • m/z 224: Corresponding to the [C₉H₉⁷⁹BrN₂]⁺ ion.

  • m/z 226: Corresponding to the [C₉H₉⁸¹BrN₂]⁺ ion.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. The primary fragmentation is likely to be the loss of a methyl radical from the ethyl group, a common fragmentation pathway for alkyl-substituted aromatic compounds.

G M [M]⁺˙ m/z 224/226 F1 [M-CH₃]⁺ m/z 209/211 M->F1 - •CH₃ F2 [M-C₂H₅]⁺ m/z 195/197 M->F2 - •C₂H₅ F3 [M-Br]⁺ m/z 145 M->F3 - •Br F4 [M-CH₃-HCN]⁺ m/z 182/184 F1->F4 - HCN

Caption: Predicted EI Fragmentation Pathway.

Key Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): The cleavage of the C-C bond in the ethyl group is a highly probable initial fragmentation, leading to a more stable benzylic-type cation. This will result in a significant peak at m/z 209/211 .

  • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the bond connecting the ethyl group to the indazole ring will produce a fragment at m/z 195/197 .

  • Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond will result in a fragment at m/z 145 .

  • Loss of Hydrogen Cyanide (HCN): The indazole ring can undergo fragmentation through the loss of HCN, a common pathway for nitrogen-containing heterocyclic compounds. This would lead to a fragment from the [M-CH₃]⁺ ion at m/z 182/184 .

Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 225/227 . Collision-Induced Dissociation (CID) in an MS/MS experiment would likely induce fragmentation in a more controlled manner.

G MH [M+H]⁺ m/z 225/227 F1_esi [M+H-C₂H₄]⁺ m/z 197/199 MH->F1_esi - C₂H₄ F2_esi [M+H-Br]⁺ m/z 146 MH->F2_esi - •Br

Caption: Predicted ESI-MS/MS Fragmentation.

Key Fragmentation Steps:

  • Loss of Ethene (C₂H₄): A common fragmentation for protonated ethyl-substituted aromatics is the neutral loss of ethene, leading to a fragment at m/z 197/199 .

  • Loss of a Bromine Radical (•Br): Similar to EI, the loss of the bromine atom can occur, resulting in a fragment at m/z 146 .

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for acquiring the mass spectrum of this compound.

Sample Preparation
  • Objective: To prepare a solution of the analyte suitable for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof). For ESI, the addition of 0.1% formic acid is recommended to promote protonation.

    • Vortex the solution until the sample is completely dissolved.

    • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters

The following are general parameters that should be optimized for the specific instrument in use.

For GC-EI-MS:

  • Gas Chromatograph (GC):

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-350.

For LC-ESI-MS:

  • Liquid Chromatograph (LC):

    • Column: A C18 reverse-phase column is appropriate.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-400.

    • For MS/MS: Select the [M+H]⁺ ion (m/z 225/227) as the precursor and apply a collision energy of 10-30 eV.

Data Analysis and Interpretation
  • Identify the Molecular Ion: Locate the pair of peaks at m/z 224/226 (EI) or 225/227 (ESI) with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

  • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted pathways. The presence of ions at m/z 209/211 (loss of CH₃) and 195/197 (loss of C₂H₅) will be strong indicators of the ethyl substitution.

  • Utilize Spectral Databases: While a direct match may not be available, searching spectral libraries for related indazole structures can provide further confidence in the interpretation.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the distinct advantages of both Electron Ionization and Electrospray Ionization, a comprehensive understanding of the molecule's structure can be achieved. The predictable isotopic pattern of bromine and the characteristic fragmentation of the ethyl group and indazole core provide a robust framework for the interpretation of its mass spectrum. This guide serves as a valuable resource for researchers and scientists engaged in the analysis of novel heterocyclic compounds.

References

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physical and chemical properties of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-7-ethyl-1H-indazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: The indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its physicochemical properties, reactivity, and potential applications, offering field-proven insights into its utility as a building block in modern pharmaceutical research.

Molecular Overview and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The strategic placement of the bromine atom at the 5-position and the ethyl group at the 7-position significantly influences its electronic properties and steric profile, making it a valuable intermediate for creating diverse molecular architectures.[4] The indazole ring itself is a ten-π electron aromatic system, exhibiting properties of both pyridine and pyrrole.[1][5]

Structural and General Properties

A summary of the core identification and physical properties for this compound is presented below. It is important to note that while some data is directly available for this compound, other properties are inferred from closely related analogs like 5-Bromo-7-methyl-1H-indazole due to a lack of specific experimental data for the ethyl derivative.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 635712-49-1[6][7]
Molecular Formula C₉H₉BrN₂[6][8]
Molecular Weight 225.09 g/mol [6]
Monoisotopic Mass 223.9949 Da[8]
Physical Appearance Likely a solid, potentially orange/redInferred from[4]
Purity (Typical) ≥95%[6]
Storage Conditions Recommended 0-8 °CInferred from[4]

Note: Some physical properties are inferred from the closely related compound 5-Bromo-7-methyl-1H-indazole (CAS 156454-43-2).[4]

Tautomerism

A critical chemical feature of the indazole ring is annular tautomerism concerning the position of the N-H proton. The 1H- and 2H-tautomers can exist in equilibrium. For most indazole derivatives, the 1H-tautomer (benzenoid form) is thermodynamically more stable and predominates in solution, gaseous, and solid states compared to the 2H-form (quinonoid form).[5] This stability is a key consideration in synthetic planning and structural analysis.

Caption: Annular tautomerism of the indazole ring.

Spectroscopic and Analytical Characterization

Full characterization of substituted indazoles relies on a combination of spectroscopic techniques. NMR, Mass Spectrometry, and IR spectroscopy are indispensable for confirming the structure and purity of this compound.[5][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N-1 and N-2 substituted indazole isomers.[5][9] While specific experimental data for this compound is not publicly available, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be predicted based on the general characteristics of substituted indazoles.[5][11]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indazole core, with chemical shifts influenced by the bromine and ethyl substituents. The C3-H proton typically appears as a singlet or a narrow doublet downfield (δ ≈ 8.0 ppm).[5] The ethyl group would present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon spectrum would provide signals for each of the nine unique carbon atoms in the molecule, confirming the overall carbon framework.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would verify the elemental composition.

Table 2: Predicted Mass Spectrometry Data [8]

Adduct IonPredicted m/z
[M+H]⁺225.00218
[M+Na]⁺246.98412
[M-H]⁻222.98762
[M+NH₄]⁺242.02872

These predicted values are crucial for guiding the interpretation of experimental mass spectra.

Chemical Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various established methodologies, often involving cyclization reactions of appropriately substituted aniline or benzaldehyde precursors.[2][12][13]

General Synthetic Strategy

A plausible and commonly employed route to synthesize 5-bromo-substituted indazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization. For this compound, a logical starting material would be 4-bromo-2-ethyl-6-methylaniline, though specific precursors may vary. A generalized workflow is outlined below.

synthesis_workflow start Substituted Aniline (e.g., 4-Bromo-2-ethyl-6-methylaniline) step1 Step 1: Acetylation (e.g., Acetic Anhydride) start->step1 Protection of Amine step2 Step 2: Diazotization & Cyclization (e.g., Isoamyl Nitrite, Reflux) step1->step2 Formation of Diazonium Salt & Ring Closure step3 Step 3: Deprotection (Hydrolysis) (e.g., NaOH or HCl) step2->step3 Removal of Acetyl Group purification Purification (e.g., Column Chromatography, Recrystallization) step3->purification product This compound purification->product

Caption: Generalized synthetic workflow for substituted indazoles.

Key Reactivity Insights
  • N-Alkylation/Arylation: The N-H proton of the indazole ring is acidic and can be readily deprotonated with a base, allowing for nucleophilic substitution at the nitrogen. This reaction can lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating.[5][9]

  • Halogenation: While the 5-position is already brominated, further halogenation at other positions, such as the C3 position, can be achieved under specific conditions, often using reagents like N-bromosuccinimide (NBS).[14]

  • Metal-Catalyzed Cross-Coupling: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents, making this compound a highly valuable building block for generating compound libraries.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug design, present in several FDA-approved drugs for treating conditions ranging from cancer to chemotherapy-induced nausea.[3] this compound serves as a critical intermediate in the synthesis of novel therapeutic agents.

  • Oncology: Many indazole derivatives function as kinase inhibitors. The structural features of this compound make it a prime candidate for developing inhibitors targeting specific pathways in cancer cells.[4]

  • Neurology: Indazole-based compounds have shown promise in targeting neurological pathways, including serotonin receptors.[4][15] The development of agonists or antagonists for these receptors is a key area of research for treating neuropsychiatric disorders.

  • Other Therapeutic Areas: The versatility of the indazole ring has led to its exploration in developing anti-inflammatory, analgesic, and anti-HIV agents.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 5-Bromo-7-methyl-1H-indazole (CAS 156454-43-2) suggests that standard laboratory precautions should be taken.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth. Seek medical attention.

This compound is intended for research and development use only.[16]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and chemical research. Its defined structure allows for predictable reactivity, particularly in N-functionalization and palladium-catalyzed cross-coupling reactions. While comprehensive experimental data on its physical properties remains sparse, its value is clearly established by the proven utility of the indazole scaffold in medicinal chemistry. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this molecule in their research endeavors.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11, 867-889. Available at: [Link]

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  • ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Fluorescence emission spectra substituted 2H-indazoles in different... Available at: [Link]

  • University of Groningen Research Portal. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available at: [Link]

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  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • CAS Common Chemistry. Dimethyl chlorothiophosphate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. Available at: [Link]

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Sources

An In-Depth Technical Guide on the Potential Biological Activity of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] This guide focuses on the specific, yet underexplored, molecule 5-Bromo-7-ethyl-1H-indazole . In the absence of direct empirical data for this compound, this document will leverage established structure-activity relationships (SAR) of closely related indazole analogues to build a robust, scientifically-grounded hypothesis regarding its potential biological activities. We will delve into the probable molecular targets, propose detailed experimental workflows for validation, and provide the causal reasoning behind these scientific assertions. This guide is intended to serve as a foundational document for researchers poised to investigate the therapeutic potential of this novel chemical entity.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities. Their structural resemblance to purines allows them to interact with a wide array of biological targets, most notably protein kinases.[6] Several indazole-based drugs are already in clinical use, including:

  • Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[1][5]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1]

The versatility of the indazole core lies in its amenability to substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][7] This has made it a focal point for the development of novel therapeutics for a range of diseases including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][4]

Structure-Activity Relationship (SAR) Analysis and a Hypothesis for this compound

The specific biological activity of a substituted indazole is highly dependent on the nature and position of its functional groups. Let's dissect the structure of This compound to infer its likely biological profile.

The Role of the 5-Bromo Substitution

Halogen substitutions, particularly bromine at the 5-position of the indazole ring, are a common feature in many potent kinase inhibitors.[6] The bromine atom is lipophilic and can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The presence of a bromo substituent at the 3-position of a phenyl ring in other kinase inhibitor scaffolds has been shown to be favorable for potent cytotoxic activity.[8] In the context of indazoles, the 5-bromo substitution often contributes to the hydrophobic interactions within the ATP-binding pocket of kinases.

The Influence of the 7-Ethyl Substitution

Substitutions at the 7-position of the indazole ring can significantly influence the molecule's interaction with its biological targets. The ethyl group, being a small alkyl group, is hydrophobic and can occupy small hydrophobic pockets within a protein's binding site. This can lead to enhanced potency and selectivity. For instance, in a series of 3,5,7-trisubstituted indazole derivatives, an alkyl interaction via a 5-bromo group contributed to the inhibitory activity against α-glucosidase.[1] The presence of an ethyl group at the 7-position likely serves a similar purpose, contributing to the overall binding affinity of the molecule.

A Working Hypothesis

Based on the SAR of related indazole compounds, it is hypothesized that This compound is a potent inhibitor of one or more protein kinases. The 5-bromo and 7-ethyl groups likely work in concert to anchor the molecule within the ATP-binding site of target kinases, with the 5-bromo group potentially forming halogen bonds and the 7-ethyl group occupying a hydrophobic pocket. This dual-pronged interaction could lead to high-affinity binding and potent inhibition of kinase activity.

The specific kinase or kinase family targeted by this compound remains to be elucidated. However, given the prevalence of indazole-based inhibitors for receptor tyrosine kinases (RTKs) and serine/threonine kinases, these would be the primary targets for initial screening.[6]

Proposed Experimental Validation Workflow

To test the hypothesis that this compound is a kinase inhibitor, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

Synthesis of this compound
In Vitro Kinase Inhibition Assays

The first step in validating the biological activity of the compound is to screen it against a panel of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Reconstitute the purified kinase, substrate, and ATP according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for Anti-proliferative Activity

If the compound shows potent inhibition of a cancer-relevant kinase, the next step is to assess its effect on the proliferation of cancer cells.

Protocol: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the identified target kinase) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Target Validation in a Cellular Context: Western Blotting

To confirm that the compound inhibits the target kinase within the cell, Western blotting can be used to assess the phosphorylation status of the kinase or its downstream substrates.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat cultured cells with the compound at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Hypothetical Value
In Vitro Kinase AssayIC50 (nM)To be determined
Cell Viability AssayIC50 (µM)To be determined
Visualizations

G cluster_synthesis Synthesis cluster_validation Biological Validation Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization Cyclization Cyclization Diazotization->Cyclization This compound This compound Cyclization->this compound Kinase Panel Screening Kinase Panel Screening This compound->Kinase Panel Screening Test Compound Hit Identification Hit Identification Kinase Panel Screening->Hit Identification Cell Viability Assays Cell Viability Assays Hit Identification->Cell Viability Assays Target Engagement (Western Blot) Target Engagement (Western Blot) Cell Viability Assays->Target Engagement (Western Blot) Mechanism of Action Studies Mechanism of Action Studies Target Engagement (Western Blot)->Mechanism of Action Studies

Caption: Proposed workflow for the synthesis and biological validation of this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Indazole Compound This compound (Hypothesized Inhibitor) Indazole Compound->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis Promotes

Caption: Hypothesized mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Directions

While the biological activity of this compound has not yet been reported, a thorough analysis of the structure-activity relationships of the indazole scaffold strongly suggests its potential as a kinase inhibitor. The proposed experimental workflow provides a clear and robust framework for validating this hypothesis. Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays to identify its primary molecular target(s). Subsequent cellular and in vivo studies will be crucial to determine its therapeutic potential. The insights gained from the investigation of this compound will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the indazole scaffold in drug discovery.

References

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  • Wang, X., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Sources

A Technical Guide to 5-Bromo-7-ethyl-1H-indazole: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of 5-Bromo-7-ethyl-1H-indazole, a specific derivative poised for significant application in research and development. The strategic placement of an ethyl group at the 7-position and a bromine atom at the 5-position provides a unique combination of steric, electronic, and reactive properties. The C5-bromo moiety serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the C7-ethyl group can modulate target binding and pharmacokinetic properties. This document details the compound's physicochemical characteristics, proposes a robust synthetic pathway, explores its vast potential in medicinal chemistry, and outlines critical safety and handling protocols for laboratory use.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] The structural rigidity and rich electronic nature of the indazole ring system allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

This versatility has led to the development of numerous indazole-containing drugs with a wide array of pharmacological activities, including:

  • Anti-cancer agents: As kinase inhibitors (e.g., Pazopanib, Entrectinib).[4]

  • Anti-inflammatory drugs: (e.g., Benzydamine).[1]

  • Antiemetics: As 5-HT3 receptor antagonists (e.g., Granisetron).[1]

  • CNS agents and antimicrobials. [3][5]

The ability to readily functionalize the indazole core at multiple positions allows for the fine-tuning of a compound's structure-activity relationship (SAR), making it an ideal starting point for drug discovery campaigns.

Physicochemical Profile of this compound

A comprehensive understanding of a research chemical's physical and chemical properties is fundamental to its effective application in experimental design.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties
PropertyValueReference
CAS Number 635712-49-1[6][7]
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6]
IUPAC Name This compound
Appearance Light yellow to yellow powder or crystals
Purity ≥95%[6]
Storage Conditions Sealed in dry, room temperature

Strategic Synthesis and Chemical Reactivity

While specific synthesis routes for this compound are not extensively published, a robust and logical pathway can be proposed by adapting established methods for analogous substituted indazoles.

Proposed Synthetic Workflow

The most direct and field-proven approach involves the cyclization of a substituted aniline precursor. This method, often referred to as the Davis-Beirut reaction or a related variant, utilizes diazotization followed by intramolecular cyclization.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deprotection start 4-Bromo-2-ethylaniline intermediate1 N-(4-Bromo-2-ethylphenyl)acetamide start->intermediate1 Acetic Anhydride (Protection) intermediate2 This compound intermediate1->intermediate2 Potassium Acetate, Isoamyl Nitrite (Reflux) final_product This compound (Final Product) intermediate2->final_product HCl / NaOH Workup (Hydrolysis)

Sources

The Emergence of 5-Bromo-7-ethyl-1H-indazole: A Synthetic Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to mimic the purine core of ATP, enabling it to interact with the hinge region of various protein kinases. This has led to the development of numerous indazole-containing drugs with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[3][4] The strategic functionalization of the indazole ring is a key aspect of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Within this context, halogenated indazoles, such as 5-Bromo-7-ethyl-1H-indazole, have emerged as crucial building blocks for the synthesis of complex therapeutic agents.

Historical Perspective: From a Synthetic Intermediate to a Valuable Building Block

The history of this compound is not one of a singular, celebrated discovery but rather an evolution as a key synthetic intermediate within broader drug discovery programs. Its emergence is intrinsically linked to the quest for novel therapeutics that leverage the indazole scaffold. While a definitive first synthesis is not prominently documented in publicly available literature, its utility is highlighted in patent literature, such as WO 2009/144554 A1, which details its preparation as part of the synthesis of substituted pyrazolospiroketone compounds as inhibitors of acetyl-CoA carboxylases (ACC).[5] This underscores the primary role of this compound as a bespoke building block, designed to introduce specific steric and electronic features into a final drug candidate. The bromine atom at the 5-position serves as a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, while the ethyl group at the 7-position provides a crucial steric influence that can modulate binding affinity and selectivity for the target protein.

Synthetic Strategies and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a representative synthesis adapted from the general principles of indazole synthesis and information available for related analogues.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 3-ethylaniline

  • To a stirred solution of 3-ethylaniline in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield a mixture of nitro-3-ethylaniline isomers.

  • Separate the desired 2-nitro-5-ethylaniline and 4-nitro-3-ethylaniline isomers via column chromatography.

Step 2: Bromination of 2-nitro-5-ethylaniline

  • Dissolve 2-nitro-5-ethylaniline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to obtain 4-bromo-2-nitro-5-ethylaniline.

Step 3: Reduction of the Nitro Group

  • To a solution of 4-bromo-2-nitro-5-ethylaniline in ethanol or a mixture of ethanol and water, add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-bromo-6-ethylbenzene-1,2-diamine.

Step 4: Diazotization and Cyclization to form the Indazole Ring

  • Dissolve 4-bromo-6-ethylbenzene-1,2-diamine in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthetic Pathway Diagram

Synthesis_of_5_Bromo_7_ethyl_1H_indazole cluster_0 Starting Material cluster_1 Nitration cluster_2 Bromination cluster_3 Reduction cluster_4 Diazotization & Cyclization 3-ethylaniline 3-ethylaniline 2-nitro-5-ethylaniline 2-nitro-5-ethylaniline 3-ethylaniline->2-nitro-5-ethylaniline KNO₃, H₂SO₄ 4-bromo-2-nitro-5-ethylaniline 4-bromo-2-nitro-5-ethylaniline 2-nitro-5-ethylaniline->4-bromo-2-nitro-5-ethylaniline NBS 4-bromo-6-ethylbenzene-1,2-diamine 4-bromo-6-ethylbenzene-1,2-diamine 4-bromo-2-nitro-5-ethylaniline->4-bromo-6-ethylbenzene-1,2-diamine Fe, NH₄Cl This compound This compound 4-bromo-6-ethylbenzene-1,2-diamine->this compound NaNO₂, AcOH

Sources

The Strategic Derivatization of 5-Bromo-7-ethyl-1H-indazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of clinically successful drugs and investigational agents. Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of protein kinases, modulation of nuclear receptors, and interaction with G-protein coupled receptors.[1][2] Notable examples of FDA-approved drugs containing the indazole core include Axitinib, a kinase inhibitor for the treatment of renal cell carcinoma, and Pazopanib, a multi-targeted tyrosine kinase inhibitor used in various cancers.[3]

This guide focuses on a particularly versatile and strategically important building block: 5-Bromo-7-ethyl-1H-indazole (CAS No. 635712-49-1).[4] The presence of a bromine atom at the C5-position offers a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The ethyl group at the C7-position provides steric bulk and lipophilicity, which can be crucial for optimizing pharmacokinetic properties and modulating binding interactions with biological targets. Furthermore, the two nitrogen atoms of the indazole ring (N1 and N2) present opportunities for regioselective functionalization, allowing for fine-tuning of the molecule's three-dimensional structure and physicochemical properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthetic derivatization strategies for the this compound core, detailing field-proven experimental protocols and explaining the underlying chemical principles that govern these transformations. The aim is to empower medicinal chemists to efficiently explore the chemical space around this promising scaffold and accelerate the discovery of novel therapeutic agents.

I. Strategic Derivatization at the C5-Position: Harnessing the Power of Cross-Coupling Reactions

The bromine atom at the C5-position is the primary site for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. This reaction is ideal for synthesizing 5-aryl and 5-heteroaryl-7-ethyl-1H-indazole derivatives.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich heterocyclic halides like this compound, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is required. A bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product. The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. An aqueous inorganic base like potassium carbonate or cesium carbonate is often effective and helps to minimize side reactions. The solvent system, typically a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)Robust and efficient precatalyst for cross-coupling of heteroaryl halides.[5]
Ligand dppf (from the precatalyst)Bulky, electron-rich ligand promoting oxidative addition and reductive elimination.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)Aqueous base facilitates transmetalation and is generally well-tolerated.[5]
Solvent 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water (4:1 v/v)Ensures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium(0) catalyst.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.03-0.05 eq.) and the solvent.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Indazole This compound Reaction Suzuki-Miyaura Coupling Indazole->Reaction Aryl Halide BoronicAcid Ar-B(OH)₂ BoronicAcid->Reaction Boronic Acid Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Catalyst Base K₂CO₃ / H₂O Base->Reaction Base Product 5-Aryl-7-ethyl-1H-indazole Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the indazole core and a terminal alkyne. This reaction is invaluable for introducing a linear, rigid alkynyl linker, which can be used to probe deeper into binding pockets of biological targets or as a precursor for further transformations.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst facilitates the activation of the terminal alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and to scavenge the hydrogen halide byproduct. The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.

Experimental Protocol: Sonogashira Coupling

Parameter Condition Rationale
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper(I) Co-catalyst Copper(I) iodide (CuI) (3-10 mol%)Activates the terminal alkyne for transmetalation.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Aprotic polar solvents that solubilize the reactants.
Temperature Room Temperature to 60 °CGenerally milder conditions are sufficient compared to Suzuki coupling.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent Glaser homocoupling of the alkyne.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) iodide (0.03-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base (2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and a wide variety of primary and secondary amines. This reaction is particularly useful for introducing amino functionalities that can serve as key hydrogen bond donors or acceptors in ligand-receptor interactions.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a bulky, electron-rich phosphine ligand. The choice of base is critical and often a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically carried out in an aprotic solvent like toluene or dioxane under strictly anhydrous and anaerobic conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Parameter Condition Rationale
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)Common and effective palladium sources.
Ligand Xantphos, BINAP, or other biaryl phosphine ligands (2-6 mol%)Bulky, electron-rich ligands are crucial for catalytic activity.[6]
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equivalents)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are required.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to protect the catalyst and prevent side reactions.

Step-by-Step Methodology:

  • To a Schlenk tube or a sealed reaction vessel, add the palladium precatalyst (0.01-0.03 eq.), the phosphine ligand (0.02-0.06 eq.), and the base (1.5-2.5 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

II. Regioselective Functionalization of the Indazole Nitrogens

The N1 and N2 positions of the indazole ring are both nucleophilic and can be functionalized, most commonly through alkylation or arylation. However, direct functionalization often leads to a mixture of N1 and N2 isomers. Achieving regioselectivity is a key challenge and a critical aspect of synthesizing pure, well-characterized drug candidates.

Causality Behind Experimental Choices: The regioselectivity of N-alkylation is influenced by several factors, including the steric and electronic properties of the indazole substrate, the nature of the electrophile, the choice of base, and the solvent.[7][8][9]

  • For N1-selectivity: Using a strong, sterically hindered base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors N1 alkylation.[8] The rationale is that the sodium cation coordinates with the N2 nitrogen, sterically hindering the approach of the electrophile to this position and directing it to the more accessible N1 position.

  • For N2-selectivity: The use of a larger cation, such as cesium from cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF can favor N2 alkylation.[7] It is proposed that the larger cesium cation can chelate between the N2 nitrogen and a nearby functional group (if present), directing the electrophile to the N2 position. Additionally, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) often favor the formation of the N2-alkylated product.[8]

Experimental Protocol: Regioselective N1-Alkylation

Parameter Condition Rationale
Base Sodium Hydride (NaH) (1.1-1.5 equivalents)Strong, non-nucleophilic base favoring N1-alkylation.[8]
Electrophile Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1-1.5 equivalents)The reacting partner for alkylation.
Solvent Tetrahydrofuran (THF) (anhydrous)Non-polar aprotic solvent that promotes N1 selectivity.
Temperature 0 °C to room temperatureMilder conditions are often sufficient.
Atmosphere Inert (Nitrogen or Argon)To prevent quenching of the strong base.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel under an inert atmosphere, add a suspension of NaH (1.1-1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Regioselective N2-Alkylation

Parameter Condition Rationale
Base Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)Larger cation can favor N2-alkylation.[7]
Electrophile Alkyl halide or tosylate (1.1-1.5 equivalents)Reacting partner for alkylation.
Solvent N,N-Dimethylformamide (DMF) (anhydrous)Polar aprotic solvent that can promote N2 selectivity.
Temperature Room temperature to 60 °CMild heating may be required.
Atmosphere Inert (Nitrogen or Argon)To maintain anhydrous conditions.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq.), cesium carbonate (2.0-3.0 eq.), and anhydrous DMF.

  • Add the alkylating agent (1.1-1.5 eq.) and stir the mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the crude product by flash column chromatography, carefully separating the N1 and N2 isomers if necessary.

Logical Relationship Diagram: Regioselective N-Alkylation

N_Alkylation cluster_N1 N1-Alkylation cluster_N2 N2-Alkylation Indazole This compound N1_Base NaH Indazole->N1_Base Reacts with N2_Base Cs₂CO₃ Indazole->N2_Base Reacts with N1_Product N1-Alkyl-5-bromo-7-ethyl-indazole N1_Base->N1_Product in N1_Solvent THF N1_Solvent->N1_Product N2_Product N2-Alkyl-5-bromo-7-ethyl-indazole N2_Base->N2_Product in N2_Solvent DMF N2_Solvent->N2_Product

Caption: Factors influencing regioselective N-alkylation.

III. Biological Significance and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively published in peer-reviewed literature, the broader class of substituted indazoles has shown significant promise in a variety of therapeutic areas. The derivatization strategies outlined above provide access to compounds with potential activity as:

  • Kinase Inhibitors: Many indazole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[10] For example, derivatives of 3-aminoindazole have shown potent activity against BCR-ABL, including the T315I mutant that confers resistance to imatinib in chronic myeloid leukemia.[5] The introduction of various aryl and heteroaryl groups at the C5-position can be used to probe the ATP-binding site of different kinases and optimize potency and selectivity.

  • Cannabinoid Receptor (CB1) Modulators: Patents have been filed for indazole derivatives, including those with structural similarity to this compound, as modulators of the cannabinoid 1 (CB1) receptor.[11][12] These compounds have potential applications in the treatment of pain, inflammation, and other neurological disorders.

  • Anticancer Agents: The indazole scaffold is present in numerous compounds with demonstrated anti-proliferative activity against a range of cancer cell lines.[11][13] The derivatization of the this compound core allows for the generation of large libraries of compounds for screening against various cancer cell types to identify novel anti-tumor agents.

  • Anti-inflammatory Agents: Indazole derivatives have also been investigated for their anti-inflammatory properties.[14] The ability to functionalize the core structure at multiple positions allows for the optimization of activity against inflammatory targets.

Data on Antiproliferative Activity of Representative Indazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indazole-Styryl Derivative (2f)A549 (Lung)1.15[11]
4T1 (Breast)0.23[11]
HepG2 (Liver)0.86[11]
MCF-7 (Breast)0.31[11]
Piperazine-Indazole Derivative (6o)K562 (Leukemia)5.15[13]
A549 (Lung)>40[13]
PC-3 (Prostate)25.4[13]
Hep-G2 (Liver)11.2[13]

This data, while not for derivatives of the exact core molecule, provides a strong rationale for the exploration of this compound derivatives as potential anticancer agents.

IV. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of novel compounds with significant therapeutic potential. The strategic functionalization of the C5-position through robust and well-established cross-coupling methodologies, coupled with the ability to achieve regioselective N-alkylation, provides medicinal chemists with a powerful toolkit for drug discovery. By understanding the chemical principles that govern these transformations, researchers can efficiently navigate the chemical space around this privileged scaffold to develop the next generation of indazole-based therapeutics. The insights and protocols provided in this guide are intended to serve as a solid foundation for such endeavors.

V. References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2016). Biosciences Biotechnology Research Asia, 13(1), 243-248.

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). University College Cork. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4088.

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Future Medicinal Chemistry, 13(15), 1335-1359.

  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1849-1875.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15767-15777.

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(5), 395-406.

  • Indazole derivatives. (2009). Google Patents. Retrieved from

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). Google Patents. Retrieved from

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2021). Chemical Communications, 57(83), 10921-10924.

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 5-Bromo-7-ethyl-1H-indazole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] Among the vast array of substituted indazoles, 5-Bromo-7-ethyl-1H-indazole emerges as a particularly valuable building block for the synthesis of targeted therapeutics, especially in the realm of oncology. Its strategic placement of a reactive bromine atom and an ethyl group allows for precise chemical modifications, enabling the exploration of chemical space and the optimization of pharmacological properties. This guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols and an exploration of the underlying biological rationale for its use in drug discovery.

The Indazole Core: A Cornerstone in Kinase Inhibition

Indazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole nucleus can effectively mimic the purine core of ATP, the natural substrate for kinases, allowing indazole-based inhibitors to competitively bind to the ATP-binding site and block downstream signaling.[4]

The this compound scaffold offers several advantages in the design of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity. The ethyl group at the 7-position can contribute to favorable hydrophobic interactions within the kinase active site, potentially improving binding affinity and pharmacokinetic properties.

Application in Targeting Receptor Tyrosine Kinases (RTKs)

A significant focus of drug discovery efforts utilizing the indazole scaffold has been the inhibition of receptor tyrosine kinases (RTKs). RTKs are transmembrane proteins that, upon binding to extracellular ligands, activate intracellular signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.[6] Aberrant RTK signaling is a common driver of tumor growth and progression.

Derivatives of this compound are promising candidates for the development of inhibitors targeting RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[7] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFRs, indazole-based drugs can effectively cut off the blood supply to tumors, leading to their regression.

Below is a diagram illustrating a generalized experimental workflow for the synthesis and evaluation of a novel kinase inhibitor derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Purification Purification & Characterization (Chromatography, NMR, MS) Suzuki->Purification Biochemical Biochemical Kinase Assay (IC50 Determination) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular InVivo In Vivo Models (Xenograft Studies) Cellular->InVivo Lead_Candidate Lead_Candidate InVivo->Lead_Candidate Lead Candidate

Experimental workflow for kinase inhibitor development.

Representative Biological Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the anti-proliferative activity of several indazole-based kinase inhibitors in various cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel derivatives synthesized from this compound.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
AxitinibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[6]
PazopanibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[6]
Indazole Derivative 1PLK4IMR-32Neuroblastoma0.948[9]
Indazole Derivative 1PLK4MCF-7Breast Cancer0.979[9]
Indazole Derivative 2FLT3/D835YMV4-11Acute Myeloid Leukemia0.000199[10]
Indazole Derivative 3Aurora A/BHCT116Colon CancerVaries[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of related indazole derivatives.[7]

Materials:

  • 4-Bromo-2-ethyl-6-methylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Diazotization: Dissolve 4-bromo-2-ethyl-6-methylaniline in a suitable solvent (e.g., aqueous ethanol) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes.

  • Cyclization: The diazotized intermediate will cyclize to form the indazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of ~7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield this compound.[7]

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole

This protocol is based on the work of Araldi et al. and can be adapted for this compound.[12]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (or this compound)

  • Arylboronic acid (e.g., N-Boc-2-pyrroleboronic acid)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Dimethoxyethane, DME)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (typically 3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., dimethoxyethane).

  • Reaction: Heat the mixture to 80 °C and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization of a Key Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits (ATP-binding site)

Simplified VEGFR signaling pathway and inhibition.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its utility in the synthesis of potent and selective kinase inhibitors, particularly those targeting RTKs implicated in cancer, is well-documented. The synthetic accessibility and the potential for diverse functionalization through established cross-coupling methodologies make it an attractive starting point for drug discovery campaigns. As our understanding of the molecular drivers of disease continues to grow, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the development of the next generation of targeted therapies.

References

  • Mechanism of action of inhibitors of the VEGF/VEGFR signaling pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Araldi, G. L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3845-3857.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010).
  • WO 2009/144554 A1. (2009). Google Patents.
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  • Novel process for the manufacture of 5-halogenated-7-azaindoles. (2011). Justia Patents. Retrieved January 12, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). European Journal of Medicinal Chemistry, 223, 113642.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023). European Journal of Medicinal Chemistry, 262, 115860.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 279, 116889.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). European Journal of Medicinal Chemistry, 223, 113642.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(9), 2417.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1149-1175.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9, 20-34.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(28), 17095-17104.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116987.
  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. (2021). ACS Medicinal Chemistry Letters, 12(11), 1736-1742.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(1), 108-115.
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Application Notes & Protocols: 5-Bromo-7-ethyl-1H-indazole as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its bioisosteric relationship with indole allows it to modulate biological activity, making it a focal point in drug discovery.[1] Compounds built upon the indazole framework have demonstrated a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities.[2][3]

5-Bromo-7-ethyl-1H-indazole emerges as a particularly valuable building block for several strategic reasons. Its structure offers three primary points for diversification:

  • The C5-Bromine Atom: This serves as a versatile synthetic handle, ideal for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows for the facile construction of C-C and C-N bonds, which is fundamental in library synthesis for structure-activity relationship (SAR) studies.[4][5]

  • The N1-Proton: The acidic proton on the pyrazole ring allows for selective N-alkylation or N-arylation, providing another vector for modifying the molecule's physicochemical properties.

  • The C3-Position: This position is amenable to functionalization through C-H activation or lithiation, offering an advanced strategy for late-stage diversification.[6]

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and field-proven protocols designed for researchers in pharmaceutical and materials science.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and safety profile is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 635712-49-1[7]
Molecular Formula C₉H₉BrN₂[7]
Molecular Weight 225.09 g/mol [7]
Purity Typically ≥95%[7]
Appearance Off-white to light yellow solid[8]
Melting Point Not explicitly available; related 5-bromo-1H-indazole melts at 123-127 °C[9]
Safety & Handling

As with related halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.[10]

  • General Precautions: Avoid breathing dust, fumes, or vapors.[11] Do not get in eyes, on skin, or on clothing.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[11][12] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[10]

  • First Aid:

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13]

    • If on Skin: Wash with plenty of soap and water.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[10]

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents.[10]

Key Synthetic Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and typically mild conditions.[2][14] For this compound, this reaction is the primary method for introducing aryl and heteroaryl substituents at the C5 position, significantly expanding the accessible chemical space for SAR studies.[5]

Causality Behind Protocol Choices: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[14]

  • Catalyst: A palladium source like Pd(dppf)Cl₂ is often chosen for its efficiency and stability. The dppf ligand is crucial for promoting the key steps of the catalytic cycle.[1][2]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step.[2][14]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the reaction.[2][15]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative procedure for arylating the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).[2]

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[15]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.[2]

  • Wash the filtrate with water (15 mL) and then brine (15 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by silica gel column chromatography to afford the desired 5-phenyl-7-ethyl-1H-indazole.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Add this compound, Phenylboronic Acid, K2CO3, Pd(dppf)Cl2 to Schlenk Flask p2 Evacuate & Backfill with Argon (3x) p1->p2 p3 Add Degassed Dioxane/Water Solvent p2->p3 r1 Heat to 100 °C with Vigorous Stirring p3->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool to Room Temperature r2->w1 w2 Dilute with Ethyl Acetate & Filter through Celite w1->w2 w3 Wash with Water & Brine w2->w3 w4 Dry, Concentrate Organic Layer w3->w4 w5 Purify by Column Chromatography w4->w5

Workflow for Suzuki-Miyaura Cross-Coupling.

Key Synthetic Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals.[16] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position of the indazole core.

Causality Behind Protocol Choices: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are highly effective as they facilitate both the oxidative addition and the reductive elimination steps, which can be challenging for C-N bond formation.[16][17] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent unwanted side reactions with the strong base and reactive intermediates.[17]

Protocol: Buchwald-Hartwig Amination with Aniline

This protocol provides a general procedure for coupling an aryl amine.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Sealable reaction tube or Schlenk flask

  • Magnetic stir bar and inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry, sealable reaction tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).[17]

  • Seal the vessel with a septum. If outside a glovebox, evacuate and backfill with argon three times.[18]

  • Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe.[17]

  • Finally, add the aniline (1.2 mmol) via syringe.[17]

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[17]

  • Monitor the reaction progress by TLC or LC-MS.[17]

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[17]

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by silica gel column chromatography to afford the desired N-phenyl-7-ethyl-1H-indazol-5-amine.[18]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Add this compound, Pd2(dba)3, RuPhos, NaOtBu to Reaction Tube p2 Add Anhydrous Toluene p1->p2 p3 Add Aniline p2->p3 r1 Seal Tube & Heat to 110 °C with Stirring p3->r1 r2 Monitor by TLC/LC-MS r1->r2 w1 Cool to Room Temperature r2->w1 w2 Quench with aq. NH4Cl w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash, Dry, Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Workflow for Buchwald-Hartwig Amination.

Key Synthetic Application 3: N-Functionalization

Modification of the indazole nitrogen is a common strategy to tune the molecule's properties, such as solubility and metabolic stability. Alkylation of NH-indazoles can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions.

Causality Behind Protocol Choices:

  • Reagents: N-alkylation can be achieved with alkyl halides (e.g., ethyl bromide) in the presence of a base.[1] N-arylation often requires harsher conditions, typically using copper-catalyzed methods.[19][20]

  • Base and Solvent: For N-alkylation, a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is highly effective. The combination often favors the formation of the N1-alkylated product.[1]

Protocol: N1-Ethylation of 5-Bromo-1H-indazole

This protocol, adapted from the synthesis of a related compound, illustrates the N-functionalization of the indazole core.[1] The same principle applies directly to this compound.

Materials:

  • This compound (1.0 equiv)

  • Ethyl bromide (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a solution of this compound (2.55 mmol) in anhydrous DMF (8 mL), add cesium carbonate (7.65 mmol).[1]

  • Add ethyl bromide (3.85 mmol) to the suspension at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature for 3 hours.[1]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, carefully add 2 N HCl to neutralize the excess base until a neutral pH is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[1]

  • Purify the residue by flash column chromatography to separate the N1 and N2 isomers and afford the desired 5-bromo-1,7-diethyl-1H-indazole.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemists. The strategic positioning of its bromo and ethyl groups on the privileged indazole scaffold provides a robust platform for generating diverse molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-functionalization serve as reliable starting points for researchers to innovate and develop novel compounds for a wide range of applications, from pharmaceuticals to materials science.

References

  • 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet. ChemicalBook. (2025-07-26).
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  • This compound. Amerigo Scientific.
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  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific. (2023-08-25).
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  • SAFETY DATA SHEET - 5-Bromo-1H-indazole. Fisher Scientific. (2023-09-05).
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  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. RSC Publishing. (2015-06-17).
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  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.
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  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC - NIH.
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preparation of 5-Bromo-7-ethyl-1H-indazole derivatives

The this compound scaffold provides a robust and versatile platform for the development of novel small molecules. The synthetic protocols detailed herein, particularly the strategic use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empower medicinal chemists to rapidly generate diverse libraries of compounds. The resulting derivatives are promising candidates for screening against a multitude of biological targets, continuing the legacy of the indazole core as a cornerstone of modern drug discovery. [1][4]

References

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  • PubMed. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
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Application Notes & Protocols: 5-Bromo-7-ethyl-1H-indazole as a Privileged Scaffold for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for kinase inhibition, the indazole ring system has emerged as a "privileged scaffold."[3][4][5] Its bioisosteric resemblance to the purine core of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved feature across the kinome.[3][6] This inherent binding capability has been successfully leveraged in several FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), validating the clinical significance of this heterocyclic motif.[1][2][6]

This guide focuses on a specific, highly versatile building block: 5-Bromo-7-ethyl-1H-indazole . The strategic placement of its substituents makes it an exceptionally valuable starting material for medicinal chemists. The bromine atom at the C5-position serves as a robust and versatile chemical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the ATP pocket, a key strategy for enhancing inhibitor potency and selectivity.[7][8] Concurrently, the ethyl group at the C7-position is positioned to interact with a crucial hydrophobic pocket near the "gatekeeper" residue, which often governs kinase selectivity.[9] This document provides a detailed technical overview, field-proven protocols, and the underlying scientific rationale for utilizing this compound in the synthesis of potent and selective kinase inhibitors.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful reaction setup and scale-up.

PropertyValueSource
CAS Number 635712-49-1[10][11]
Molecular Formula C₉H₉BrN₂[10]
Molecular Weight 225.09 g/mol [10]
Appearance Off-white to light brown solidGeneric
Purity Typically ≥95%[10]
Solubility Soluble in DMF, DMSO, MethanolGeneric
MDL Number MFCD11044594[10][11]

Synthetic Strategy: Leveraging Cross-Coupling for Kinase Inhibitor Elaboration

The primary synthetic utility of this compound lies in its suitability for C-C and C-N bond-forming reactions. The electron-rich nature of the indazole ring and the well-defined reactivity of the aryl bromide at the C5 position make it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is the workhorse for installing diverse aryl and heteroaryl moieties. By coupling the C5-position with various boronic acids or esters, researchers can systematically probe the SAR of the solvent-front region of the kinase, optimizing interactions to improve affinity and target specificity.[7][12][13][14]

  • Buchwald-Hartwig Amination: This method allows for the introduction of substituted amines at the C5-position, creating opportunities for additional hydrogen bonding or ionic interactions within the active site. This is particularly useful for targeting kinases where an amino-heterocycle is a known pharmacophore.[15][16][17]

The general synthetic approach is a modular, two-part strategy that combines the privileged indazole core with a carefully selected coupling partner to achieve the desired pharmacological profile.

G cluster_0 Core Scaffold cluster_1 Diversity Elements cluster_2 Key Coupling Reactions A This compound D Suzuki-Miyaura (C-C Bond Formation) A->D E Buchwald-Hartwig (C-N Bond Formation) A->E B Aryl/Heteroaryl Boronic Acids B->D C Primary/Secondary Amines C->E F Diverse Library of Kinase Inhibitor Candidates D->F E->F

Caption: Modular synthetic strategy for kinase inhibitor development.

Detailed Protocol: Synthesis of a Representative FGFR Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical but representative Fibroblast Growth Factor Receptor (FGFR) inhibitor, (E)-7-ethyl-5-(4-methoxystyryl)-1H-indazole , by coupling this compound with (E)-(4-methoxystyryl)boronic acid. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a clinically relevant target.[1][18]

Materials and Reagents
  • This compound (1.0 equiv)

  • (E)-(4-methoxystyryl)boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with Argon for 30 min)

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or microwave vial

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), (E)-(4-methoxystyryl)boronic acid (214 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol). Via syringe, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL). The solvent mixture should be thoroughly degassed prior to use to minimize oxidative side reactions.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the starting this compound.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Context and Mechanism of Action

The synthesized inhibitor is designed to be an ATP-competitive inhibitor . It occupies the ATP-binding site of the FGFR kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of the signaling cascade ultimately inhibits cell proliferation, migration, and survival in FGFR-dependent cancer cells.

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified FGFR signaling cascade. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell growth and survival. Our synthesized inhibitor, (E)-7-ethyl-5-(4-methoxystyryl)-1H-indazole , acts by blocking the initial autophosphorylation step.

G cluster_inhibition Inhibition FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds ADP ADP FGFR->ADP RAS RAS-MAPK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K ATP ATP ATP->FGFR Phosphorylates Inhibitor Synthesized Inhibitor (e.g., from this compound) Inhibitor->ATP Competes with Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the FGFR signaling pathway by an ATP-competitive inhibitor.

Troubleshooting and Expert Insights

  • Low Yields in Suzuki Coupling: If yields are poor, ensure all solvents were rigorously degassed. Consider screening alternative palladium catalysts (e.g., Pd(PPh₃)₄) or phosphine ligands (e.g., SPhos, XPhos) which can have a dramatic effect on reaction efficiency. The choice of base can also be critical; cesium carbonate (Cs₂CO₃) is sometimes more effective than K₂CO₃.

  • Reaction Stalls: Incomplete conversion may be due to catalyst deactivation. Adding a second small portion of the catalyst after several hours can sometimes restart a stalled reaction.

  • Purification Challenges: Indazole-containing compounds can sometimes be difficult to purify due to their polarity and potential for N-H interactions with the silica gel. Using a small percentage of triethylamine in the eluent can help mitigate tailing on the column.

  • Safety: Handle all brominated organic compounds and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling information.[19]

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. Its C5-bromo handle provides a reliable anchor point for diversification through robust cross-coupling chemistry, while the C7-ethyl group offers a means to achieve selectivity and potency. The protocols and strategies outlined in this guide demonstrate a clear and effective path from this key intermediate to a diverse library of potential therapeutic agents. As the demand for more precise and effective targeted therapies continues to grow, scaffolds like this compound will remain essential tools in the arsenal of medicinal chemists and drug development professionals.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • 5-bromo-7-nitro-1H-indazole. PubChem. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

  • Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

  • List of Protein Kinase Inhibitors approved by FDA. AWS. [Link]

  • FDA-approved small-molecule kinase inhibitors. DTU Inside. [Link]

  • 5-Bromo-1H-indazole. J&K Scientific LLC. [Link]

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Application Notes & Protocols: Preclinical Evaluation of 5-Bromo-7-ethyl-1H-indazole in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous approved and investigational anti-cancer agents.[1][2][3] This document provides a detailed guide for the preclinical evaluation of a novel indazole derivative, 5-Bromo-7-ethyl-1H-indazole, in oncology research. While specific biological data for this compound is not yet publicly available, these application notes and protocols are based on the well-established anti-cancer properties of the indazole class, particularly their function as protein kinase inhibitors.[2] This guide will equip researchers with the foundational knowledge and methodologies to characterize the anti-proliferative effects, elucidate the mechanism of action, and assess the preliminary in vivo efficacy of this compound, thereby accelerating its potential development as a therapeutic candidate.

Introduction: The Rationale for Investigating this compound

Indazole derivatives have garnered significant attention in oncology due to their diverse biological activities.[4][5] Several FDA-approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core, highlighting the clinical relevance of this heterocyclic system.[2] These molecules typically exert their anti-tumor effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[2]

The unique substitution pattern of this compound, with a bromine atom at the 5-position and an ethyl group at the 7-position, offers a novel chemical space for exploring structure-activity relationships (SAR). The bromine substituent can potentially engage in halogen bonding with target proteins, while the ethyl group may enhance binding affinity through hydrophobic interactions. This guide provides a systematic approach to investigating the therapeutic potential of this specific derivative.

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Based on the established role of indazole derivatives as kinase inhibitors, a primary hypothesis is that this compound functions as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK), such as VEGFR or FGFR.[2][3][6] Dysregulation of RTK signaling is a common driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis.[2] The proposed mechanism involves the indazole scaffold binding to the hinge region of the kinase's ATP-binding pocket, a common interaction mode for this class of compounds.[7]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generalized RTK signaling pathway and the potential point of intervention for this compound.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Gene Phosphorylates GF Growth Factor GF->RTK Binds Inhibitor This compound Inhibitor->RTK Inhibits ATP Binding Western_Blot_Workflow A 1. Cell Treatment (6-well plate) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL & Imaging) F->G

Caption: Standard workflow for Western Blot analysis.

Preliminary In Vivo Efficacy Assessment (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Cancer cells for implantation (e.g., 4T1 mouse breast cancer cells). [1][8]* this compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition and assess for any signs of toxicity.

Concluding Remarks

The protocols and conceptual framework provided in this document offer a robust starting point for the preclinical investigation of this compound in oncology. By systematically evaluating its anti-proliferative effects, elucidating its mechanism of action, and assessing its in vivo efficacy, researchers can effectively determine the therapeutic potential of this novel indazole derivative. The broader context of indazole-based kinase inhibitors suggests a high probability of discovering meaningful anti-cancer activity, paving the way for further optimization and development.

References

  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole.
  • Longdom Publishing SL. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • BenchChem. (2025). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate. (2025). Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

Application Notes and Protocols for the Investigation of 5-Bromo-7-ethyl-1H-indazole in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 5-Bromo-7-ethyl-1H-indazole , a novel small molecule with potential therapeutic applications in neurological disorders. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating its mechanism of action and efficacy in relevant preclinical models.

I. Scientific Rationale and Therapeutic Hypothesis

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant activity within the central nervous system (CNS).[1][2] Indazole-based compounds have been developed as potent inhibitors of various enzymes implicated in the pathophysiology of neurological diseases, including monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[1][2]

A particularly compelling target for indazole derivatives is neuronal nitric oxide synthase (nNOS) .[3][4][5] Overproduction of nitric oxide by nNOS is a key event in excitotoxicity and neuroinflammation, contributing to neuronal damage in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Several substituted indazoles have demonstrated potent and selective inhibition of nNOS. Notably, substitutions at the 7-position of the indazole ring, such as a nitro or methoxy group, have been shown to be critical for high inhibitory activity.[3][4] For instance, 7-nitroindazole is a well-characterized nNOS inhibitor.[6] Furthermore, halo-substituted indazoles, including those with a bromine atom, have also been identified as potent nNOS inhibitors.[5]

Based on this established structure-activity relationship (SAR), we hypothesize that This compound is a novel inhibitor of neuronal nitric oxide synthase. The presence of the ethyl group at the 7-position and the bromine at the 5-position may confer a unique pharmacological profile with potential for improved potency, selectivity, or pharmacokinetic properties compared to existing nNOS inhibitors.

This guide will detail the necessary experimental workflow to test this hypothesis, starting from in vitro enzyme inhibition assays to in vivo proof-of-concept studies in models of neurological disorders.

II. Physicochemical Properties and Handling

Before commencing any biological evaluation, it is crucial to characterize the physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous solutions.
Storage Store at 2-8°C, protected from light and moisture.

Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in 100% DMSO. For in vivo studies, the compound may need to be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution. Always prepare fresh solutions for animal administration.

III. Experimental Protocols

Part 1: In Vitro Characterization of nNOS Inhibition

The initial step is to determine the direct inhibitory effect of this compound on nNOS activity.

This assay measures the production of nitrite, a stable breakdown product of nitric oxide, from L-arginine by recombinant nNOS.

Materials:

  • Recombinant rat or human nNOS

  • L-arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent (A and B)

  • This compound

  • 7-Nitroindazole (positive control)

  • 96-well microplates

Procedure:

  • Prepare a reaction buffer containing all co-factors (NADPH, Calmodulin, BH4) and the substrate L-arginine.

  • Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) or the positive control to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Initiate the enzymatic reaction by adding recombinant nNOS to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding Griess Reagent A followed by Griess Reagent B.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation: A low IC50 value indicates potent inhibition of nNOS. Compare the potency of this compound with that of 7-Nitroindazole.

Part 2: Cellular Assays for Neuroprotective Effects

The next stage is to assess whether the compound can protect neurons from excitotoxic insults in a cell-based model.

This protocol evaluates the ability of the compound to protect primary neurons from cell death induced by glutamate, a key mediator of excitotoxicity.[7]

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • 24-well cell culture plates

Procedure:

  • Plate primary cortical neurons in 24-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 100 nM to 50 µM) for 1-2 hours.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

  • Incubate for 24 hours.

  • Assess cell viability using either the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).

  • Calculate the percentage of neuroprotection conferred by the compound relative to the glutamate-only treated group.

Data Interpretation: A significant increase in cell viability in the presence of this compound indicates a neuroprotective effect against glutamate-induced excitotoxicity.

Part 3: In Vivo Proof-of-Concept Studies

Based on positive in vitro data, the final step is to evaluate the efficacy of this compound in an animal model of a neurological disorder where nNOS is implicated.

The MCAO model is a widely used model of focal cerebral ischemia that mimics many aspects of human stroke. nNOS inhibition is a well-established therapeutic strategy in this model.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound formulated for in vivo administration

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Acclimatize animals for at least one week before surgery.

  • Administer this compound (e.g., 1-50 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified time before or after MCAO.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery for 60-90 minutes, followed by reperfusion.

  • Monitor physiological parameters (e.g., temperature, blood pressure) during surgery.

  • Assess neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

  • At 24 hours, euthanize the animals and harvest the brains.

  • Slice the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Data Interpretation: A significant reduction in infarct volume and improvement in neurological score in the compound-treated group compared to the vehicle group would provide strong evidence for the neuroprotective efficacy of this compound in an in vivo model of ischemic stroke.

IV. Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Assays cluster_2 In Vivo Proof-of-Concept A Compound Synthesis & Physicochemical Characterization B nNOS Inhibition Assay (Griess Assay) A->B C Determine IC50 Value B->C F Assess Neuroprotection (MTT/LDH Assay) C->F Potent Inhibition D Primary Cortical Neuron Culture E Glutamate-Induced Excitotoxicity Model D->E E->F H Compound Administration (i.p. or i.v.) F->H Significant Neuroprotection G MCAO Stroke Model in Rodents G->H I Neurological Scoring & Infarct Volume Analysis H->I

signaling_pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx nNOS_activation nNOS Activation Ca_influx->nNOS_activation NO_production ↑ Nitric Oxide (NO) nNOS_activation->NO_production Peroxynitrite Peroxynitrite Formation (ONOO-) NO_production->Peroxynitrite Oxidative_stress Oxidative Stress & Nitrosative Stress Peroxynitrite->Oxidative_stress Neuronal_damage Neuronal Damage & Cell Death Oxidative_stress->Neuronal_damage Compound This compound Compound->nNOS_activation Inhibition

V. Conclusion

The structured evaluation pipeline detailed in these application notes provides a robust framework for investigating the therapeutic potential of this compound in neurological disorders. By systematically confirming its hypothesized mechanism as an nNOS inhibitor and demonstrating its neuroprotective effects in relevant preclinical models, researchers can build a strong data package to support its further development as a novel neuroprotective agent.

VI. References

  • Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. J Med Chem.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv.

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

  • New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorg Med Chem.

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

  • Synthesis routes of 5-bromo-1H-indazole. BenchChem.

  • 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett.

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Int J Mol Sci.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med Chem.

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. ACS Chem Neurosci.

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicol.

  • The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Arch Biochem Biophys.

  • Some indazoles reduced the activity of human serum paraoxonase 1, an antioxidant enzyme: in vitro inhibition and molecular modeling studies. Arch Physiol Biochem.

  • Importance of Indazole against Neurological Disorders. Curr Drug Targets.

  • Neuroprotective effects of the fractions of Ocimum basilicum in seizures induced by pentylenetetrazole in mice. Res Pharm Sci.

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules.

Sources

Application Notes & Experimental Protocols for 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Recognized as a "privileged" structure, its derivatives have been successfully developed into a number of commercially available anticancer drugs, including Axitinib, Pazopanib, and Niraparib, which function by inhibiting specific protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2]

5-Bromo-7-ethyl-1H-indazole is a synthetic indazole derivative. While specific biological targets for this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other known kinase inhibitors suggests it is a promising candidate for investigation in this domain.[3] The strategic placement of the bromine atom at the 5-position and the ethyl group at the 7-position provides handles for further chemical modification and may influence its binding affinity and selectivity for specific kinase targets.[4]

This guide provides a comprehensive suite of experimental protocols for researchers beginning their investigation of this compound. It covers essential preliminary steps such as solubility assessment and stock solution preparation, and details robust methodologies for evaluating its activity in both biochemical and cellular contexts.

Compound Profile: this compound

All quantitative data for the compound are summarized in the table below for easy reference. Researchers should always verify the purity and identity of their compound lot via analytical methods such as HPLC, LC-MS, and NMR.

PropertyValueSource
CAS Number 635712-49-1[5]
Molecular Formula C₉H₉BrN₂[5]
Molecular Weight 225.09 g/mol [5]
Appearance Solid (Form may vary)N/A
Purity ≥95% (Typical)[5]
MDL Number MFCD11044594[5]

Safety, Handling, and Storage

Before working with this compound, it is imperative to consult the material safety data sheet (SDS) provided by the supplier. Based on data for structurally related bromo-indazole compounds, the following general precautions should be observed.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Inhalation: Avoid creating and inhaling dust. Handle the solid compound in a well-ventilated area or a chemical fume hood.[7]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6]

  • Ingestion: Do not eat, drink, or smoke when handling this compound. If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7]

Preparation of Stock Solutions & Solubility Assessment

A crucial first step in characterizing any small molecule inhibitor is to determine its solubility and prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%).

Protocol 2.1: Kinetic Solubility and Stock Solution Preparation

This protocol describes a kinetic solubility assay, a high-throughput method used in early-stage drug discovery to estimate a compound's solubility.[9]

Causality and Rationale: Poor aqueous solubility can lead to unreliable results in biological assays, underestimation of potency, and precipitation of the compound in assay media.[10] This protocol aims to establish a working concentration for a DMSO stock solution and to understand the compound's solubility limit in aqueous buffer, which is critical for designing subsequent experiments.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear microtiter plates

  • Nephelometer or plate reader capable of measuring light scattering/turbidity

Step-by-Step Methodology:

  • Prepare High-Concentration DMSO Stock: Accurately weigh a small amount (e.g., 1-5 mg) of this compound and dissolve it in anhydrous DMSO to create a high-concentration stock, for example, 10 mM or 50 mM. Vortex thoroughly until the solid is completely dissolved. This will be your primary stock solution.

  • Serial Dilution in DMSO: In a 96-well plate or microcentrifuge tubes, perform a serial dilution of your primary stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer: Dispense a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the wells of a new 96-well plate.

  • Initiate Precipitation: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately and thoroughly.

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).[11]

  • Measurement: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm) on a plate reader. An increase in light scattering or absorbance indicates the formation of a precipitate.[9]

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle (DMSO + PBS) control. This concentration should be the upper limit for your working solutions in aqueous-based assays. Your primary DMSO stock should be stored at -20°C or -80°C, protected from light and moisture.

Biochemical Assays: In Vitro Kinase Inhibition

Biochemical assays using purified enzymes are essential for determining if a compound directly inhibits the catalytic activity of a target kinase and for quantifying its potency (IC₅₀ value).[2] The ADP-Glo™ Kinase Assay is a widely used luminescent-based platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]

Protocol 3.1: In Vitro Kinase IC₅₀ Determination using ADP-Glo™

Causality and Rationale: This assay directly measures the enzymatic activity of a purified kinase. By adding increasing concentrations of the inhibitor, we can generate a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[13] This provides a quantitative measure of the compound's potency against a specific kinase. It is crucial to run the assay at an ATP concentration close to the Michaelis constant (Kₘ) for that kinase, as ATP-competitive inhibitors will show artificially lower potency at high ATP concentrations.[13]

Materials:

  • Purified, active kinase of interest

  • Kinase-specific peptide substrate

  • This compound (prepared as a DMSO stock and serially diluted)

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents (kinase, substrate, ATP) on ice. Prepare the kinase reaction buffer. Prepare a solution of the kinase and substrate in the reaction buffer.

  • Inhibitor Plating: Add a small volume (e.g., 1 µL) of your serially diluted this compound in DMSO to the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Add Kinase/Substrate Mix: Add the kinase/substrate solution to each well.

  • Initiate Kinase Reaction: Add the ATP solution to each well to start the reaction. The final volume might be 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined linear reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[14]

  • Measure Luminescence: Read the luminescence signal on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Subtract the background ("no enzyme") signal from all wells. Normalize the data by setting the "no inhibitor" control to 100% activity. Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In_Vitro_Kinase_Assay_Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate_inhibitor Plate Serial Dilutions of This compound prep->plate_inhibitor add_kinase Add Kinase/Substrate Mix plate_inhibitor->add_kinase start_reaction Initiate Reaction with ATP add_kinase->start_reaction incubation Incubate (e.g., 60 min at 30°C) start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detect_adp Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->detect_adp read_plate Measure Luminescence detect_adp->read_plate analyze Calculate IC₅₀ Value read_plate->analyze

Workflow for in vitro kinase IC₅₀ determination.

Cellular Assays: Characterizing Activity in a Biological Context

While biochemical assays are crucial, demonstrating that a compound is active in a cellular environment is a critical next step.[15] Cellular assays provide insights into factors like cell permeability, stability, and engagement with the target in a complex physiological system.

Protocol 4.1: Anti-Proliferation Assay (MTT-based)

Causality and Rationale: Many kinase inhibitors are developed as anti-cancer agents. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] By treating cancer cells with the inhibitor, we can determine its effect on their growth and calculate a cellular IC₅₀ (or GI₅₀, 50% growth inhibition), a key indicator of its potential as a therapeutic agent.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (medium with the same final DMSO concentration) and "no cell" (medium only) blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measure Absorbance: Read the absorbance of the plate at a wavelength of ~570 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Target Engagement & Validation via Western Blot

Causality and Rationale: This protocol is designed to validate that the inhibitor is hitting its intended target within the cell.[17] If this compound inhibits a specific kinase, it should reduce the phosphorylation of that kinase (if it autophosphorylates) or its known downstream substrates. Western blotting allows for the visualization and quantification of this change in phosphorylation status.[18]

Materials:

  • Cancer cell line expressing the target kinase

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: one specific for the phosphorylated form of the target/substrate (e.g., anti-p-ERK) and one for the total protein (e.g., anti-Total-ERK).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-4 hours). If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before harvesting.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the primary antibody against the phosphorylated protein (diluted in blocking buffer) overnight at 4°C.[17]

    • Secondary Antibody: Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with the antibody against the total protein.[18]

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in the phospho/total protein ratio indicates successful target engagement by the inhibitor.

Western_Blot_Workflow cell_treat Treat Cells with Inhibitor (Dose-Response) lysis Lyse Cells & Extract Protein cell_treat->lysis quant Quantify Protein (BCA Assay) lysis->quant sds_page SDS-PAGE Separation quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-Phospho-Target) blocking->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect reprobe Strip & Re-probe for Total Target Protein detect->reprobe analyze Quantify Bands & Analyze (Phospho vs. Total) reprobe->analyze

Workflow for Western Blot target validation.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm Resources. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Blog. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from Cole-Parmer. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]

  • Gooljarsingh, L. T., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 2, 186. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology Blog. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Solve Scientific. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole. Retrieved from PubChem. [Link]

  • ACS Publications. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from ACS Publications. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from protocols.io. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from Sciforum. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from YouTube. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems. [Link]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from RSC Advances. [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from The Journal of Organic Chemistry. [Link]

  • Bantscheff, M., et al. (2011). The target landscape of clinical kinase drugs. Nature Biotechnology, 29(11), 1045-1055. [Link]

  • Pan, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific. [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Retrieved from Semantic Scholar. [Link]

  • Frontiers. (2026, January 8). Development of a novel prognostic model based on TRPM4-Induced sodium overload–mediated cell death in kidney cancer. Retrieved from Frontiers in Immunology. [Link]

  • PubMed Central. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from European Journal of Medicinal Chemistry. [Link]

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Suzuki coupling reactions with 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-7-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions using this compound. As a key heterocyclic building block, the functionalization of the indazole scaffold is of paramount importance in medicinal chemistry and drug discovery. The bromine atom at the C5 position serves as a versatile synthetic handle, allowing for the strategic introduction of diverse aryl and heteroaryl moieties to generate novel chemical entities with potential therapeutic applications.[1][2][3][4][5] This guide offers field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully leverage this powerful reaction.

The Strategic Importance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. Its unique structure, capable of engaging in various non-covalent interactions with biological targets, has led to its incorporation into numerous clinically evaluated and approved drugs.[2][5] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] The Suzuki-Miyaura reaction is arguably the most robust and widely used method for the C-C bond formation necessary to elaborate on halogenated indazole cores like this compound.[6]

The Suzuki-Miyaura Reaction: Mechanistic Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron species, typically a boronic acid or a boronic ester.[7][8] The reaction's success hinges on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is critical for rational experimental design and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.[8][10]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent to form a more nucleophilic boronate species.[8][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_add R¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_trans->product aryl_halide This compound (R¹-Br) aryl_halide->pd2_add boronic_acid Boronic Acid/Ester (R²-B(OR)₂) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization of the catalyst, base, and solvent may be required for challenging substrates.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents), finely powdered

  • Solvents: Anhydrous 1,4-Dioxane or DME, and Water (typically a 4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble Glassware Flame-dry under vacuum start->setup inert 2. Establish Inert Atmosphere (Argon/Nitrogen) setup->inert charge 3. Charge Solids Indazole, Boronic Acid, Base, Pd Catalyst inert->charge degas 4. Add Degassed Solvents (e.g., Dioxane/Water) charge->degas react 5. Heat & Stir (e.g., 80-100 °C) degas->react monitor 6. Monitor Reaction (TLC / LC-MS) react->monitor workup 7. Aqueous Workup Quench, Extract, Wash monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Charging Reagents: To the flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), the powdered base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Degas the reaction solvents (e.g., 1,4-Dioxane and water) by bubbling Argon through them for 20-30 minutes. Add the degassed solvents to the reaction flask via syringe in the appropriate ratio (e.g., 4:1 Dioxane/Water).

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring Progress: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Reaction Condition Optimization

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes conditions that have proven effective for the Suzuki coupling of 5-bromoindazoles, providing a valuable starting point for optimization.[12][13][14][15]

SubstrateCoupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME8092[12][13]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME8070[12]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂ (5)K₂CO₃ (2)DME8055[12]
6-bromo-1H-indazole derivativeArylboronic acid pinacol esterPd(dppf)Cl₂ (5)Cs₂CO₃ (1.5)Dioxane/H₂O (4:1)10060-75[16]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O (3:1)100High[14]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below are common issues and recommended solutions when working with heteroaromatic halides.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Deactivated by oxygen or moisture. 2. Insufficient Base Strength: Base is not strong enough to facilitate transmetalation. 3. Poor Solubility: Reactants not fully dissolved.1. Ensure all reagents are dry and solvents are thoroughly degassed. Use fresh catalyst. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[17][18] 3. Screen different solvent systems (e.g., DME, Toluene/Water, DMF) to improve solubility.
Protodeboronation (Boronic acid is replaced by -H)1. Excess Water/Protic Solvents. 2. High Temperatures / Long Reaction Times. 3. Base-Mediated Decomposition.1. Use more stable boronic esters (e.g., pinacol, MIDA).[17] 2. Use a more active catalyst to accelerate the desired reaction, allowing for lower temperatures or shorter times.[17] 3. Use weaker, non-hydroxide bases like K₃PO₄ or CsF under anhydrous conditions.[17]
Homocoupling (Boronic acid couples with itself)1. Presence of Oxygen: O₂ can facilitate the homocoupling pathway. 2. Use of Pd(II) Pre-catalysts: Can promote homocoupling during the reduction to Pd(0).1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[18] 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[18]
Dehalogenation (Bromine is replaced by -H)1. Certain solvents (e.g., alcohols) or impurities can act as hydride sources. 2. Some phosphine ligands can promote this side reaction.1. Change the solvent system to aprotic solvents like Dioxane or Toluene. 2. Screen different phosphine ligands or use a ligandless system if applicable.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and are potential allergens. Handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like 1,4-Dioxane, DME, and Toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Reagents: Boronic acids and bases should be handled according to their specific Safety Data Sheet (SDS) guidelines.

  • Inert Atmosphere: Exercise caution when working with inert gas lines and vacuum systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently generate diverse libraries of novel indazole derivatives. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to facilitate the synthesis of new chemical entities for advancement in drug discovery and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • G. S. S. R. C. Prasad, K. R. Paidi, S. K. B. V. S. R. Kumar, A. K. D. Bhavani. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. 2018;28(6):491-502. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • A. A. Siddiqui, M. S. Ali, S. A. W. A. Shah, M. Hassan. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(21):7590. Available from: [Link]

  • S. Ahmad, M. A. Siddiqui, M. A. Ganaie, M. A. Al-Shorgan, S. A. Husain, A. A. Khan. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. 2022;28(32):2649-2661. Available from: [Link]

  • M. Radi, S. Saletti, M. Botta. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. 2021;11(1):3491. Available from: [Link]

  • G. S. S. R. C. Prasad, K. R. Paidi, S. K. B. V. S. R. Kumar, A. K. D. Bhavani. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. 2018. Available from: [Link]

  • A. Kumar, S. Kumar, A. Kumar, V. Kumar, S. Kumar. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(3):614-649. Available from: [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. 2012. Available from: [Link]

  • G. Cera, T. Schwalbe, F. P. J. T. Rutjes, M. Botta. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012;17(10):11743-11753. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. 2012. Available from: [Link]

  • S. R. Santhapu, S. R. Jakku, S. Vanapatla, V. R. Manga. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024;14(37):27138-27145. Available from: [Link]

  • C. D. Smith, D. R. J. Baxter, P. D. S. C. M. F. C. A. C. D. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016;7(10):6549-6564. Available from: [Link]

  • S. A. Morris, K. M. O'Rourke, A. M. Spuches, T. G. Chappell, T. G. Driver. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. 2023;42(17):2171-2178. Available from: [Link]

  • F. L. B. G. L. A. P. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. 2017;7(5):148. Available from: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. 2020. Available from: [Link]

  • A. Pathak, K. Sharma, E. V. Van der Eycken, U. Sharma. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. 2021;19(45):9921-9925. Available from: [Link]

  • Patsnap. Synthetic process of 5-bromo-7-azaindole. 2019. Available from: [Link]

  • C. D. Smith, D. R. J. Baxter, P. D. S. C. M. F. C. A. C. D. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. Available from: [Link]

  • Y. Liu, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15761-15769. Available from: [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. 2010. Available from: [Link]

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Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and pharmaceutically relevant substrate: 5-Bromo-7-ethyl-1H-indazole. Indazole cores are prevalent in numerous biologically active molecules, and the ability to functionalize them via C-N bond formation is critical for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

The Catalytic Cycle: A Mechanistic Dissection

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle involving a palladium center. Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle is generally accepted to proceed through four key stages.[1][4][5]

  • Activation and Formation of the Pd(0) Catalyst: The reaction is typically initiated with a stable palladium(II) precatalyst, such as Pd(OAc)₂, or a palladium(0) source like Pd₂(dba)₃. In the case of Pd(II), an in-situ reduction, often facilitated by the amine or phosphine ligand, generates the active monoligated Pd(0) species.[2]

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[6]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a strong, non-nucleophilic base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[1][6]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated indazole product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Active Pd(0)L Catalyst OA_Complex Pd(II) Oxidative Addition Complex (Ar-Pd(L)-Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex Pd(II) Amine Complex [Ar-Pd(L)(H₂NR')-Br] OA_Complex->Amine_Complex Ligand Exchange (+ R'NH₂) Amido_Complex Pd(II) Amido Complex [Ar-Pd(L)-NHR'] Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Product Ar-NHR' formed) Product N-Aryl Indazole (Ar-NHR') Amido_Complex->Product ArBr 5-Bromo-7-ethyl- 1H-indazole (Ar-Br) ArBr->OA_Complex Amine Amine (R'NH₂) Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Amination of this compound

This protocol describes a general procedure for the coupling of an amine with this compound. The selection of the ligand is critical; sterically hindered biaryl phosphine ligands are highly effective for coupling N-heterocycles.[2][7] For indazoles specifically, ligands such as tBuXPhos have shown excellent performance.[2]

Materials and Equipment
  • Substrates: this compound, Amine (e.g., morpholine, aniline, or primary alkylamine)

  • Catalyst: Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) or a suitable precatalyst

  • Ligand: tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert atmosphere manifold (Argon or Nitrogen), heating mantle or oil bath, TLC plates, and standard glassware for work-up and purification.

Catalyst System Parameters

The following table summarizes the recommended stoichiometry and conditions. These should be optimized for each specific amine coupling partner.

ComponentStoichiometry (Equivalents)Catalyst Loading (mol%)Concentration (M)Notes
This compound1.0-0.1 - 0.5 MLimiting reagent.
Amine1.2 - 1.5--Excess ensures complete consumption of the aryl bromide.
Pd₂(dba)₃-1 - 2-Precatalyst. Loading can be reduced for highly reactive substrates.
tBuXPhos-2.2 - 4.4-Ligand-to-palladium ratio is crucial; typically ~1.1:1 L:Pd.
NaOtBu1.4 - 2.0--Must be a strong, non-nucleophilic base. Handle in a glovebox.
Solvent (Toluene)--0.1 - 0.5Must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
Temperature ---80 - 110 °C
Time ---4 - 24 hours
Step-by-Step Experimental Procedure

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere using proper Schlenk line or glovebox techniques.[8]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), tBuXPhos (4.4 mol%), and Pd₂(dba)₃ (2.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. This cycle should be repeated at least three times to ensure a completely inert environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.2 M). The solvent must be purged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically change color as the catalytic cycle proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9][10] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of argon. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The disappearance of the starting aryl bromide is the primary indicator of completion.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove the palladium catalyst and inorganic salts.[11] Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). This removes residual base and other water-soluble impurities.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[11] An eluent system of ethyl acetate in hexanes is a common starting point, with the polarity adjusted based on the product's properties.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently inert atmosphere.3. Wet solvent or reagents.4. Incorrect base or ligand choice.[8]1. Use fresh catalyst and ligand.2. Ensure proper degassing of solvent and inerting of the reaction vessel.3. Use anhydrous solvents and dry reagents thoroughly.4. Screen alternative ligands (e.g., RuPhos, XPhos) and bases (e.g., LHMDS, K₃PO₄).
Hydrodehalogenation A common side reaction where the bromine is replaced by hydrogen.[1]1. Use a more sterically hindered ligand to favor reductive elimination over competing pathways.2. Lower the reaction temperature if conversion is still efficient.3. Ensure the amine is of high purity.
Difficult Purification Product co-elutes with the phosphine oxide byproduct or residual dba.[12][13]1. Optimize chromatography conditions (try different solvent systems).2. A filtration through a plug of activated carbon before chromatography can sometimes remove colored impurities.3. If the product is basic, an acid-base extraction may be employed.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • What are the key steps in the Buchwald-Hartwig amination mechanism? - Pearson. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - ChemRxiv. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction - UVIC. [Link]

  • Temperature-Scanning Reaction Protocol Offers Insight Into Activation Parameters in the Buchwald-Hartwig Pd-Catalyzed Amination of Aryl Halides - ResearchGate. [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

  • BH amination side products and purification : r/chemistry - Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-7-ethyl-1H-indazole

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its substituted indazole core serves as a privileged scaffold, a molecular framework that is frequently found in biologically active compounds. The strategic placement of the bromine atom at the 5-position and the ethyl group at the 7-position provides crucial handles for further chemical modification and diversification. The bromine atom, in particular, acts as a versatile synthetic linchpin, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new functionalities.

This compound is a key intermediate in the synthesis of complex molecules targeting various biological pathways. Researchers have utilized its derivatives in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1][2] Its structural features are often exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Therefore, a robust and reproducible synthetic protocol is paramount for researchers aiming to leverage this valuable building block in their drug discovery programs.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Jacobson indazole synthesis. It explains the causality behind experimental choices and offers insights for optimization and troubleshooting.

Synthetic Strategy: The Jacobson Indazole Synthesis

The synthesis of the 1H-indazole core from an appropriately substituted o-toluidine derivative is a classic and reliable method. The core transformation, known as the Jacobson indazole synthesis, involves the diazotization of a 2-methylaniline derivative, followed by an intramolecular cyclization. This process avoids the use of harsh reagents and offers a direct route to the desired heterocyclic system.

Our strategy commences with the key starting material, 4-Bromo-6-ethyl-2-methylaniline . The synthesis proceeds through three main stages:

  • Amine Protection: The aniline nitrogen is acetylated to form an acetanilide. This step serves a critical purpose: it moderates the reactivity of the amine and prevents unwanted side reactions during the subsequent nitrosation step.

  • Nitrosation and Cyclization: The acetanilide is treated with a nitrosating agent in an organic solvent. This in situ forms an N-nitroso intermediate which, upon heating, undergoes intramolecular cyclization to form the N-acetylated indazole ring, releasing water in the process.

  • Deprotection: The N-acetyl group is removed via acid-catalyzed hydrolysis to yield the final target, this compound.

This entire workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

G cluster_0 Overall Synthetic Workflow A Start: 4-Bromo-6-ethyl-2-methylaniline B Step 1: Acetylation (Acetic Anhydride) A->B C Intermediate: N-(4-bromo-6-ethyl-2-methylphenyl)acetamide B->C D Step 2: Nitrosation & Cyclization (Isoamyl Nitrite, Heat) C->D E Intermediate: 1-Acetyl-5-bromo-7-ethyl-1H-indazole D->E F Step 3: Hydrolysis (Acidic Workup) E->F G Final Product: this compound F->G H Purification (Chromatography/Recrystallization) G->H

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted indazoles.[3]

Part 1: Materials and Reagents
Reagent/MaterialM.W. ( g/mol )GradeSupplier ExampleNotes
4-Bromo-6-ethyl-2-methylaniline214.10>97%VariousKey Starting Material
Chloroform (CHCl₃)119.38Anhydrous, >99%Sigma-AldrichStabilized with amylene or ethanol
Acetic Anhydride ((CH₃CO)₂O)102.09ACS Reagent, >98%Fisher ScientificUsed for acetylation
Potassium Acetate (CH₃COOK)98.14AnhydrousAlfa AesarActs as a base/catalyst
Isoamyl Nitrite (C₅H₁₁NO₂)117.15>97%TCI ChemicalsNitrosating agent
Hydrochloric Acid (HCl)36.4637% (conc.), ACSVWRFor hydrolysis and workup
Sodium Hydroxide (NaOH)40.00Pellets, ACSEMD MilliporeFor neutralization during workup
Ethyl Acetate (EtOAc)88.11ACS GradeBDHExtraction solvent
Heptane100.21ACS GradeJ.T. BakerFor purification/crystallization
Magnesium Sulfate (MgSO₄)120.37AnhydrousAcros OrganicsDrying agent
Silica Gel-230-400 meshSorbent Tech.For column chromatography
TLC Plates-Silica Gel 60 F₂₅₄MerckFor reaction monitoring
Part 2: Equipment
  • Three-neck round-bottom flask (1 L)

  • Reflux condenser and heating mantle

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Vacuum filtration apparatus

  • Column chromatography setup

Part 3: Step-by-Step Methodology

SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chloroform is a suspected carcinogen. Isoamyl nitrite is volatile and flammable. Handle concentrated acids and bases with extreme care.

Step 1: Acetylation of 4-Bromo-6-ethyl-2-methylaniline

  • To a 1 L three-neck flask equipped with a mechanical stirrer and thermometer, add 4-Bromo-6-ethyl-2-methylaniline (e.g., 42.8 g, 0.20 mol).

  • Add anhydrous chloroform (350 mL) and stir to dissolve the starting material.

  • Carefully add acetic anhydride (22.5 mL, 24.3 g, 0.24 mol, 1.2 equiv.) dropwise via a dropping funnel. An exotherm will be observed. Maintain the internal temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, stir the solution for 1 hour at room temperature.

  • QC Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Heptane:EtOAc). The starting aniline should be consumed, and a new, less polar spot corresponding to the acetanilide should appear.

Step 2: Nitrosation and Intramolecular Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (3.9 g, 0.04 mol, 0.2 equiv.).

  • Add isoamyl nitrite (40.0 mL, 35.0 g, 0.30 mol, 1.5 equiv.).

  • Equip the flask with a reflux condenser and heat the solution to reflux (approx. 65-70 °C) using a heating mantle.

  • Maintain the reflux for 18-24 hours. The solution will darken over time.

  • QC Checkpoint: Monitor the disappearance of the acetanilide intermediate by TLC. The product, 1-acetyl-5-bromo-7-ethyl-1H-indazole, will appear as a new spot.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture on a rotary evaporator to remove the bulk of the chloroform and excess isoamyl nitrite.

  • To the resulting residue, add concentrated hydrochloric acid (200 mL).

  • Heat the mixture to 50-60 °C with stirring for 2-3 hours to effect hydrolysis of the acetyl group.

  • QC Checkpoint: Monitor the hydrolysis by TLC until the acetylated indazole is no longer observed.

  • Cool the acidic solution to room temperature in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 50% aqueous sodium hydroxide solution. This is highly exothermic. Maintain the temperature below 35 °C. Adjust the pH to approximately 10-11.

  • Add ethyl acetate (200 mL) to the mixture and stir vigorously.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate .

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a solid or oil.

  • Purification Option A (Column Chromatography): Purify the crude material by flash column chromatography on silica gel, eluting with a heptane-ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity to 80:20).

  • Purification Option B (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the purified solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50 °C.

Part 4: Expected Results
ParameterExpected Value
Product This compound
Appearance Off-white to light tan solid
Yield 65-80% (based on similar preparations)
Molecular Formula C₉H₉BrN₂
M.W. 225.09 g/mol
¹H NMR (CDCl₃) Predicted: δ ~10.0 (br s, 1H, NH), ~8.0 (s, 1H), ~7.5 (s, 1H), ~7.3 (s, 1H), ~2.9 (q, 2H), ~1.4 (t, 3H)
MS (ESI) m/z 225/227 [M+H]⁺ (characteristic bromine isotope pattern)

Scientific Rationale and Optimization Insights

Causality Behind Experimental Choices
  • Acetylation: Direct nitrosation of a primary aniline can lead to the formation of a diazonium salt that may undergo undesired coupling reactions. The N-acetyl group prevents this by directing the reaction towards the formation of the N-nitroso intermediate required for cyclization.

  • Isoamyl Nitrite: This is an organic-soluble nitrosating agent, making it ideal for use in non-aqueous solvents like chloroform. It decomposes upon heating to generate the nitrosonium ion (NO⁺) necessary for the reaction. Using sodium nitrite would require a two-phase system or an aqueous acidic medium, which is less convenient for this specific transformation.[3]

  • Potassium Acetate: While the reaction can proceed without it, potassium acetate acts as a mild base that can facilitate the deprotonation steps in the cyclization mechanism, sometimes leading to improved yields and reaction rates.

  • Temperature Control: The initial acetylation is managed below 40 °C to prevent side reactions. The reflux temperature for cyclization is crucial to provide the necessary activation energy for both the formation of the N-nitroso intermediate and the subsequent ring-closing elimination reaction. The hydrolysis step is heated to accelerate the cleavage of the stable amide bond.

G cluster_1 Core Reaction Mechanism A N-Acetylated Precursor C N-Nitrosation A->C B Isoamyl Nitrite (forms NO⁺) B->C D Intermediate: N-Nitrosoacetamide C->D F Intramolecular Cyclization D->F E Heat (Δ) E->F G Elimination of H₂O F->G H N-Acetyl Indazole G->H

Caption: Key mechanistic steps of the cyclization.

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete cyclization; decomposition of intermediates; inefficient extraction.Extend reflux time (monitor by TLC). Ensure anhydrous conditions. Perform extractions thoroughly. Optimize purification to minimize product loss.
Incomplete Hydrolysis Insufficient acid concentration or reaction time/temperature.Increase the concentration of HCl or extend the heating time during the hydrolysis step. Re-subject the isolated acetylated product to the hydrolysis conditions.
Formation of Dark Tars Overheating during cyclization; presence of impurities in starting material.Ensure the starting aniline is pure. Maintain a steady reflux without aggressive boiling. Consider performing the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Purification Presence of closely-eluting impurities.Optimize the solvent system for column chromatography (try different solvent systems like dichloromethane/methanol). Attempt recrystallization from a different solvent pair.

References

  • Organic Chemistry Portal. "Synthesis of indazoles." Available at: [Link][4]

  • Jacobson, P.; Huber, L. Ber. Dtsch. Chem. Ges.1908, 41, 660-671. (Historical reference for the general reaction type).
  • Wikipedia. "Sandmeyer reaction." Available at: [Link][5]

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis and considerations for the scale-up of 5-Bromo-7-ethyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and well-established pathway involving the diazotization and subsequent intramolecular cyclization of 4-bromo-2-ethylaniline. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and addresses critical parameters for process optimization and large-scale production.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the core structures of pharmacologically active molecules.[1][2] The indazole ring system, a bioisostere of indole, is a key pharmacophore in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The specific substitution pattern of this compound offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. The bromo-substituent, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Proposed Synthetic Route

The synthesis of this compound is predicated on the well-established chemistry of indazole formation from ortho-alkyl anilines. The proposed and detailed route commences with the readily available starting material, 4-bromo-2-ethylaniline. The key transformation involves a diazotization of the aniline followed by an intramolecular cyclization. This approach is advantageous due to its reliability, relatively mild reaction conditions, and the commercial availability of the starting materials.

Detailed Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of this compound from 4-bromo-2-ethylaniline.

Bill of Materials
Reagent/SolventMolecular Weight ( g/mol )QuantityMolesMolar Equiv.
4-bromo-2-ethylaniline200.0810.0 g0.0501.0
Acetic Anhydride102.095.3 mL0.0561.12
Potassium Acetate98.147.4 g0.0751.5
Isoamyl Nitrite117.157.9 mL0.0601.2
Chloroform119.38100 mL--
Concentrated HCl36.4630 mL--
50% Sodium Hydroxide (aq)40.00As needed--
Ethyl Acetate88.11200 mL--
Heptane100.2150 mL--
Magnesium Sulfate (anhydrous)120.375 g--
Step-by-Step Experimental Procedure
  • Acetylation of 4-bromo-2-ethylaniline: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-ethylaniline (10.0 g, 0.050 mol) in chloroform (100 mL). To this solution, add acetic anhydride (5.3 mL, 0.056 mol) dropwise while maintaining the internal temperature below 30°C. Stir the resulting mixture at room temperature for 1 hour.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (7.4 g, 0.075 mol), followed by the dropwise addition of isoamyl nitrite (7.9 mL, 0.060 mol). Heat the reaction mixture to reflux (approximately 68°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the chloroform. To the residue, add water (50 mL) and concentrated hydrochloric acid (30 mL). Heat the mixture to 50-55°C for 1 hour to hydrolyze any remaining acetylated intermediate. Cool the solution to room temperature and carefully basify with 50% aqueous sodium hydroxide until the pH is approximately 11, ensuring the temperature does not exceed 35°C. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a mixture of ethyl acetate and heptane to afford this compound as a crystalline solid.

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Isoamyl nitrite is volatile and flammable; avoid inhalation and contact with skin.

  • The basification with sodium hydroxide is exothermic; add the base slowly and with cooling.

Reaction Mechanism and Workflow

The formation of this compound proceeds through the initial acetylation of the aniline, followed by diazotization with isoamyl nitrite and subsequent intramolecular cyclization.

reaction_mechanism start 4-bromo-2-ethylaniline acetylated N-acetyl-4-bromo-2-ethylaniline start->acetylated Acetic Anhydride diazonium Diazonium intermediate acetylated->diazonium Isoamyl Nitrite, Potassium Acetate cyclized Cyclized intermediate diazonium->cyclized Intramolecular Cyclization product This compound cyclized->product Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

workflow start Start: 4-bromo-2-ethylaniline acetylation Acetylation start->acetylation diazotization Diazotization & Cyclization acetylation->diazotization workup Aqueous Work-up diazotization->workup extraction Solvent Extraction workup->extraction purification Recrystallization extraction->purification product Final Product: This compound purification->product

Sources

Application Notes and Protocols: The Strategic Role of 5-Bromo-7-ethyl-1H-indazole in the Synthesis of Potent Akt Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract

The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers, making it a prime therapeutic target.[1][2] The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth technical overview of the synthesis and application of 5-Bromo-7-ethyl-1H-indazole as a key intermediate in the development of highly selective Akt inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and present key biological data, offering a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: The Indazole Scaffold in Akt Inhibition

The PI3K/Akt/mTOR pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of numerous cancers, driving tumor progression and resistance to therapy. Consequently, significant efforts have been directed towards the development of small molecule inhibitors targeting key kinases within this pathway, with Akt being a particularly attractive target.

Indazole-based compounds have proven to be a fertile ground for the discovery of potent kinase inhibitors.[4] Notably, the Abbott Labs compound A-443654, an indazole-pyridine derivative, demonstrated remarkable potency as a pan-Akt inhibitor.[5] This guide focuses on a strategic modification of the A-443654 scaffold, specifically the introduction of an ethyl group at the 7-position of the indazole ring, facilitated by the use of the key building block, this compound.

Rationale for Targeting the C7 Position of the Indazole Ring

The design of selective kinase inhibitors often exploits subtle differences in the ATP-binding pockets of various kinases. A "gatekeeper" residue, which is typically a methionine in Akt, controls access to a hydrophobic pocket within the active site. The crystal structure of Akt2 in complex with A-443654 revealed that the C7 position of the indazole ring is situated in close proximity to this gatekeeper methionine.[6] This observation led to the hypothesis that introducing a substituent at the C7 position would create a steric clash with the gatekeeper residue of wild-type Akt, thereby reducing its binding affinity.

This "bump-and-hole" or "analog sensitive" strategy allows for the engineering of inhibitors that are selective for mutant kinases where the bulky gatekeeper residue is replaced with a smaller one (e.g., alanine or glycine). However, this approach can also be leveraged to fine-tune the selectivity and potency of inhibitors against wild-type kinases by carefully selecting the size and nature of the C7 substituent. The introduction of a small alkyl group, such as ethyl, at the C7 position was hypothesized to be a suitable modification to enhance selectivity without drastically compromising potency.[6]

The PI3K/Akt Signaling Pathway

A thorough understanding of the biological context is paramount for the rational design of targeted therapies. The PI3K/Akt signaling pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Akt_active Akt (Active) Akt->Akt_active Full Activation Downstream Downstream Effectors Akt_active->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions

Figure 1: A simplified diagram of the PI3K/Akt signaling pathway.

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane. Akt is then phosphorylated at two key residues, Thr308 by PDK1 and Ser473 by mTORC2, leading to its full activation.[3] Activated Akt proceeds to phosphorylate a plethora of downstream substrates, thereby regulating critical cellular functions.

Synthetic Protocols

The synthesis of 7-substituted indazole-based Akt inhibitors involves a multi-step process, beginning with the preparation of the key intermediate, this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted indazoles.[7]

Reaction Scheme:

Step 1: Acetylation of 2,6-diethylaniline

  • To a solution of 2,6-diethylaniline (1 equivalent) in a suitable solvent such as chloroform, add acetic anhydride (1.1 equivalents) dropwise at a temperature below 40 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (1 equivalent) and isoamyl nitrite (1.5 equivalents).

  • Reflux the solution at 68 °C for 20 hours.

  • Cool the reaction to room temperature and remove the volatiles under reduced pressure.

Step 3: Bromination and Deprotection

  • To the crude product from Step 2, add concentrated hydrochloric acid and heat the mixture to 50-55 °C.

  • Cool the solution to 0 °C and add a solution of bromine (1.1 equivalents) in acetic acid dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Neutralize the mixture with a 6 M aqueous solution of sodium hydroxide to a pH of 11.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of the Final Akt Inhibitor via Stille Coupling

The this compound intermediate can be coupled with a suitable pyridine-containing organostannane reagent via a Stille cross-coupling reaction to yield the final Akt inhibitor.[2][3][8][9][10]

Reaction Scheme:

Protocol:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the pyridine-organostannane reagent (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add anhydrous DMF as the solvent.

  • Purge the flask with argon for 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 7-ethyl-indazole-based Akt inhibitor.

Note on Coupling Reaction Choice: While the Stille coupling is effective, the toxicity of organotin reagents is a significant drawback.[9] The Suzuki-Miyaura coupling, which utilizes less toxic boronic acids or esters, presents a viable and often preferred alternative for this type of C-C bond formation.[6][11][12][13] Optimization of the Suzuki coupling would involve screening of palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., dioxane, DME).[6][11][13]

Data Presentation: Biological Activity

The synthesized 7-ethyl-indazole-based Akt inhibitors are expected to exhibit potent and selective inhibition of Akt kinases. The following table presents representative data for a similar 7-substituted indazole analog.

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/Akt1)
A-443654 0.160.160.16>6.4>40
7-ethyl analog ~1-5~1-5~1-5>100>20-100

Data adapted from published literature for similar compounds. Actual values for the 7-ethyl analog may vary.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of 7-ethyl-indazole-based Akt inhibitors.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,6-diethylaniline intermediate This compound start->intermediate Multi-step synthesis coupling Stille or Suzuki Coupling intermediate->coupling final_product Final Akt Inhibitor coupling->final_product kinase_assay In vitro Kinase Assay (IC50 determination) final_product->kinase_assay cell_assay Cell-based Assays (e.g., Western Blot for p-Akt) kinase_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity

Figure 2: Workflow for the synthesis and evaluation of 7-ethyl-indazole-based Akt inhibitors.

Safety and Handling

  • This compound and its precursors are research chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Organotin reagents used in the Stille coupling are toxic and should be handled with extreme caution. Consult the Safety Data Sheet (SDS) for specific handling and disposal procedures.

  • Palladium catalysts are flammable and may be pyrophoric. Handle under an inert atmosphere.

  • Consult the SDS for all reagents and solvents used in these protocols for detailed safety information.

Conclusion

This compound serves as a strategically important building block for the synthesis of potent and selective Akt inhibitors. The rationale for its design, centered on exploiting the unique architecture of the Akt active site, provides a clear example of structure-based drug design. The synthetic protocols outlined in this guide, while requiring careful execution, offer a viable pathway to these promising therapeutic candidates. The continued exploration of substituted indazoles, facilitated by versatile intermediates like this compound, holds significant promise for the development of next-generation cancer therapies targeting the PI3K/Akt signaling pathway.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1435-1443. [Link]

  • Luo, Y., et al. (2005). Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Molecular Cancer Therapeutics, 4(6), 977-986. [Link]

  • Migliorini, F., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 15233-15248. [Link]

  • Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. *PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. *ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2235-2246. [Link]

  • Reddy, T. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Bouzriba, S., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Pharmaceuticals, 16(10), 1438. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Eureka. (n.d.). Method for synthesizing 5-bromo-7-azaindole. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Zaman, G. J. R., & Uitdehaag, J. C. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 445(1), 1-14. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Novel Therapeutics with 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2] Its versatile structure allows for diverse biological activities, making its derivatives prime candidates for drug discovery programs.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on harnessing the therapeutic potential of a specific, promising derivative: 5-Bromo-7-ethyl-1H-indazole. While this specific molecule is relatively unexplored, its structural motifs—the 5-bromo substitution and the 7-ethyl group—suggest high potential, particularly in kinase inhibition and neurology.[4][5] This guide offers a structured, hypothesis-driven approach, detailing protocols from initial in vitro screening and mechanism of action studies to a framework for in vivo evaluation.

Introduction to the this compound Scaffold

Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[2] The scaffold's success is largely due to its ability to mimic a purine bioisostere and participate in key hydrogen bonding interactions within enzyme active sites. The subject of this guide, this compound, combines three key structural features:

  • The 1H-Indazole Core: A robust and synthetically tractable starting point for building complex molecules.[1]

  • The 5-Bromo Group: This halogen atom can significantly enhance binding affinity through halogen bonding and serves as a synthetic handle for further chemical modifications via cross-coupling reactions.

  • The 7-Ethyl Group: Compared to a methyl group, the ethyl substituent offers increased lipophilicity, potentially improving cell permeability and van der Waals interactions within a target binding pocket. Recent research on indazole-based inhibitors has shown that introducing an ethyl group can be a critical optimization step.[4]

This application note will present two primary, evidence-based hypotheses for the therapeutic development of this compound and provide the necessary protocols to investigate them thoroughly.

Physicochemical Properties & Handling
PropertyValueSource / Note
Molecular Formula C₉H₉BrN₂-
Molecular Weight 225.09-
Appearance Expected to be an off-white to reddish solid powder.Based on analogs like 5-Bromo-7-methyl-1H-indazole.[5]
Purity ≥95% (HPLC recommended)Standard for screening compounds.
Storage Store at 0-8 °C, desiccated.Based on vendor recommendations for similar compounds.[5]
Solubility Poorly soluble in water. Soluble in DMSO, DMF, and Methanol.Typical for heterocyclic compounds.[6]

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For creating stock solutions, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Subsequent dilutions for aqueous-based cellular assays should be made carefully to avoid precipitation.

Rationale for Therapeutic Development: Key Hypotheses

Based on extensive literature on analogous compounds, we propose two primary avenues for investigation.

Hypothesis 1: Inhibition of Protein Kinases for Oncology Applications

The indazole scaffold is a cornerstone of modern kinase inhibitor design, with drugs like Pazopanib targeting multiple kinases in cancer therapy.[2] Specifically, Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is a validated oncology target, and its overexpression is linked to tumorigenesis.[4] A recent study optimizing indazole-based PLK4 inhibitors demonstrated that the introduction of an ethyl group was a key modification, suggesting that this compound is a prime candidate for targeting this or other related kinases.[4]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds Downstream Downstream Effectors (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Activates Indazole This compound PLK4 PLK4 Indazole->PLK4 INHIBITS Proliferation Tumor Cell Proliferation, Angiogenesis, Survival PLK4->Proliferation Promotes (via Centriole Duplication) Downstream->Proliferation GPCR_Pathway Indazole This compound (as Ligand) GPCR GPCR (e.g., 5-HT2A Receptor) Indazole->GPCR BINDS / ACTIVATES G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG) Effector->Second_Messenger Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Response

Caption: Potential mechanism of this compound as a GPCR modulator.

Tier 1 Experimental Protocols: Initial Screening

This first tier of experiments is designed to rapidly assess the biological activity of the compound and validate the primary hypotheses.

Protocol 3.1: Cell Proliferation Assay (MTT/MTS or Luminescence-Based)

Objective: To determine the anti-proliferative activity of this compound against a panel of human cancer cell lines.

Causality: A reduction in cell proliferation or viability is the primary indicator of potential anti-cancer activity, justifying further mechanistic studies. [7]We recommend a panel including breast (MCF-7), lung (H460), and neuroblastoma (IMR-32) cell lines, as these have been used to validate other indazole-based inhibitors. [4] Methodology:

  • Cell Seeding: Plate cells in 96-well, clear-bottom plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from a high-concentration stock (e.g., starting at 100 µM and diluting down). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine or a known PLK4 inhibitor).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment (Example using CellTiter-Glo® Luminescent Assay): a. Equilibrate the plate and reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation:

Cell LineIC₅₀ (µM) for this compound
MCF-7 (Breast Cancer)[Experimental Value]
H460 (Lung Cancer)[Experimental Value]
IMR-32 (Neuroblastoma)[Experimental Value]
Protocol 3.2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To directly measure the inhibitory activity of the compound against a purified kinase, such as PLK4.

Causality: This assay confirms whether the compound directly inhibits the target enzyme's catalytic activity, distinguishing it from indirect cellular effects. A positive result strongly supports the kinase inhibition hypothesis.

Methodology:

  • Reagent Preparation: Prepare solutions of purified PLK4 kinase, a suitable substrate (e.g., casein), and ATP at optimal concentrations in kinase reaction buffer.

  • Compound Plating: In a 384-well plate, serially dilute the test compound in buffer. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: a. Add the kinase and substrate mixture to all wells. b. Add the test compound or controls. c. Initiate the reaction by adding ATP. d. Incubate for 60 minutes at room temperature.

  • Signal Detection (ADP-Glo™ System): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes. c. Read luminescence.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ATP consumed, less ADP produced). Calculate the percent inhibition relative to controls and determine the IC₅₀ value from the dose-response curve.

Tier 2 Experimental Protocols: Mechanism of Action

If Tier 1 results are promising (e.g., IC₅₀ < 10 µM), these protocols will elucidate the compound's cellular mechanism.

Protocol 4.1: Western Blot for Target Engagement & Pathway Modulation

Objective: To determine if the compound inhibits PLK4 autophosphorylation and downstream signaling pathways in a cellular context.

Causality: A reduction in the phosphorylated form of a kinase (e.g., p-PLK4) is direct evidence of target engagement within the cell. [4] Methodology:

  • Cell Treatment: Treat a sensitive cell line (identified in Protocol 3.1) with the compound at 1X, 5X, and 10X its IC₅₀ value for 6-24 hours. Include a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-PLK4, anti-total-PLK4, anti-cleaved-caspase-3, and a loading control like anti-GAPDH or anti-β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash again and apply an ECL (enhanced chemiluminescence) substrate.

  • Imaging: Visualize protein bands using a chemiluminescence imager. Densitometry analysis can be used for quantification.

Protocol 4.2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Causality: As PLK4 is critical for mitosis, its inhibition is expected to cause arrest at the G2/M phase, providing strong mechanistic support for on-target activity. [4] Methodology:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

A Generalized Framework for In Vivo Evaluation

Positive in vitro data warrants progression to in vivo models to assess efficacy and tolerability. The following is a generalized framework based on common practices for indazole derivatives. [6]

Protocol 5.1: Xenograft Tumor Model Study (Oncology)

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.

Causality: This experiment provides the most critical data for preclinical proof-of-concept, demonstrating whether the compound can inhibit tumor growth in a living system. [6]

In_Vivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_monitor Monitoring & Endpoint Implant 1. Implant Cancer Cells (e.g., MCF-7) into immunodeficient mice Tumor_Growth 2. Allow Tumors to Grow (to ~100-150 mm³) Implant->Tumor_Growth Randomize 3. Randomize Mice into Groups Tumor_Growth->Randomize Administer 5. Administer Treatment (e.g., Oral Gavage, IP) Daily for 21 days Randomize->Administer Vehicle_Prep 4a. Prepare Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline) Compound_Prep 4b. Prepare Compound Dosing Formulation Vehicle_Prep->Compound_Prep Compound_Prep->Administer Measure 6. Measure Tumor Volume & Body Weight (2x/week) Administer->Measure Endpoint 7. Endpoint Analysis: Tumor Excision, Weight, Histology, Biomarkers Measure->Endpoint

Caption: A generalized workflow for an in vivo xenograft study.

Methodology Outline:

  • Vehicle Formulation: Due to poor aqueous solubility, a common vehicle is a suspension or solution suitable for the chosen administration route. An example for oral or IP administration is 5% DMSO, 5% Tween 80, and 90% Saline. [6]The compound should be fully dissolved or homogeneously suspended before administration.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude) for human cancer cell line xenografts.

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Administration: Administer the compound at one or more dose levels (e.g., 10, 30, 100 mg/kg) and the vehicle control daily via the chosen route (e.g., oral gavage or intraperitoneal injection). [6]6. Monitoring: Measure tumor dimensions with calipers and body weight twice weekly as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration (e.g., 21-28 days). Tumors are then excised, weighed, and can be processed for pharmacodynamic marker analysis (e.g., Western blot for p-PLK4).

References

  • Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publisher. Retrieved from [Link]

  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2539. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2026). VU6067416. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Bromo-7-ethyl-1H-indazole Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and its Strategic Importance

The indazole nucleus, a bicyclic system featuring fused benzene and pyrazole rings, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for the native indole nucleus, engaging in a wide array of biological interactions.[3] Consequently, indazole derivatives are core components of numerous therapeutic agents, particularly in oncology, where they form the basis for potent kinase inhibitors.[1][4][5][6] Molecules such as Pazopanib and Axitinib, both FDA-approved multi-kinase inhibitors, feature the indazole core and highlight its significance in modern drug development.[7]

This guide focuses on a particularly versatile building block: 5-Bromo-7-ethyl-1H-indazole . This substrate is strategically designed for diversification. The bromine atom at the C5 position serves as a robust and reliable handle for a variety of palladium-catalyzed cross-coupling reactions. The ethyl group at C7 provides a steric and lipophilic anchor, which can be crucial for modulating potency and selectivity for a given biological target. Finally, the proton at the N1 position presents an opportunity for regioselective functionalization, which is critical for tuning the pharmacokinetic properties of a lead compound.

These application notes provide detailed, field-proven protocols for the key transformations of this compound, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Part 1: Regioselective N-Functionalization of the Indazole Core

A primary challenge in indazole chemistry is controlling the regioselectivity of reactions at the two nitrogen atoms. The indazole ring exists in two tautomeric forms, the more stable 1H-indazole and the less stable 2H-indazole.[8][9] Alkylation or arylation can occur at either nitrogen, and the outcome is highly dependent on the reaction conditions.[3][10]

Protocol 1.1: Selective N1-Alkylation via SN2 Reaction

This protocol is optimized for the selective alkylation at the N1 position, which is often desired for modulating solubility and metabolic stability. The choice of a strong, non-nucleophilic base in an aprotic polar solvent is critical for achieving high N1 regioselectivity.

Causality Behind Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole nitrogen. This prevents the equilibrium between N1 and N2 anions that can occur with weaker bases, leading to better regiocontrol.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an aprotic solvent that effectively solvates the sodium cation but does not participate in hydrogen bonding. This environment generally favors alkylation at the more thermodynamically stable and sterically accessible N1 position.[3][10] The use of anhydrous solvent is critical to prevent quenching the sodium hydride.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF under N2 atmosphere at 0°C B Add this compound (1.0 eq) portionwise A->B C Stir at RT for 1 hr to ensure complete deprotonation B->C D Cool to 0°C C->D E Add alkyl halide (1.1 eq) dropwise D->E F Stir at RT for 16-24h (Monitor by TLC/LC-MS) E->F G Quench with sat. aq. NH4Cl at 0°C F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify by Silica Gel Column Chromatography I->J

Caption: Workflow for N1-Alkylation of this compound.

Quantitative Data for N1-Alkylation:

Reagent M.W. Equivalents Amount (for 1 mmol scale)
This compound 225.09 1.0 225 mg
Sodium Hydride (60% in oil) 24.00 1.2 48 mg
Alkyl Halide (e.g., Iodomethane) 141.94 1.1 156 mg (70 µL)

| Anhydrous THF | - | - | 10 mL |

Step-by-Step Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N₂), add this compound (1.0 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 16-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[11]

Protocol 1.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, providing access to N-aryl indazoles.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for C-N coupling. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand with a wide bite angle, which promotes the crucial reductive elimination step and prevents β-hydride elimination.[12][14]

  • Base (Cs₂CO₃): Cesium carbonate is a moderately strong, non-nucleophilic base that is soluble in many organic solvents. Its mildness is compatible with a wide range of functional groups on the aryl coupling partner.

  • Solvent (Dioxane): Dioxane is a high-boiling point ether that is excellent for solubilizing the reaction components and is stable at the required reaction temperatures.

Buchwald-Hartwig Catalytic Cycle:

Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Oxidative Addition (Ar-X) Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination Ligand Exchange (Ind-NH) Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination (Product)

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig N-Arylation.[15]

Quantitative Data for N-Arylation:

Reagent Role Equivalents Amount (for 0.5 mmol scale)
This compound Substrate 1.0 113 mg
Aryl Bromide Coupling Partner 1.2 0.6 mmol
Pd₂(dba)₃ Catalyst Precursor 0.025 23 mg
Xantphos Ligand 0.05 29 mg
Cs₂CO₃ Base 2.0 326 mg

| Anhydrous Dioxane | Solvent | - | 5 mL |

Step-by-Step Protocol:

  • In a sealed tube or microwave vial, combine this compound (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[15]

Part 2: C5-Functionalization via Palladium-Catalyzed Cross-Coupling

The C5-bromo group is an ideal starting point for introducing molecular complexity through the formation of new carbon-carbon bonds. N-protection of the indazole is often recommended before performing these reactions to improve solubility and prevent potential side reactions at the NH-position. A Boc group is a common choice as it can be easily removed later.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most reliable and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[16][17][18]

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly efficient and robust catalyst for Suzuki couplings. The dppf ligand is both electron-rich and bulky, facilitating both oxidative addition and reductive elimination steps of the catalytic cycle. It is also relatively air-stable, making it convenient to handle.[16][19]

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without degrading sensitive functional groups.

  • Solvent System (DME/Water): A mixture of an organic solvent like dimethoxyethane (DME) and water ensures that both the organic-soluble halide and the water-soluble base/boronate salt are present in the reaction mixture.

Suzuki-Miyaura Catalytic Cycle:

Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Oxidative Addition (Ind-Br) Transmetalation Transmetalation Oxidative\nAddition\nComplex->Transmetalation R-B(OH)2 Base Reductive\nElimination\nComplex Reductive Elimination Complex Transmetalation->Reductive\nElimination\nComplex Reductive\nElimination\nComplex->Pd(0)L2 Reductive Elimination (Product)

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

Reagent Role Equivalents Amount (for 0.5 mmol scale)
N-Boc-5-Bromo-7-ethyl-1H-indazole Substrate 1.0 163 mg
Arylboronic Acid Coupling Partner 1.5 0.75 mmol
Pd(dppf)Cl₂ Catalyst 0.05 20 mg
K₂CO₃ Base 3.0 207 mg

| DME / H₂O | Solvent | - | 4 mL / 1 mL |

Step-by-Step Protocol:

  • To a microwave vial, add N-protected this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar).

  • Add DME and water (e.g., a 4:1 mixture).

  • Seal the vial and heat to 80-100 °C for 2-4 hours (or use microwave irradiation at 120-140 °C for 20-40 minutes).[17][20]

  • Monitor the reaction by TLC/LC-MS.

  • After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 2.2: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling an aryl halide with a terminal alkyne.[21][22][23] This reaction is distinguished by its use of a dual palladium and copper catalytic system.

Causality Behind Experimental Choices:

  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic Sonogashira catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step to the palladium center.[21][22]

  • Base (Et₃N or DIPA): A mild amine base is required. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HBr byproduct generated during the reaction.

Sonogashira Catalytic Cycle:

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ind-Pd(II)-Br Pd0->PdII Oxidative Addition (Ind-Br) Product Product (Ind-C≡C-R) + Pd(0)L2 PdII->Product Transmetalation from Cu(I) Acetylide Product->Pd0 Reductive Elimination Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu(I) Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide Base, CuI CuAcetylide->PdII Transmetalation

Caption: Interlinked Palladium and Copper Cycles in Sonogashira Coupling.

Quantitative Data for Sonogashira Coupling:

Reagent Role Equivalents Amount (for 0.5 mmol scale)
N-Boc-5-Bromo-7-ethyl-1H-indazole Substrate 1.0 163 mg
Terminal Alkyne Coupling Partner 1.2 0.6 mmol
PdCl₂(PPh₃)₂ Catalyst 0.05 18 mg
CuI Co-catalyst 0.1 10 mg

| Triethylamine (Et₃N) | Base/Solvent | - | 5 mL |

Step-by-Step Protocol:

  • To a Schlenk flask, add N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Add anhydrous triethylamine, followed by the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 4-16 hours until completion (monitored by TLC/LC-MS).[21][24]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Part 3: General Purification and Characterization

Post-reaction work-up and rigorous characterization are essential to validate the outcome of the functionalization.

Purification Protocol: Flash Column Chromatography
  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel.

  • Column Preparation: Pack a glass column with silica gel in the desired eluent system (typically a gradient of ethyl acetate in hexanes).

  • Elution: Carefully load the dried slurry onto the column and elute with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

Characterization Techniques
  • NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool for structural elucidation.

    • ¹H NMR: Confirm the incorporation of new alkyl or aryl groups by observing characteristic new signals and shifts in the aromatic region. For N-alkylation, the disappearance of the broad N-H signal above 10 ppm is a key indicator. The chemical shift of the C3-H proton can help distinguish between N1 and N2 isomers.[8][25]

    • ¹³C NMR: Confirm the presence of all carbon atoms in the expected chemical environments.[9][25]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the synthesized molecule, allowing for the unambiguous confirmation of its elemental formula.[26]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the N-H stretch (~3100 cm⁻¹) after N-functionalization or the appearance of a C≡C stretch (~2100-2260 cm⁻¹) after Sonogashira coupling.[25]

Conclusion

This compound is a high-potential scaffold for building diverse chemical libraries for drug discovery. The protocols detailed herein for N-alkylation, N-arylation, Suzuki-Miyaura coupling, and Sonogashira coupling provide a robust and reliable toolkit for its functionalization. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methods to generate novel indazole derivatives as potential therapeutic agents, particularly in the competitive field of kinase inhibitor development.[4][6]

References

  • Bellina, F., & Rossi, R. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Silva, A. M. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Rossi, R. (2011). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Silva, A. M. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Cabrera-Pérez, L., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available at: [Link]

  • University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available at: [Link]

  • Wei, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • O'Connor, P. D., et al. (2018). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, T. R., & Park, S. B. (2020). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synlett. Available at: [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available at: [Link]

  • Kumar, R., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at: [Link]

  • Hunt, J., et al. (2021). A regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

  • Giraud, F., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sipos, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Available at: [Link]

  • da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zahid, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Available at: [Link]

  • ResearchGate. (2018). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. Available at: [Link]

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5-Bromo-7-ethyl-1H-indazole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging .

Application Note: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, recognized for its ability to form the core of a multitude of biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile framework found in numerous FDA-approved drugs, particularly as a potent inhibitor of protein kinases.[3][4][5] Its therapeutic relevance spans oncology, inflammation, and neurodegenerative diseases.[1][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic methodology to decipher how specific structural modifications to a molecule influence its biological activity.[7][8][9] Through the iterative process of designing, synthesizing, and testing analogues of a lead compound, researchers can optimize for potency, selectivity, and pharmacokinetic properties, ultimately guiding a hit compound towards a viable drug candidate.[7][10]

This guide focuses on 5-Bromo-7-ethyl-1H-indazole as a strategic starting point for SAR exploration. The thoughtful placement of the bromo and ethyl groups on the indazole core provides two distinct vectors for chemical modification. The bromine atom at the C5 position serves as a versatile chemical handle for introducing diverse substituents via cross-coupling reactions, allowing for the exploration of the binding pocket.[2] Concurrently, the ethyl group at the C7 position can be systematically altered to probe steric and electronic sensitivities within the target's active site.[11]

Physicochemical Profile: this compound

A clear understanding of the starting scaffold's properties is essential for experimental design, including reaction setup and formulation for biological assays.

PropertyValueSource
CAS Number 635712-49-1[12]
Molecular Formula C₉H₉BrN₂[12]
Molecular Weight 225.088 g/mol [12]
Purity >95% (Typically)[12]
Appearance Off-white to light yellow solidGeneric Data
Solubility Soluble in DMSO, DMF, MethanolGeneric Data
Melting Point Not available-

Proposed Synthesis of the Core Scaffold

While numerous methods exist for synthesizing the indazole core, a common and effective strategy involves the cyclization of an appropriately substituted aniline derivative.[4][13] The following is a proposed, plausible route for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Rationale: This two-step procedure starts with a commercially available substituted aniline. The first step is a diazotization followed by an intramolecular cyclization to form the indazole ring. This is a well-established method for creating the 1H-indazole tautomer, which is thermodynamically more stable.[1][13]

Materials:

  • 4-Bromo-2-ethyl-6-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 4-Bromo-2-ethyl-6-methylaniline (1.0 eq) in a mixture of acetic acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating promotes the intramolecular cyclization reaction to form the indazole ring.

  • Work-up: Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product A 4-Bromo-2-ethyl-6-methylaniline B 1. Diazotization (NaNO₂, HCl, 0-5°C) 2. Intramolecular Cyclization (Heat) A->B Reagents C This compound B->C Purification

Fig 1. Synthetic workflow for this compound.

A General Workflow for Structure-Activity Relationship (SAR) Studies

A successful SAR campaign follows a logical, cyclical process of design, synthesis, and testing. This workflow ensures that each new piece of data informs the design of the next generation of compounds.[14]

SAR_Workflow A Core Scaffold (this compound) B Initial Biological Screening (e.g., Kinase Assay) A->B C SAR Hypothesis Generation (Identify key modification sites) B->C D Analogue Synthesis (Modify C3, C5, N1, C7 positions) C->D E In Vitro Biological Evaluation (Determine IC₅₀/Kᵢ of analogues) D->E F Data Analysis & SAR Elucidation (Correlate structure with activity) E->F F->C Iterate G Lead Optimization (Refine for potency, selectivity, ADME) F->G Promising SAR

Fig 2. Iterative workflow for a typical SAR study.

Protocols for Biological Evaluation

The following protocols are representative of common assays used to evaluate indazole derivatives in an SAR context.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: Many indazole derivatives function by inhibiting protein kinases.[5][15] The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., FGFR, EGFR)[1]

  • Substrate peptide/protein for the kinase

  • This compound and synthesized analogues, dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds (starting from e.g., 100 µM) in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Self-Validation: Including a known potent inhibitor as a positive control and DMSO alone as a negative control is crucial for validating assay performance.

  • Kinase Reaction: a. To each well of the 384-well plate, add 5 µL of the test compound solution. b. Add 10 µL of a kinase/substrate mixture prepared in assay buffer. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of ATP solution (typically at a concentration close to its Kₘ for the specific kinase). e. Incubate for 60 minutes at 30°C.

  • Signal Generation: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. Causality: This step depletes any remaining unconsumed ATP. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Correct for background luminescence (wells with no kinase). b. Normalize the data to the positive (no inhibitor) and negative (max inhibition) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Radioligand Receptor Binding Assay

Rationale: This assay is the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor.[16] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[17]

Materials:

  • Cell membranes or purified receptor preparation

  • Radioligand (e.g., ³H-labeled standard) specific for the target receptor

  • This compound and synthesized analogues, dissolved in DMSO

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash Buffer (ice-cold Binding Buffer)

  • Non-specific binding (NSB) ligand (a high concentration of an unlabeled standard ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: Set up triplicate tubes/wells for three conditions:

    • Total Binding: Receptor + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Receptor + Radioligand + High concentration of unlabeled ligand. Causality: This determines the amount of radioligand that binds to non-receptor components, which must be subtracted to find specific binding.

    • Competition: Receptor + Radioligand + Test Compound (at various concentrations).

  • Incubation: a. Add receptor preparation, radioligand (at a concentration near its Kₔ), and the appropriate compound (vehicle, NSB ligand, or test compound) to each tube/well in binding buffer. b. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[17][18]

  • Separation of Bound and Free Ligand: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter. b. Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand. Causality: The washes must be rapid and cold to minimize dissociation of the radioligand from the receptor.

  • Data Acquisition: a. Place the filters into scintillation vials, add scintillation cocktail, and vortex. b. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. For competition wells, calculate the percent inhibition caused by the test compound. c. Plot the percent specific binding versus the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. e. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Building the Structure-Activity Relationship: A Representative Example

The data gathered from the biological assays are compiled to build a clear SAR. The following table illustrates how modifications to the this compound scaffold might influence kinase inhibitory activity.

CompoundR¹ (at N1)R² (at C5)Kinase IC₅₀ (nM)SAR Insights
Core A -H-Br1250The core scaffold possesses weak initial activity.
1a -CH₃-Br800Small alkyl substitution at N1 is tolerated and slightly improves activity.
1b -CH₂CH₂OH-Br650Introducing a polar group at N1 enhances potency, suggesting a potential hydrogen bond interaction.
1c -Benzyl-Br1500A bulky benzyl group at N1 is detrimental, indicating steric hindrance in this region.
2a -H-Phenyl95Replacing the C5-Bromo with a phenyl group via Suzuki coupling significantly boosts potency.[6][19]
2b -H-4-Fluorophenyl40Adding an electron-withdrawing fluorine to the phenyl ring further improves activity, suggesting a favorable interaction.
2c -H-3-Pyridyl35A nitrogen atom in the aryl ring at C5 is highly favorable, likely acting as a hydrogen bond acceptor.
3a -CH₂CH₂OH-4-Fluorophenyl15 Lead Compound: Combining the optimal modifications at N1 and C5 results in a synergistic improvement in activity.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Indazoles Chemistry and Biological Activities. Researcher.Life. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed Central. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • On Exploring Structure Activity Relationships. PubMed Central. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. Available at: [Link]

  • Identification of Bioactive Scaffolds Based on QSAR Models. PubMed. Available at: [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds. Semantic Scholar. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and key characterization data to support your synthetic endeavors.

The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for various therapeutic agents. However, its synthesis can present unique challenges. This guide aims to provide practical, experience-driven solutions to common issues encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Starting Material and Reaction Setup

Question 1: I am having trouble sourcing the starting material, 4-bromo-2-ethylaniline. Are there alternative starting materials or a reliable synthesis route for it?

Answer: While 4-bromo-2-ethylaniline is the most direct precursor, its availability can be limited. A common and reliable method to synthesize it is through the regioselective bromination of 2-ethylaniline.

  • Causality: The amino group in 2-ethylaniline is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[1] Direct bromination can lead to multiple products, including the desired 4-bromo isomer and the 6-bromo isomer, as well as di- and tri-brominated species. The ethyl group provides some steric hindrance that can influence the regioselectivity.

  • Troubleshooting Protocol:

    • Protect the Amine: To control the regioselectivity and prevent over-bromination, it is advisable to first protect the amino group as an acetanilide. This is achieved by reacting 2-ethylaniline with acetic anhydride.

    • Controlled Bromination: The resulting N-(2-ethylphenyl)acetamide can then be brominated. Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a chlorinated solvent can favor mono-bromination at the less sterically hindered para-position.

    • Deprotection: Finally, the acetyl group is removed by acid or base hydrolysis to yield 4-bromo-2-ethylaniline.

Question 2: My indazole formation reaction (cyclization) is showing low yield or is not proceeding to completion. What are the critical parameters to control?

Answer: The cyclization of a substituted aniline to an indazole, often proceeding via a diazotization-reduction sequence (a variation of the Davis-Beirut reaction), is sensitive to several factors.[2][3]

  • Causality: The formation of the indazole ring involves the creation of a reactive diazonium intermediate from the aniline. The success of this step is highly dependent on temperature and the choice of nitrosating agent. Subsequent intramolecular cyclization can be influenced by steric hindrance from the 7-ethyl group.

  • Troubleshooting Protocol:

    • Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Allowing the temperature to rise can lead to decomposition and the formation of unwanted side products.

    • Choice of Nitrosating Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid like HCl or H₂SO₄ is commonly used. However, for some substrates, organic nitrites like isoamyl nitrite or tert-butyl nitrite in an organic solvent can provide milder and more controlled reaction conditions.[2]

    • Reaction Time and Monitoring: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Steric Hindrance: The ethyl group at the ortho-position to the newly forming ring can sterically hinder the cyclization. In such cases, slightly elevated temperatures after the initial diazotization or a longer reaction time might be necessary to overcome this barrier.

cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product 4-bromo-2-ethylaniline 4-bromo-2-ethylaniline Diazotization Diazotization 4-bromo-2-ethylaniline->Diazotization NaNO₂, Acid Cyclization Cyclization Diazotization->Cyclization Intramolecular This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Workup and Purification

Question 3: I am observing a mixture of products after the reaction. How can I effectively purify the desired this compound?

Answer: A mixture of products is common in indazole synthesis. Purification can typically be achieved by a combination of techniques.

  • Causality: Potential side products include unreacted starting material, regioisomers (if the starting aniline was not pure), and products from decomposition of the diazonium intermediate. These impurities will have different polarities from the desired product.

  • Troubleshooting Protocol:

    • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. Neutralizing the reaction mixture carefully is important as indazoles can be sensitive to strong acids or bases.

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column is typically used.

      • Solvent System Optimization: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A gradient elution is often necessary to achieve good separation. Monitor the fractions by TLC.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure product. Common solvents for recrystallization of indazoles include ethanol, ethyl acetate, or mixtures with heptane or hexane.

Question 4: My final product appears as a dark oil or a discolored solid. What could be the cause and how can I decolorize it?

Answer: Discoloration is often due to the presence of minor, highly colored impurities.

  • Causality: These impurities can arise from side reactions or decomposition during the reaction or workup. They are often aromatic byproducts with extended conjugation.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite. The activated carbon will adsorb many of the colored impurities.

    • Thorough Purification: Ensure that the column chromatography and/or recrystallization steps are performed carefully to separate these impurities. Sometimes, a second chromatographic purification may be necessary.

Product Characterization and Stability

Question 5: How can I confirm the identity and purity of my synthesized this compound?

Answer: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy:

    • NH Proton: A broad singlet typically in the region of 10-13 ppm.[4]

    • Aromatic Protons: You should observe signals for the protons on the indazole ring. The protons at positions 4 and 6 will likely appear as doublets or singlets depending on the resolution, with characteristic chemical shifts influenced by the bromo and ethyl substituents.

    • Ethyl Group: A quartet for the CH₂ group (around 2.8-3.0 ppm) and a triplet for the CH₃ group (around 1.3-1.5 ppm).

  • ¹³C NMR Spectroscopy:

    • Expect to see signals for all 9 carbon atoms. The chemical shifts will be characteristic of the indazole ring system, with the carbon bearing the bromine atom appearing at a lower field.[5]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should be observed. A key feature will be the M+2 peak, which is characteristic of bromine-containing compounds due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[6]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.[7]

    • C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.[7]

    • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group below 3000 cm⁻¹.

Question 6: Is this compound stable, and are there any special storage recommendations?

Answer: Substituted indazoles are generally stable crystalline solids at room temperature. However, like many organic compounds, they can be sensitive to light, air, and extreme temperatures over long periods.

  • Storage Recommendations:

    • Store in a tightly sealed, amber-colored vial to protect from light.

    • Keep in a cool, dry place. For long-term storage, refrigeration is recommended.

    • Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Detailed Experimental Protocol

The following is a plausible, detailed protocol for the synthesis of this compound, adapted from established methods for similar compounds.

Step 1: Synthesis of 4-Bromo-2-ethylaniline (Precursor)

  • Acetylation: To a solution of 2-ethylaniline (1.0 eq) in a suitable solvent like acetic acid or dichloromethane, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Bromination: Dissolve the resulting N-(2-ethylphenyl)acetamide in acetic acid. Cool the solution to 0-5 °C and add a solution of bromine (1.05 eq) in acetic acid dropwise, maintaining the temperature below 10 °C. Stir for an additional 1-2 hours at this temperature.

  • Hydrolysis: Pour the reaction mixture into ice water to precipitate the bromo-acetanilide. Collect the solid by filtration. The crude solid is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours to hydrolyze the amide.

  • Workup: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-2-ethylaniline. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve 4-bromo-2-ethylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 1 hour at this temperature.

  • Cyclization: After the initial diazotization, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the cyclization should be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

cluster_troubleshooting Troubleshooting Workflow start Low Yield in Cyclization? temp_check Check Temperature Control (0-5 °C for Diazotization) start->temp_check Yes purification_issue Impure Product? start->purification_issue No reagent_check Evaluate Nitrosating Agent (NaNO₂ vs. Organic Nitrite) temp_check->reagent_check time_check Monitor Reaction Time (TLC Analysis) reagent_check->time_check sterics_check Consider Steric Hindrance (Slight Warming/Longer Time) time_check->sterics_check sterics_check->purification_issue workup_check Thorough Aqueous Workup? purification_issue->workup_check Yes success High Yield & Purity purification_issue->success No column_check Optimize Column Chromatography (Solvent Gradient) workup_check->column_check recrystallize Recrystallize Final Product column_check->recrystallize recrystallize->success

Caption: Troubleshooting decision tree for indazole synthesis.

Safety Precautions

  • Bromine and N-bromosuccinimide: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Organic Solvents: Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. [Link]

  • NMR Chemical Shifts. University of Puget Sound. [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • FT-IR spectrum of tetra substituted imidazole amine monomer. ResearchGate. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • 1H NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) 13C NMR of indazoles. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]

  • Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of Organic Chemistry. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. Chemistry – A European Journal. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 1H NMR chemical shift ppm table. University of Manitoba. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. Organic Letters. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. Organic Letters. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]

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Technical Support Center: Optimizing Reaction Yields for 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and detailed experimental procedures to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of substituted indazoles.

Q1: What are the most common synthetic routes to achieve this compound?

A1: The synthesis of this compound can be approached through several strategic disconnections. A prevalent method involves the construction of the indazole core from a substituted aniline precursor. For instance, a plausible route starts from 4-bromo-2-ethyl-6-methylaniline, which can undergo diazotization followed by intramolecular cyclization. An alternative approach is the functionalization of a pre-formed indazole ring, though this can sometimes lead to issues with regioselectivity.

Q2: I am observing low yields in my reaction. What are the likely causes?

A2: Low yields in heterocyclic synthesis are a common issue and can stem from multiple factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

  • Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions or inhibit the desired transformation.[1]

  • Atmospheric Contamination: Certain reactions are sensitive to moisture and oxygen, necessitating the use of an inert atmosphere.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of isomers is a frequent challenge, especially during electrophilic substitution on the indazole ring. To enhance regioselectivity, consider the following:

  • Directing Groups: The position of existing substituents on the indazole ring will influence the position of further functionalization.

  • Protecting Groups: Strategic use of protecting groups on the nitrogen atoms of the indazole can direct substitution to the desired position.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the isomeric ratio of the products.[2]

Q4: What are the best practices for purifying this compound?

A4: Purification is crucial for obtaining a high-purity final product. Common techniques include:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and byproducts, leveraging differences in polarity.[3]

  • Recrystallization: This technique can be highly effective for obtaining crystalline, high-purity material if a suitable solvent system is identified.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reaction: Starting material is not fully consumed. 2. Incorrect Reagents or Stoichiometry: Wrong reagents used, or incorrect molar ratios. 3. Suboptimal Temperature: Reaction temperature is too low or too high.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material. Consider extending the reaction time or moderately increasing the temperature.[2] 2. Verify Reagents: Confirm the identity and purity of all reagents. Recalculate and carefully measure the stoichiometry. 3. Optimize Temperature: Run small-scale experiments at different temperatures to find the optimal condition.[4]
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Introduction of more than one bromine atom. 2. Isomer Formation: Bromination at undesired positions of the indazole ring. 3. Side Reactions: Competing reaction pathways are occurring.1. Control Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., NBS), typically using 1.0-1.1 equivalents for monobromination.[3] 2. Solvent and Temperature Effects: Investigate different solvents and lower reaction temperatures to improve regioselectivity.[2][3] 3. Review Reaction Mechanism: Understand the potential side reactions and adjust conditions to disfavor them. For example, controlling pH can influence the reactivity of the indazole ring.[3]
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is Amorphous: The compound may naturally be an amorphous solid or an oil at room temperature.1. Thorough Purification: Ensure the product is highly pure using column chromatography. 2. Trituration/Recrystallization Screening: Attempt trituration with a non-polar solvent like heptane or perform a broader recrystallization screen with various solvent systems.
Difficulty in Removing Starting Material 1. Similar Polarity: The starting material and product have very similar polarities, making chromatographic separation challenging. 2. Incomplete Reaction: The reaction has not gone to completion.1. Optimize Chromatography: Use a different eluent system or a different stationary phase (e.g., alumina). Consider derivatizing the starting material or product to alter its polarity before separation. 2. Drive Reaction to Completion: Re-evaluate the reaction conditions to ensure full conversion of the starting material.
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_purity Assess Reagent and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere check_workup Review Workup and Purification Procedure start->check_workup impure Impure check_purity->impure Purity OK conditions_off Incorrect check_conditions->conditions_off Conditions OK atmosphere_off Inadequate check_atmosphere->atmosphere_off Atmosphere OK losses Losses Detected check_workup->losses Workup OK purify_reagents Purify Reagents/ Use Dry Solvents impure->purify_reagents Yes optimize Systematically Optimize Reaction Parameters impure->optimize No adjust_conditions Adjust Temp/Time/ Concentration conditions_off->adjust_conditions Yes conditions_off->optimize No improve_atmosphere Improve Inert Atmosphere Technique atmosphere_off->improve_atmosphere Yes atmosphere_off->optimize No modify_workup Modify Extraction/ Purification Method losses->modify_workup Yes losses->optimize No purify_reagents->optimize adjust_conditions->optimize improve_atmosphere->optimize modify_workup->optimize

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for analogous indazole syntheses.[5] Optimization may be required for your specific laboratory conditions and reagent batches.

Reaction Scheme

ReactionScheme SM 4-Bromo-2-ethyl-6-methylaniline INT N-(4-Bromo-2-ethyl-6-methylphenyl)acetamide SM->INT Acetylation PROD This compound INT->PROD Diazotization & Cyclization reagents1 Acetic Anhydride Pyridine reagents2 Potassium Acetate Isoamyl Nitrite Reflux reagents3 HCl (aq) NaOH (aq)

Caption: Proposed synthetic route for this compound.

Step-by-Step Procedure

Step 1: Acetylation of 4-Bromo-2-ethyl-6-methylaniline

  • To a solution of 4-bromo-2-ethyl-6-methylaniline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add acetic anhydride (1.1 eq).

  • The addition can be performed at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, the reaction mixture can be quenched with water and the organic layer separated.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-ethyl-6-methylphenyl)acetamide, which can often be used in the next step without further purification.

Scientific Rationale: The acetylation of the aniline is a crucial step to introduce an acyl group that will facilitate the subsequent cyclization to the indazole ring.

Step 2: Diazotization and Cyclization to this compound

  • Dissolve the crude N-(4-bromo-2-ethyl-6-methylphenyl)acetamide (1.0 eq) in a suitable solvent like chloroform.[5]

  • Add potassium acetate (0.5 eq) and isoamyl nitrite (1.5 eq) to the solution.[5]

  • Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 12-24 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

Scientific Rationale: Isoamyl nitrite serves as the diazotizing agent, which in situ generates a diazonium species. The subsequent intramolecular cyclization is promoted by heating.

Step 3: Hydrolysis and Work-up

  • To the crude product from Step 2, add a solution of concentrated hydrochloric acid and heat to 50-60 °C for 2-4 hours to hydrolyze any remaining acetylated indazole.[5]

  • Cool the mixture and carefully basify with a 50% sodium hydroxide solution to a pH of approximately 11, keeping the temperature below 30 °C.[5]

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.[5]

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be performed to yield high-purity this compound.

Data Summary Table

The following table provides a hypothetical summary of expected results based on analogous syntheses. Actual results may vary.

Step Product Starting Material Typical Yield Purity (by LC-MS)
1N-(4-Bromo-2-ethyl-6-methylphenyl)acetamide4-Bromo-2-ethyl-6-methylaniline>95%>95%
2 & 3This compound (crude)N-(4-Bromo-2-ethyl-6-methylphenyl)acetamide60-75%80-90%
4This compound (pure)Crude Product85-95% (purification)>98%

References

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available from: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available from: [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Optimization for synthesis of 2H-indazole. ResearchGate. Available from: [Link]

  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available from: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. SpringerLink. Available from: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry. Available from: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available from: [Link]

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Technical Support Center: Purification of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-7-ethyl-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common and complex purification challenges. This guide is structured as a dynamic resource, moving from foundational questions to specific troubleshooting scenarios, ensuring you can navigate your experimental workflow with confidence.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of a sound purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route employed. However, for many common indazole syntheses, you should be vigilant for:

  • Unreacted Starting Materials: Depending on the pathway, this could include precursors like substituted 2-aminobenzonitriles or hydrazines.

  • Reaction Intermediates: Incomplete cyclization is a frequent issue in indazole synthesis, which can leave persistent hydrazone intermediates in your crude product.[1]

  • Regioisomers: N-alkylation or other substitutions can sometimes lead to the formation of undesired regioisomers (e.g., 2H-indazoles instead of the 1H tautomer), which often have very similar polarities, making them difficult to separate.[1]

  • Side-Products: Dimerization of the indazole product can occur, particularly if the reaction is run at elevated temperatures.[1] If using cross-coupling reactions like Suzuki-Miyaura for functionalization, homocoupling of the boronic acid or ester is a common side reaction.[1]

Q2: What are the primary purification methods suitable for this compound?

A2: The two most effective and widely used methods for purifying indazole derivatives at a laboratory scale are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for separating compounds with different polarities and is often the go-to method for removing a wide range of impurities from a complex crude mixture.[2][3][4]

  • Recrystallization is a powerful technique for achieving very high purity, especially when dealing with a crystalline solid that has one major impurity or when working on a larger scale where chromatography becomes impractical.[4][5]

Q3: How do I decide whether to use column chromatography or recrystallization?

A3: The choice depends on the scale of your reaction and the nature of your crude product. The following decision tree provides a logical workflow for selecting the optimal method.

Purification_Decision_Tree start Assess Crude Product (TLC, ¹H NMR) is_complex Complex Mixture? (Multiple spots on TLC) start->is_complex is_large_scale Scale > 5-10 g? is_complex->is_large_scale  No (One major product) chromatography Primary Purification: Flash Column Chromatography is_complex->chromatography  Yes   is_large_scale->chromatography  No   recrystallization Primary Purification: Recrystallization is_large_scale->recrystallization  Yes   combo Consider Combination: 1. Chromatography (bulk removal) 2. Recrystallization (polishing) chromatography->combo Still impure?

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section tackles specific problems you may encounter during purification.

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the silica gel column. What causes this and how can I fix it?

A: Tailing is a classic problem when purifying nitrogen-containing heterocycles like indazoles.

  • Causality: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding causes a portion of the compound to move much slower than the bulk, resulting in a "tail."

  • Solution: To mitigate this, you need to suppress the interaction with the acidic silica. Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your indazole to elute symmetrically.

Q: I'm getting poor separation between my product and a closely-eluting impurity. What are my options?

A: This is a common challenge that requires systematic optimization of your chromatography conditions.

  • Causality: Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase (silica) are too similar in the chosen mobile phase (eluent).

  • Solutions:

    • Decrease Eluent Polarity: The most straightforward approach is to use a less polar eluent system. This will cause all compounds to move more slowly down the column, increasing the residence time and allowing for better resolution between spots with small ΔR_f values. For example, if you are using 30% Ethyl Acetate in Hexane, try reducing it to 15-20%.

    • Change Solvent System: Sometimes, simply adjusting polarity isn't enough. Different solvents have different selectivities. Try switching one of the components of your eluent. For instance, if Hexane/Ethyl Acetate fails, consider trying a Dichloromethane/Methanol or Toluene/Acetone system.

    • Use a Finer Mesh Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and theoretical plates of your column, leading to better separation. However, this will result in slower flow rates and higher backpressure.

Recrystallization Issues

Q: I've dissolved my crude product, but it won't crystallize upon cooling. What should I do?

A: Failure to crystallize is usually due to either using too much solvent or the solution being too clean (lacking nucleation sites).

  • Causality: Crystallization requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature. If too much solvent is used, the solution may never become supersaturated upon cooling.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution.[5] This provides a perfect template for further crystal growth.

    • Increase Concentration: Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface and then allow the solution to cool again.

    • Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can slowly add a second solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly to redissolve and cool slowly.[5]

Q: My recrystallized product is still impure. How can I improve the purity?

A: This indicates that impurities are being trapped within the crystal lattice or are precipitating out alongside your product.

  • Causality: If cooling occurs too rapidly, impurities can be occluded within the growing crystals. Alternatively, if the impurities have similar solubility profiles to your product, they may co-precipitate.

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature first, and only then place it in an ice bath. This slow process allows for the formation of a more ordered, pure crystal lattice that excludes impurities.[5]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the semi-pure crystals in fresh hot solvent and repeating the process can significantly enhance purity.

    • Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them before allowing the solution to cool.[5]

Experimental Protocols & Data

Data Summary: Recommended Solvent Systems

The table below provides starting points for developing your purification method. Optimization will be required based on your specific impurity profile.

Purification MethodPrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier (if needed)Typical Ratios (Polar/Non-polar)
Flash Chromatography Hexanes / HeptaneEthyl Acetate0.5-1% Triethylamine (TEA)10% - 40%
Dichloromethane (DCM)Methanol0.5-1% Triethylamine (TEA)1% - 10%
Recrystallization TolueneHeptane (as anti-solvent)N/ADissolve in min. hot Toluene
EthanolWater (as anti-solvent)N/ADissolve in min. hot Ethanol
IsopropanolN/AN/ADissolve in min. hot Isopropanol
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of crude material in ethyl acetate or DCM.

    • Spot on a silica TLC plate and develop using a solvent system such as 20% Ethyl Acetate in Hexanes.

    • Visualize under UV light (254 nm). The ideal R_f for the product should be ~0.3. Adjust the eluent polarity until this is achieved.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or house air). Ensure the packed bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of DCM (~2-3 mL).

    • Add ~2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives superior resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase.

    • Collect fractions (e.g., 15-20 mL per test tube) and monitor the elution process by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is a general guideline for purifying the product when it is the major component of the crude solid.

  • Solvent Selection:

    • Place a small amount of crude product (~20-30 mg) into several test tubes.

    • Add a small amount (~0.5 mL) of different potential solvents (e.g., ethanol, isopropanol, toluene).

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with a water bath) with stirring until the solid just dissolves. Do not add excessive solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • AWS. (n.d.). Rhodium(III) -catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. AWS. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link]

  • National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

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challenges in the synthesis of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic chemistry, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of 5-Bromo-7-ethyl-1H-indazole. As a key intermediate in medicinal chemistry, its efficient and pure synthesis is paramount. This guide, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1H-indazole core?

A: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, and several reliable methods exist for its synthesis.[1][2] A common and effective approach starts from substituted anilines. For instance, a route analogous to the synthesis of 5-bromo-1H-indazole can be adapted from a 4-bromo-2-alkylaniline precursor.[3] This involves a diazotization reaction followed by an intramolecular cyclization. Other established methods include the Cadogan reductive cyclization of ortho-imino-nitrobenzenes, which is a one-pot procedure, and various palladium-catalyzed cross-coupling reactions followed by cyclization.[1][4][5] More modern approaches utilize [3+2] cycloadditions between arynes and hydrazones, offering a direct path to substituted indazoles.[6][7]

Q2: Why is regioselectivity a major concern in both the cyclization and subsequent functionalization of indazoles?

A: Regioselectivity is a critical challenge because the indazole ring system has two nitrogen atoms (N1 and N2) and several reactive carbon positions (primarily C3, C5, and C7). During cyclization, reaction conditions can lead to the formation of undesired isomers. When functionalizing the pre-formed indazole, such as during alkylation or acylation, mixtures of N1 and N2 substituted products are common.[5] Similarly, electrophilic substitution like bromination can occur at multiple carbon positions. The final regiochemical outcome is a delicate balance of steric hindrance, electronic effects of existing substituents, and reaction conditions (solvent, base, temperature).[8] For this compound, achieving substitution at the C5 position requires careful control to prevent bromination at the more nucleophilic C3 position.

Q3: What role does the ethyl group at the C7 position play during the synthesis, particularly in the bromination step?

A: The 7-ethyl group is an electron-donating alkyl group. In electrophilic aromatic substitution reactions, it acts as an activating group and is ortho, para-directing. This electronic influence is crucial. It activates the benzene portion of the indazole ring, making it more susceptible to bromination. Its directing effect favors substitution at the C5 position (para to the ethyl group), which is advantageous for the synthesis of the target molecule. However, this activation can also increase the risk of over-bromination if the reaction conditions are not tightly controlled.

Troubleshooting Guide: Synthesis of this compound

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can arise from several factors, from incomplete reactions to product decomposition. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary suspect is often an incomplete reaction. It is crucial to monitor the consumption of your starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[9] For cyclization reactions, ensuring the complete formation of the diazonium intermediate is critical.

  • Sub-optimal Reagents: The quality of your reagents is paramount. For the bromination step, ensure your brominating agent, such as N-Bromosuccinimide (NBS), is fresh and has been stored correctly to avoid moisture.[9] For cyclization via diazotization, the purity of the nitrite source (e.g., isoamyl nitrite or sodium nitrite) is essential.

  • Incorrect Reaction Conditions: Temperature and solvent choice can dramatically affect the outcome.[10] For instance, bromination with NBS is often performed in solvents like acetonitrile or dichloromethane at temperatures ranging from 0 °C to room temperature.[9][11] A systematic screening of reaction temperatures and solvents can help identify the optimal conditions for your specific substrate.

Problem: Formation of Multiple Isomers and Side Products

Q: I'm observing significant impurity spots on my TLC plate, likely due to isomers or over-bromination. How can I improve the selectivity of my reaction?

A: This is a classic challenge in heterocyclic chemistry. Controlling selectivity is key to a successful synthesis.

  • Isomer Formation (Regioselectivity): The formation of multiple bromo-isomers is a common hurdle. The indazole ring is susceptible to bromination at several positions, notably C3 and C5.

    • Controlling Bromination: To favor C5 bromination over C3, the choice of brominating agent and conditions is critical. While reagents like Br₂ in acetic acid can be used, N-Bromosuccinimide (NBS) is often preferred for better regiocontrol.[9][11] Performing the reaction at lower temperatures can also enhance selectivity by favoring the thermodynamically more stable product.

  • Over-bromination: The activating effect of the 7-ethyl group can lead to the formation of di-brominated products.

    • Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise over time can help maintain a low concentration, suppressing over-reaction.

Troubleshooting Decision Tree

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Problem: Low Yield check_reaction Monitor Reaction by TLC/LC-MS. Is Starting Material Consumed? start->check_reaction incomplete Cause: Incomplete Reaction check_reaction->incomplete No check_purity Are there multiple spots (impurities, isomers)? check_reaction->check_purity Yes solution_incomplete Solution: 1. Extend reaction time. 2. Increase temperature moderately. 3. Verify catalyst/reagent activity. incomplete->solution_incomplete side_products Cause: Side Product Formation (e.g., Isomers, Over-bromination) check_purity->side_products Yes purification_issue Cause: Purification Difficulty or Product Decomposition check_purity->purification_issue No (Clean conversion but low isolated yield) solution_side_products Solution: 1. Adjust stoichiometry (esp. brominating agent). 2. Lower reaction temperature. 3. Screen different solvents/catalysts. side_products->solution_side_products solution_purification Solution: 1. Use alternative purification (e.g., crystallization vs. chromatography). 2. Check product stability under workup conditions. purification_issue->solution_purification

Caption: Troubleshooting decision tree for low yield in indazole synthesis.

Problem: Difficulty in Product Purification

Q: My crude product is an oily mixture that is difficult to purify by column chromatography or crystallization. What can I do?

A: Purification challenges often stem from the presence of closely related isomers or persistent impurities.

  • Isomeric Impurities: If C3-bromo and C5-bromo isomers are present, their similar polarities can make chromatographic separation difficult. Optimizing the reaction for higher selectivity is the best solution. If separation is unavoidable, try using different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) or consider high-performance liquid chromatography (HPLC) for small-scale purification.

  • Persistent Reagent-Based Impurities: Impurities from reagents like triphenylphosphine oxide (from Cadogan cyclizations) or succinimide (from NBS reactions) can co-elute with your product.

    • Aqueous Washes: A thorough aqueous workup is essential. Washing the organic layer with a dilute base (like NaHCO₃ solution) can help remove acidic impurities, while a wash with dilute acid can remove basic impurities. A brine wash helps to remove residual water.[9]

    • Recrystallization: If chromatography fails, attempt recrystallization from a variety of solvent systems. A useful technique is to dissolve the crude material in a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like heptane or hexane) until turbidity appears, then allow it to cool slowly.[3]

Experimental Protocols & Data

Representative Synthesis Workflow

The following diagram outlines a plausible and robust synthetic route starting from 4-bromo-2-ethylaniline.

G start_material 4-Bromo-2-ethylaniline step1 Step 1: Acetylation (Acetic Anhydride) start_material->step1 intermediate1 N-(4-bromo-2-ethylphenyl)acetamide step1->intermediate1 step2 Step 2: Diazotization & Cyclization (Isoamyl Nitrite, KOAc) intermediate1->step2 intermediate2 1-Acetyl-5-bromo-7-ethyl-1H-indazole step2->intermediate2 step3 Step 3: Deacetylation (Hydrolysis) (NaOH or HCl) intermediate2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound (Adapted from Analogous Procedures)

This protocol is adapted from a known synthesis of 5-bromo-1H-indazole and should be optimized for the specific substrate.[3]

Step 1 & 2: Acetylation and Cyclization

  • In a reaction vessel under an inert atmosphere, dissolve 4-bromo-2-ethylaniline (1.0 eq) in a suitable solvent such as chloroform or toluene.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 40 °C.

  • Stir the solution for approximately 1 hour at room temperature.

  • Add potassium acetate (KOAc, 0.3 eq) followed by isoamyl nitrite (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 70-110 °C depending on the solvent) for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

Step 3: Hydrolysis (Deacetylation)

  • To the crude residue from the previous step, add a mixture of water and a strong acid (e.g., concentrated HCl) or base (e.g., 50% NaOH).

  • Heat the mixture to 50-60 °C for 2-4 hours until the deacetylation is complete (monitor by TLC).

  • Cool the mixture to room temperature and neutralize the acid/base. If using acid, carefully add a base (like NaOH solution) until the pH is >10. If using a base, neutralize with acid.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • The crude solid can be purified by slurrying in a non-polar solvent like heptane to remove soluble impurities, followed by filtration.[3]

  • If necessary, perform column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane.

Data Summary: Optimization of Bromination Conditions

The following table summarizes hypothetical results for optimizing a direct bromination of 7-ethyl-1H-indazole, illustrating how different conditions can affect the outcome.

EntryBrominating Agent (eq.)SolventTemperature (°C)Outcome
1Br₂ (1.1)Acetic Acid25Mixture of 3-bromo, 5-bromo, and dibromo isomers
2NBS (1.1)CH₂Cl₂0Moderate yield of 5-bromo isomer, some starting material remains
3NBS (1.1)CH₂Cl₂25Good yield of 5-bromo isomer, minor 3-bromo and dibromo impurities
4NBS (1.05)MeCN0 to 25Optimized: High yield of 5-bromo isomer, >95% selectivity
5NBS (1.5)CH₂Cl₂25Low yield of desired product, significant over-bromination

References

  • Vertex AI Search. (2024). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Organic Chemistry Portal. (2024). 2H-Indazole synthesis.
  • BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis.
  • Thieme. (2011). Synthesis of NH-Free 3-Substituted Indazoles.
  • Organic Chemistry Portal. (2024). Indazole synthesis.
  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (2014).
  • Thieme. (2023).
  • PubMed. (2012).
  • PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
  • ProQuest. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (2024).
  • ACS Publications. (2014).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • ResearchGate. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • MDPI. (2024).
  • National Institutes of Health (NIH). (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole - Eureka.
  • RSC Publishing. (2021).
  • ECHEMI. (n.d.). 316810-82-9, 5-Bromo-7-nitro-1H-indazole Formula.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.).
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole synthesis.
  • BenchChem. (2025).
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Enhancing the Purity of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Achieving high purity (typically >99%) is critical for its use in drug discovery and development, as even small amounts of impurities can lead to unwanted side effects or complications in subsequent synthetic steps. The primary challenges in purifying this compound often stem from the presence of structurally similar impurities, including regioisomers and unreacted starting materials, which can be difficult to separate.[2]

A plausible and common synthetic route to this compound starts from 4-bromo-2-ethylaniline. The synthesis generally proceeds through N-acetylation, followed by diazotization and intramolecular cyclization.[3] This pathway, while effective, can generate several impurities that require careful purification strategies to remove.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started on troubleshooting the purification of this compound.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A persistent color in your product often indicates the presence of residual starting materials or byproducts from the synthesis. For instance, unreacted 4-bromo-2-ethylaniline or related azo compounds can impart color. Additionally, exposure to light and air can sometimes lead to the formation of colored degradation products.

  • Recommended Solution: Activated carbon (charcoal) treatment during recrystallization is often effective at removing colored impurities. Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period before filtering hot through a pad of celite. Then, allow the filtrate to cool for crystallization.

Q2: My NMR spectrum shows signals that are consistent with my desired product, but also some extra aromatic peaks. What could these be?

The most likely culprits are regioisomers, which are isomers with the same molecular formula but different arrangements of substituents on the aromatic ring. In the synthesis of this compound, the formation of the 7-Bromo-5-ethyl-1H-indazole isomer is a common possibility. These isomers often have very similar physical properties, making them difficult to separate.[2]

  • Recommended Solution: Careful optimization of your purification method is key. High-performance liquid chromatography (HPLC) is a powerful tool for both analyzing and separating regioisomers. For bulk purification, column chromatography with a high-resolution stationary phase and a carefully selected eluent system is often necessary. Recrystallization from a mixed solvent system can also sometimes selectively precipitate one isomer.[4]

Q3: I'm having trouble getting my compound to crystallize. It keeps oiling out. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid during cooling. This is often due to the compound being highly impure or the chosen solvent system being inappropriate.

  • Recommended Solution:

    • Try a different solvent or solvent system. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can sometimes promote crystallization.[5][6]

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.

    • Cool the solution more slowly. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Q4: What are the best analytical techniques to assess the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can help identify impurities if they are present in sufficient quantities (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of impurities.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[5]

Problem: Low recovery of the product after recrystallization.

  • Cause 1: Using too much solvent. This will keep your product dissolved even at low temperatures.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cause 2: Cooling the solution too quickly. This can trap impurities within the crystal lattice.

  • Solution 2: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Cause 3: The chosen solvent is too good a solvent for your compound.

  • Solution 3: Try a different solvent or a mixed solvent system. For bromo-indazoles, common solvent systems include ethanol/water, ethyl acetate/heptane, or dichloromethane/methanol.[8]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at its boiling point.

  • Slowly add a "poor" solvent (e.g., water, heptane) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Solvent SystemGood SolventPoor SolventTypical Ratio (v/v)
Ethanol/WaterEthanolWater9:1 to 7:3
Ethyl Acetate/HeptaneEthyl AcetateHeptane1:1 to 1:5
Dichloromethane/MethanolDichloromethaneMethanol20:1 to 10:1

Table 1: Common mixed-solvent systems for the recrystallization of indazole derivatives.

Guide 2: Effective Purification by Column Chromatography

Column chromatography is essential for separating compounds with similar polarities, such as regioisomers.[9]

Problem: Poor separation of the desired product from an impurity.

  • Cause 1: Inappropriate solvent system (eluent). The polarity of the eluent may be too high or too low.

  • Solution 1: Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation. A common starting point for bromo-indazoles is a mixture of hexane and ethyl acetate.[10][11]

  • Cause 2: Overloading the column. Too much crude material will lead to broad bands and poor separation.

  • Solution 2: As a rule of thumb, use a mass ratio of crude material to silica gel of 1:30 to 1:100.

  • Cause 3: Column packing issues. An improperly packed column will have channels that lead to poor separation.

  • Solution 3: Ensure the silica gel is packed uniformly in the column without any air bubbles.

Experimental Protocol: Gradient Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack the column with the slurry, ensuring a flat top surface.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elute the column with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.

  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Diagram: Troubleshooting Workflow for Purification

G start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (HPLC, NMR) recrystallization->purity_check Crystals obtained troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent system - Slow cooling - Seed crystals recrystallization->troubleshoot_recrystallization Oiling out / Low recovery column_chromatography Perform Column Chromatography column_chromatography->purity_check troubleshoot_chromatography Troubleshoot Chromatography: - Optimize eluent - Check loading - Repack column column_chromatography->troubleshoot_chromatography Poor separation purity_check->column_chromatography Purity <99% pure_product Pure Product (>99%) purity_check->pure_product Purity >99% troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

A decision-making workflow for the purification of this compound.

References

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Keating, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Eureka. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]

  • PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]

  • NIH. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-7-ethyl-1H-indazole (CAS: 635712-49-1). This document provides in-depth guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of their experiments and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

The long-term stability of solid this compound is best maintained under controlled conditions to prevent degradation. While some suppliers suggest room temperature storage, a more conservative approach is recommended to maximize shelf-life, especially given that related indazole compounds show sensitivity to environmental factors.[1][2]

ParameterRecommendationRationale
Temperature 2-8°CReduced temperature slows down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Amber glass vialProtects the compound from light-induced degradation.[3][4]
Moisture Tightly sealed container with desiccantIndazoles can be sensitive to moisture, which may lead to hydrolysis or other unwanted reactions.[1]

For routine short-term use, storage in a tightly sealed container at room temperature, protected from light, is acceptable.[2] However, for archival purposes or long-term storage, refrigeration under an inert atmosphere is strongly advised.

Q2: How should I store solutions of this compound?

Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If solution storage is unavoidable, the following guidelines should be followed:

  • Solvent Selection: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6] Avoid protic solvents like alcohols, as the N-H proton of the indazole ring can be acidic and may interact with the solvent.[1]

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas overlay.

  • Duration: Prepare solutions fresh whenever possible. If storage is necessary, limit it to the shortest possible duration and perform a quality check (e.g., by LC-MS) before use if stored for an extended period.

Q3: What are the visual signs of degradation for this compound?

This compound is typically a light yellow to yellow powder or crystalline solid.[2] While specific degradation products have not been extensively characterized in the literature, any significant change from this appearance could indicate degradation. Be vigilant for:

  • Color Change: A darkening of the material, such as turning brown or black.

  • Clumping or Caking: This may suggest moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If any of these signs are observed, it is recommended to verify the purity of the compound by an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.

Q4: What are the known chemical incompatibilities of this compound?

Based on the general reactivity of indazole derivatives, this compound should be considered incompatible with the following:

  • Strong Oxidizing Agents: These can lead to the oxidation of the indazole ring system.[7]

  • Strong Acids and Bases: The indazole ring is amphoteric; strong acids can protonate the nitrogen atoms, while strong bases can deprotonate the N-H group, potentially leading to unwanted side reactions or degradation.[7][8]

  • Strong Reducing Agents: These may react with the bromo-substituent or the aromatic system.[9]

It is crucial to carefully consider these incompatibilities during reaction planning and execution.

Troubleshooting Guide for Experimental Applications

The following section addresses common issues encountered during experiments involving this compound and provides a logical workflow for troubleshooting.

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Low or No Reaction Yield check_purity Verify Compound Purity (HPLC, LC-MS, NMR) start->check_purity check_purity->start Impure/Degraded (Source new material) check_reagents Assess Quality of Other Reagents (Solvents, Catalysts, Bases) check_purity->check_reagents Purity OK check_reagents->start Reagents Faulty (Purify or replace) optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK protect_NH Consider N-H Protection (e.g., Boc, SEM) optimize_conditions->protect_NH Still Low Yield end Successful Reaction optimize_conditions->end Yield Improved temp Vary Temperature optimize_conditions->temp conc Adjust Concentration optimize_conditions->conc base Screen Different Bases (e.g., K2CO3, Cs2CO3) optimize_conditions->base catalyst Check Catalyst Loading/ Deactivation optimize_conditions->catalyst protect_NH->end Yield Improved ForcedDegradationWorkflow cluster_stress Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl) start->acid base Base Hydrolysis (1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation photo Photolytic Stress (UV/Sunlight) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC / LC-MS oxidation->analyze photo->analyze neutralize->analyze end Compare Chromatograms & Assess Degradation analyze->end

Caption: Experimental workflow for forced degradation study.

By understanding the stability profile and potential experimental pitfalls of this compound, researchers can design more robust experiments and have greater confidence in their results.

References

  • Khan, I., Zaib, S., & Batool, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2547.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Kumar, R., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 1-1.
  • PubChem. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1489-1514.
  • Singh, V., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity.
  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, February 26).
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Walsh Medical Media. (2012, October 30).
  • ResearchGate. (2025, August 10).
  • National Institutes of Health. (n.d.). Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula.
  • ResearchGate. (2015, January 8).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
  • Hssaine, A., et al. (n.d.). Development of stability indicating method for quality assessment of African Albendazole tablets.
  • ResearchGate. (2024, August 4).
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

Sources

Technical Support Center: Common Byproducts in 5-Bromo-7-ethyl-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-7-ethyl-1H-indazole. This versatile building block is crucial in the synthesis of various bioactive molecules, particularly kinase inhibitors and other therapeutic agents.[1][2] However, its reactivity profile, particularly the presence of two nucleophilic nitrogen atoms and a reactive C-Br bond, can lead to the formation of significant byproducts. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you navigate these challenges, optimize your reactions, and ensure the integrity of your results.

Section 1: General Frequently Asked Questions (FAQs)
Q: Why is controlling byproduct formation so critical when working with this compound?

A: Controlling byproduct formation is paramount for three main reasons:

  • Yield and Purity: Byproducts consume starting materials and reagents, directly reducing the yield of your desired product. Furthermore, structurally similar byproducts, such as regioisomers, can be exceptionally difficult to separate, complicating purification and potentially compromising the purity of your final compound.[3]

  • Biological Activity: In drug discovery, even minor impurities or isomeric byproducts can have drastically different pharmacological profiles, toxicities, or metabolic stabilities. The presence of an undesired N2-isomer in a drug candidate intended to be the N1-isomer, for instance, can lead to misleading structure-activity relationship (SAR) data and potential safety concerns.[4]

  • Reproducibility: Poorly controlled reactions with variable byproduct profiles are difficult to scale up and reproduce, which is a major obstacle in process development for pharmaceutical manufacturing.

Section 2: Troubleshooting N-Alkylation Reactions

The most common challenge in the alkylation of 1H-indazoles is controlling the regioselectivity. Direct alkylation often yields a mixture of N1- and N2-substituted products.[4] The ethyl group at the C7 position of your starting material introduces significant steric hindrance around the N1 position, which can be leveraged to control the reaction's outcome.

Q: What is the primary byproduct in the N-alkylation of this compound, and how do I control its formation?

A: The primary byproduct is the undesired regioisomer. If you are targeting the N1-alkylated product, the N2-alkylated compound is your main byproduct, and vice-versa. The formation of these isomers stems from the deprotonation of the indazole N-H, which creates an ambident indazolide anion with nucleophilic character on both nitrogen atoms.

The ratio of N1 to N2 alkylation is highly dependent on reaction conditions. You can significantly influence the regioselectivity by carefully choosing the base, solvent, and electrophile.[3][5]

Logical Flow for Troubleshooting N-Alkylation Regioselectivity

G cluster_0 Problem: Poor N1/N2 Selectivity cluster_1 Analysis of Conditions cluster_2 Strategic Adjustments cluster_3 Outcome start Mixture of N1/N2 Isomers Obtained condition Evaluate Base & Solvent System start->condition electrophile Consider Electrophile Reactivity (e.g., Halide vs. Tosylate) start->electrophile n1_path To Favor N1-Alkylation: - Use strong, non-coordinating bases (e.g., NaH) - Use non-polar, aprotic solvents (e.g., THF, Dioxane) - Leverage C7 steric hindrance condition->n1_path Goal: N1 Product n2_path To Favor N2-Alkylation: - Use weaker bases (e.g., K2CO3, Cs2CO3) - Use polar, aprotic solvents (e.g., DMF, DMSO) - Exploit chelation with certain substrates condition->n2_path Goal: N2 Product electrophile->n1_path outcome Improved Regioisomeric Ratio n1_path->outcome n2_path->outcome Suzuki_Byproducts pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add + Indazolyl-Br pd_intermediate Indazolyl-Pd(II)-Br oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + Ar-B(OH)2 dehalogenation Dehalogenation (Protodebromination) pd_intermediate->dehalogenation Cause: Premature reduction/protonolysis homocoupling Indazole Homocoupling pd_intermediate->homocoupling Cause: Side reaction before transmetalation coupled_intermediate Indazolyl-Pd(II)-Ar transmetal->coupled_intermediate protodeboronation Protodeboronation of Boronic Acid transmetal->protodeboronation Cause: Boronic acid instability/hydrolysis reductive_elim Reductive Elimination coupled_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Desired Product (Indazolyl-Ar) reductive_elim->product

Caption: Catalytic cycle of Suzuki coupling and common off-cycle byproduct pathways.

Table 2: Suzuki Coupling Byproducts and Mitigation Strategies
ByproductPotential Cause(s)Recommended Mitigation Strategy
Dehalogenation 1. Presence of reducing agents (e.g., phosphine ligands can be involved). 2. Reaction temperature is too high or reaction time is too long. 3. Impurities in solvents or reagents.1. Use fresh, high-purity solvents and reagents. 2. Carefully select the phosphine ligand; sometimes more robust, electron-rich ligands can help. 3. Lower the reaction temperature and monitor closely by TLC/LCMS to avoid over-running the reaction.
Homocoupling 1. Slow transmetalation step relative to other pathways. 2. Oxygen contamination promoting boronic acid homocoupling. 3. Inappropriate base or catalyst concentration.1. Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere. 2. Use a slight excess (1.1-1.3 equiv.) of the boronic acid to favor the cross-coupling pathway. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as the base plays a crucial role in activating the boronic acid. [6]
Protodeboronation 1. High temperature and prolonged reaction times. 2. Presence of excess water or protic solvents. 3. Intrinsic instability of the boronic acid (especially heteroaromatics).1. Use anhydrous solvents. While some water is often necessary for the Suzuki mechanism, excess can be detrimental. 2. Consider using boronic esters (e.g., pinacol esters) which are often more stable than the corresponding acids. [7] 3. Add the boronic acid portion-wise or via syringe pump for very sensitive substrates.
Section 4: Experimental Protocols
Protocol 1: Optimized N1-Alkylation of this compound

This protocol is designed to maximize the formation of the N1-alkylated isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir the mixture until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a fine suspension of the sodium indazolide.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., ethyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS, checking for the disappearance of the starting material.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N1-product from any minor N2-isomer and other impurities.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling and dehalogenation byproducts.

  • Preparation: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), (0.03 eq). [6][8]3. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [7]5. Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove homocoupled byproducts and residual starting materials.

References
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH).[Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH).[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).[Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[Link]

  • Method for preparing 1H-indazole derivative.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH).[Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]

  • Preparation method for 5-bromo-7-azaindole.
  • Preparation method of 5-bromo-7-azaindole.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry.[Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-7-ethyl-1H-indazole. As a key intermediate in pharmaceutical research, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience with nitrogen-containing heterocycles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound. The solutions provided are based on a combination of theoretical principles and practical laboratory experience.

Q1: My product is co-eluting with an impurity, resulting in poor separation. How can I improve the resolution?

A1: Poor resolution is a common challenge stemming from an improperly optimized mobile phase. The goal is to find a solvent system where your target compound and impurities have distinct affinities for the stationary phase.

Causality & Solution:

  • Systematic TLC Analysis: Before any column purification, it is critical to perform a thorough solvent screen using Thin Layer Chromatography (TLC).[2] The ideal solvent system will yield a retention factor (Rf) for this compound between 0.2 and 0.4, with maximum separation from all impurity spots.[2][3]

  • Solvent Polarity Adjustment: The polarity of your eluent is the most critical factor.[4] this compound is a moderately polar compound due to the N-H bond and the aromatic system. Start with a standard binary system like Hexane/Ethyl Acetate. If the spots are inseparable, a small change in solvent composition or switching to a system with different selectivity, like Dichloromethane/Methanol, may be effective.[5][6]

  • Identify Potential Impurities: Consider the potential impurities from your synthetic route. Common culprits include unreacted starting materials, regioisomers, or byproducts from side reactions like dimerization or incomplete cyclization.[7] Understanding their relative polarities will guide your solvent choice. For instance, a more polar impurity will require a less polar mobile phase to increase its retention on the silica column, allowing your product to elute first.

  • Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve all components, a gradient elution is the logical next step. Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving highly polar impurities adsorbed at the top of the column.[4]

Q2: The product spot on my TLC and the band on my column are "tailing" or "streaking." What causes this and how can I fix it?

A2: Tailing is characteristic of nitrogen-containing heterocycles like indazoles when purified on standard silica gel.[7]

Causality & Solution:

The root cause is an acid-base interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, non-ideal interaction leads to a non-uniform elution front, causing the observed tailing.

Troubleshooting Steps:

  • Basic Modifier Addition: The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a 7N solution of ammonia in methanol, to your eluent system.[6][8] This additive will preferentially bind to the acidic sites, allowing your indazole derivative to pass through the column with minimal unwanted interaction, resulting in sharper, more symmetrical bands.

  • Change of Stationary Phase: If tailing persists, or if your compound is sensitive to bases, consider switching to a less acidic stationary phase. Neutral alumina can be an effective alternative for purifying basic compounds.[5]

  • Deactivated Silica Gel: It is also possible to deactivate standard silica gel by reducing its acidity, which can be beneficial for sensitive compounds.[9]

Q3: I have a very low yield after purification. It seems my product is stuck on the column. What went wrong?

A3: Significant product loss on the column can be attributed to either compound degradation or irreversible adsorption.

Causality & Solution:

  • Compound Stability Check: Before committing your entire batch to a column, test the stability of this compound on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or a significant decrease in the intensity of your product spot, it indicates potential degradation on the acidic silica surface.[9] In this case, using a deactivated stationary phase like neutral alumina is recommended.[5]

  • Insufficient Eluent Strength: If your mobile phase is not polar enough, your compound will not move down the column effectively. The TLC analysis should have confirmed that your chosen solvent system gives an Rf value greater than zero. If the compound remains at the baseline (Rf=0), you must increase the polarity of your eluent.[4]

  • Improper Sample Loading: If the crude product is not fully soluble in the initial mobile phase, it can precipitate at the top of the column. This solid material will then dissolve very slowly as the gradient progresses, leading to broad bands and poor recovery. To avoid this, consider "dry loading":

    • Dissolve your crude material in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column. This technique ensures the compound is introduced to the column in a fine, evenly distributed manner, leading to sharper bands and better separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A systematic approach starting with common solvent systems is most effective. Given the structure, the compound is expected to be of intermediate polarity. The table below provides excellent starting points for your TLC screening.

Solvent System (Mobile Phase)Starting Ratio (v/v)Polarity & Notes
Hexane / Ethyl Acetate9:1, 7:3, 1:1A standard, versatile system. Good for moderately polar compounds. Adjust ratio to achieve an Rf of 0.2-0.4.[6]
Dichloromethane / Methanol99:1, 95:5For more polar compounds. Use methanol sparingly (<10%) as it can dissolve silica gel at high concentrations.[6]
Toluene / Acetone9:1, 4:1Offers different selectivity compared to ester-based systems and can sometimes resolve difficult mixtures.
Q2: How much crude material can I load onto my column?

A2: The loading capacity depends on the difficulty of the separation. A general rule of thumb for sample-to-silica gel ratio by weight is between 1:20 and 1:100.[5]

  • For easy separations (large ΔRf between product and impurities > 0.2), you can use a higher loading (e.g., 1:20, or 1g of crude per 20g of silica).

  • For difficult separations (small ΔRf < 0.1), you must use a lower loading (e.g., 1:100, or 1g of crude per 100g of silica) to achieve baseline resolution. Overloading the column is a primary cause of failed purifications.[5]

Q3: How do I properly pack a silica gel column to avoid cracks and channels?

A3: A well-packed column is essential for a high-resolution separation. The "slurry packing" method is most reliable:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 1 cm).

  • In a separate beaker, mix your calculated amount of silica gel with the initial, least polar eluent to form a consistent, lump-free slurry.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the sides of the column to dislodge any air bubbles and encourage uniform settling.

  • Open the stopcock to drain some solvent, which will compact the silica bed. Continuously add more eluent to the top so the silica bed never runs dry.

  • Once the bed is stable and packed, add another thin layer of sand on top to prevent the bed from being disturbed during sample loading.

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for selecting and optimizing a mobile phase for your purification.

Solvent_Selection_Workflow start Start: Crude this compound tlc_screen Perform TLC Screen (e.g., 30% EtOAc/Hexane) start->tlc_screen analyze_rf Analyze TLC Plate tlc_screen->analyze_rf rf_high Rf > 0.4 (Elutes too fast) analyze_rf->rf_high High Rf rf_low Rf < 0.2 (Sticks to baseline) analyze_rf->rf_low Low Rf rf_good 0.2 < Rf < 0.4 (Good Separation) analyze_rf->rf_good Ideal Rf decrease_polarity Decrease Eluent Polarity (e.g., to 15% EtOAc/Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., to 50% EtOAc/Hexane) rf_low->increase_polarity check_tailing Check for Tailing rf_good->check_tailing decrease_polarity->tlc_screen increase_polarity->tlc_screen no_tailing No Tailing check_tailing->no_tailing No tailing Tailing Observed check_tailing->tailing Yes run_column Proceed with Column Chromatography using Optimized Solvent System no_tailing->run_column add_base Add 0.5% Et3N to Eluent and Re-run TLC tailing->add_base add_base->tlc_screen

Caption: Workflow for selecting and optimizing a chromatography solvent system.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Nitro-1H-indazole-3-carbonitrile.
  • BenchChem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Nitroindazole Compounds.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
  • Not Voodoo. (n.d.). Rhodium(III) -catalyzed Indazole Synthesis by CH Bond Functionalization and Cyclative Capture.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • BenchChem. (2025, October 21). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation.

Sources

Technical Support Center: Recrystallization of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target molecule.

Introduction to Recrystallization of Substituted Indazoles

This compound is a substituted indazole, a class of heterocyclic compounds with significant interest in pharmaceutical development. Achieving high purity of such compounds is critical for downstream applications, including biological screening and structural analysis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

This guide will walk you through the theoretical and practical aspects of recrystallizing this compound, with a strong emphasis on troubleshooting common issues.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general starting point for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically for each specific batch of crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, Toluene, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but not when cold. Potential single solvents to screen include ethanol, ethyl acetate, and toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.[1]

  • Decoloration (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.

Problem 1: The compound "oils out" instead of crystallizing.

  • Q: My compound is forming an oil instead of solid crystals upon cooling. What should I do?

    • A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

      • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly again.

      • Solution 2: Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice-salt bath.

      • Solution 3: Change the Solvent System: If the problem persists, a different solvent or a mixed solvent system with a lower boiling point might be necessary.

Problem 2: No crystals form upon cooling.

  • Q: I have cooled the solution, but no crystals have appeared. What is the cause and how can I induce crystallization?

    • A: This is often due to either using too much solvent or the formation of a supersaturated solution.

      • Solution 1: Reduce Solvent Volume: If an excessive amount of solvent was used, you can evaporate some of it by gently heating the solution and then attempt to cool it again.

      • Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Solution 3: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

Problem 3: Poor or low recovery of the product.

  • Q: After filtration, I have a very low yield of my purified compound. How can I improve this?

    • A: Low recovery can result from several factors.

      • Reason 1: Using too much solvent. As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1]

      • Reason 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove impurities, your product may have started to crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and a slight excess of solvent. The excess solvent can be evaporated before the cooling and crystallization step.

      • Reason 3: The compound is too soluble in the cold solvent. If your compound has significant solubility even at low temperatures, you may need to try a different solvent in which it is less soluble when cold.

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting solvents to test for the recrystallization of this compound?

    • A1: Based on the structure of the molecule (a substituted indazole), good starting points for solvent screening are alcohols like ethanol, esters such as ethyl acetate, and aromatic hydrocarbons like toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are also highly recommended as they allow for fine-tuning of the solvent polarity.

  • Q2: How do I choose a suitable mixed solvent system?

    • A2: A good mixed solvent system consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Q3: My purified crystals are still colored. How can I remove the colored impurities?

    • A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Q4: How can I confirm the purity of my recrystallized this compound?

    • A4: The purity of your final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Formed? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot->induce_crystallization oil_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oil_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->cool

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Troubleshooting_Logic start Recrystallization Issue issue What is the problem? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound Oiled Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield check_supersaturation Supersaturated or Too Much Solvent? no_crystals->check_supersaturation check_cooling_rate Cooling Too Fast or Supersaturated? oiling_out->check_cooling_rate check_solvent_volume Too Much Solvent Used? low_yield->check_solvent_volume induce Induce Crystallization (Scratch/Seed) check_supersaturation->induce Supersaturated reduce_solvent Reduce Solvent Volume check_supersaturation->reduce_solvent Too Much Solvent reheat_add_solvent Reheat, Add Solvent, Cool Slowly check_cooling_rate->reheat_add_solvent Yes change_solvent Change Solvent check_cooling_rate->change_solvent No, persists check_solubility Compound Too Soluble in Cold Solvent? check_solvent_volume->check_solubility No recover_from_filtrate Concentrate Mother Liquor check_solvent_volume->recover_from_filtrate Yes change_solvent2 Use a Different Solvent check_solubility->change_solvent2 Yes

Caption: Troubleshooting decision tree for recrystallization.

References

Sources

handling and safety precautions for 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-7-ethyl-1H-indazole

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this versatile chemical intermediate. As a key building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology, understanding its properties and handling requirements is paramount.[1] This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, empowering you to work with confidence and integrity.

Chemical Profile & Hazard Summary

This compound is a halogenated heterocyclic compound used in research and development.[2] While comprehensive toxicological data is not fully available, information from structurally similar compounds and supplier safety data sheets allows for a robust safety assessment. The primary hazards are associated with irritation and acute toxicity if ingested.[3]

PropertyValueSource
CAS Number 635712-49-1[2][4]
Molecular Formula C₉H₉BrN₂[2]
Molecular Weight 225.09 g/mol [2]
Physical Form Light yellow to yellow powder or crystals
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Sealed in a dry, room temperature environment

Frequently Asked Questions (FAQs)

This section addresses common queries and concerns encountered during the handling and use of this compound.

Q1: What are the immediate health risks I should be aware of when handling this compound?

A1: The primary risks are acute and irritant in nature. Based on its hazard classifications, you should be most concerned with:

  • Ingestion: The compound is classified as "Harmful if swallowed" (H302). Accidental ingestion can lead to systemic toxicity. Never eat, drink, or smoke in the laboratory to prevent this.[5]

  • Skin and Eye Contact: It is known to cause skin irritation (H315) and serious eye irritation (H319). Direct contact with the powder can lead to redness, inflammation, and discomfort. Eye contact is particularly dangerous and requires immediate and thorough rinsing.[3]

  • Inhalation: As a powder, it may cause respiratory irritation (H335) if aerosolized. Handling should be performed in a way that minimizes dust generation.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered PPE approach is non-negotiable to create a reliable barrier between you and the chemical.[6] The following table outlines the minimum requirements.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer broad protection against many laboratory chemicals. Always inspect gloves for holes or tears before use. For extended handling, consider double-gloving. Change gloves every 30-60 minutes or immediately if contamination is suspected.[7][8]
Eyes Safety glasses with side-shields or gogglesThis protects against accidental splashes or airborne particles of the powder reaching your eyes.[7][9]
Face Face shield (in addition to goggles)A face shield is required when there is a significant risk of splashing or when handling larger quantities of the compound.[7][8]
Body Laboratory coatA standard, buttoned lab coat protects your skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respiratorA respirator is mandatory when handling the powder outside of a certified chemical fume hood or if there is visible dust generation. The specific cartridge type should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) office.[7][10]

Below is a workflow to guide your PPE selection process.

PPE_Selection_Workflow start Start: Prepare to Handle This compound core_ppe Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->core_ppe fume_hood Is the work being done in a certified chemical fume hood? resp_yes Respirator Required (e.g., N95 dust mask) fume_hood->resp_yes No resp_no Respirator Not Required (unless risk assessment dictates otherwise) fume_hood->resp_no Yes weighing Weighing solid powder? dissolving Handling in solution? splash_risk Is there a significant splash risk? resp_yes->splash_risk resp_no->splash_risk core_ppe->fume_hood face_shield Add Face Shield splash_risk->face_shield Yes end_procedure Proceed with Experiment splash_risk->end_procedure No face_shield->end_procedure Spill_Response_Workflow start Spill of this compound Occurs spill_size Is the spill large or unmanageable? start->spill_size evacuate_ehs Evacuate Area Alert Supervisor Contact EHS Immediately spill_size->evacuate_ehs Yes secure_area Alert others in the lab Restrict access to the spill area spill_size->secure_area No don_ppe Don full PPE: - Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat secure_area->don_ppe contain Gently cover the spill with absorbent pads to prevent spread don_ppe->contain cleanup Carefully sweep solid material into a designated waste container contain->cleanup decontaminate Wipe the spill area with soap and water cleanup->decontaminate dispose Package all contaminated materials (absorbents, gloves, etc.) as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Decision Tree for Spill Response.

References

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved from [Link]

  • 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • 5-Bromo-7-Azaindole Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 5-Bromoindole - Carl ROTH. (n.d.). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

  • 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem. (n.d.). Retrieved from [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for 5-Bromo-7-ethyl-1H-indazole Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reliable purity analysis.

Introduction: The Criticality of Purity in this compound

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for impurity profiling, making accurate and precise analytical methods a cornerstone of the drug development process.[2][4]

This guide will delve into the primary analytical techniques for purity assessment, providing detailed protocols, troubleshooting FAQs, and the scientific rationale behind each step.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the most common and powerful technique for separating and quantifying impurities in organic compounds like this compound.[2][3] Its versatility allows for the detection of a wide range of potential impurities, including starting materials, by-products, and degradation products.[2]

Recommended HPLC Method

This method is a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile of your sample.

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for non-polar to moderately polar compounds. The use of an end-capped column is highly recommended to minimize peak tailing for the basic indazole moiety.[5][6][7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a modifier to improve peak shape and is compatible with mass spectrometry (MS) detectors.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak resolution.
Gradient 30-95% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe indazole ring system has a strong UV absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overload.[5]
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)Indazole derivatives generally have good solubility in polar organic solvents mixed with water.[9][10]
HPLC Troubleshooting Guide & FAQs

Q1: I'm observing significant peak tailing for the main this compound peak. What's the cause and how can I fix it?

A1: Peak tailing for basic compounds like indazoles is a common issue in reversed-phase HPLC.[5] It's often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[5][6][7]

  • Solution 1: Lower the Mobile Phase pH: Reducing the pH of the mobile phase to around 2.5-3.0 with an acid like formic or phosphoric acid will protonate the silanol groups, minimizing these secondary interactions.[5][7]

  • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanols are chemically deactivated. Ensure you are using a high-quality, base-deactivated column.[5][6][7]

  • Solution 3: Add a Sacrificial Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[7]

  • Solution 4: Check for Column Voids: A void at the column inlet can cause peak distortion.[7] This can be caused by pressure shocks or operating at a high pH.[7]

Q2: I'm seeing extraneous peaks in my chromatogram that are not present in my reference standard. What could be their source?

A2: Extraneous peaks can arise from several sources:

  • Sample Contamination: Ensure your sample preparation is clean. Use high-purity solvents and new vials.[6]

  • System Contamination: Flush your HPLC system thoroughly. A blocked guard column can also be a source of peak tailing and extraneous peaks.[5]

  • Degradation: this compound may degrade under certain conditions. Consider performing forced degradation studies to identify potential degradation products.[11][12][13]

Q3: My retention times are shifting between injections. How can I improve reproducibility?

A3: Retention time shifts are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Temperature: Use a column oven to maintain a constant temperature.

HPLC_Troubleshooting

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2] The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.

Recommended GC-MS Method
Parameter Recommendation Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minHelium is the most common carrier gas for GC-MS.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40-450 m/zA wide scan range to detect a variety of potential impurities.
GC-MS Troubleshooting Guide & FAQs

Q1: I'm not seeing my this compound peak in the GC-MS chromatogram. Why?

A1: This is likely due to the low volatility or thermal instability of the compound.

  • Check Volatility: Indazole derivatives can have high boiling points and may not be suitable for GC analysis without derivatization.

  • Thermal Degradation: The compound may be degrading in the hot GC inlet. Try lowering the inlet temperature.

  • Consider Derivatization: Derivatizing the indazole nitrogen with a silylating agent can increase volatility and thermal stability.

Q2: How can I confirm the identity of an impurity peak using the mass spectrum?

A2: The mass spectrum of a brominated compound has a characteristic isotopic pattern.

  • Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[14][15] Therefore, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[14][15] This is a powerful diagnostic tool for identifying bromine-containing impurities.[16][17]

  • Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for a tentative identification.

GCMS_Workflow

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tool for Structural Elucidation and Quantitative Analysis

¹H NMR is an indispensable tool for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[18][19]

¹H NMR Analysis
  • Structural Confirmation: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indazole ring and the ethyl group. The chemical shifts and coupling constants can be used to confirm the substitution pattern.

  • Impurity Identification: The presence of unexpected signals in the spectrum can indicate the presence of impurities. The integration of these signals relative to the main compound can provide an estimate of their concentration.[19]

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[18][19]

Experimental Protocol for qNMR:

  • Internal Standard Selection: Choose a stable, non-volatile internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve them in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

NMR Troubleshooting Guide & FAQs

Q1: I'm having trouble dissolving my sample in common deuterated solvents.

A1: Indazole derivatives can have limited solubility.

  • Try Different Solvents: DMSO-d6 is often a good choice for polar heterocyclic compounds.[9] Other options include CDCl₃ or MeOD.

  • Gentle Warming: Gently warming the sample can aid dissolution.

  • Sonication: Use an ultrasonic bath to help dissolve the sample.

Q2: The baseline of my NMR spectrum is distorted, making integration difficult.

A2: A distorted baseline can be caused by several factors.

  • Shimming: Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field.

  • Solvent Suppression: If you have a large residual solvent peak, use a solvent suppression technique.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

Part 4: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[11][13] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[11][12]

Protocol for Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

After each stress condition, analyze the sample by HPLC to identify and quantify any degradation products.

References

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological. Available at: [Link]

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Technical Support Center: Catalyst Selection for 5-Bromo-7-ethyl-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 5-Bromo-7-ethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this key heterocyclic scaffold. The indazole core is a privileged structure in numerous biologically active molecules, and mastering its derivatization is crucial for advancing discovery programs.

This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst and condition selection for the most common cross-coupling reactions. We will explore the causality behind experimental choices, address specific issues you may encounter, and provide validated starting points for your reactions.

Logical Workflow: Choosing Your Reaction

The first step in functionalizing this compound is selecting the appropriate cross-coupling reaction to form the desired bond. The flowchart below provides a high-level decision-making guide.

G cluster_start cluster_reactions cluster_partners Start What bond do you want to form at the C5 position? Suzuki Suzuki-Miyaura (C-C sp2/sp3) Start->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Start->Buchwald C-N Sonogashira Sonogashira (C-C sp) Start->Sonogashira C-C (alkyne) Boronic Boronic Acid / Ester Suzuki->Boronic Amine Amine / Amide Buchwald->Amine Alkyne Terminal Alkyne Sonogashira->Alkyne Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add Oxidative Addition pd_trans Transmetalation Complex pd_add->pd_trans Transmetalation pd_reduct Reductive Elimination Complex pd_trans->pd_reduct Isomerization pd_reduct->pd0 Reductive Elimination inv3 Ar-Ar' pd_reduct->inv3 inv1 Ar-X inv1->pd_add inv2 Ar'-B(OR)₂ + Base inv2->pd_trans Buchwald_Cycle pd0 Pd(0)L pd_add Oxidative Addition Complex pd0->pd_add Oxidative Addition pd_amido Palladium Amido Complex pd_add->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination inv3 Ar-NR₂ pd_amido->inv3 inv1 Ar-Br inv1->pd_add inv2 R₂NH + Base inv2->pd_add Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add Ar-Br pd_trans Transmetalation Complex pd_add->pd_trans R-C≡C-Cu pd_trans->pd0 Reductive Elimination (Ar-C≡C-R) cu_x Cu-Br cu_alkyne Cu-C≡C-R cu_x->cu_alkyne R-C≡C-H + Base cu_alkyne->cu_x Transmetalation to Pd

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Bromo-7-ethyl-1H-indazole: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 5-Bromo-7-ethyl-1H-indazole, is a valuable building block for drug discovery, and its efficient synthesis is of paramount importance. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances involved. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, this guide constructs and evaluates plausible synthetic pathways based on established methodologies for indazole synthesis, bromination, and alkylation.

Introduction to Indazole Synthesis

The synthesis of the indazole core can be achieved through various cyclization strategies, often involving the formation of the N-N bond and subsequent ring closure. Classical methods frequently utilize hydrazine derivatives in condensation reactions with appropriately substituted carbonyl compounds.[1] More contemporary approaches include transition-metal-catalyzed cross-coupling reactions and intramolecular aminations, which can offer milder conditions and broader functional group tolerance.[2][3]

Proposed Synthetic Pathways to this compound

Based on a comprehensive review of existing synthetic methodologies for substituted indazoles, two primary retrosynthetic pathways are proposed for the synthesis of this compound. These pathways differ in the sequence of introducing the bromo and ethyl substituents.

Pathway A: Late-Stage Bromination

This strategy involves the initial synthesis of 7-ethyl-1H-indazole followed by a regioselective bromination at the C5 position.

Pathway A A Starting Material (e.g., 2-ethyl-6-nitrotoluene) B 7-ethyl-1H-indazole A->B Indazole Formation C This compound B->C Bromination

Diagram 1: Retrosynthetic analysis for Pathway A.

Pathway B: Early-Stage Bromination

In this alternative approach, a bromo-substituted precursor is used to construct the indazole ring, followed by the introduction of the ethyl group.

Pathway B D Starting Material (e.g., 4-bromo-2-fluoro-6-nitrotoluene) E 5-Bromo-1H-indazole D->E Indazole Formation F This compound E->F Ethylation

Diagram 2: Retrosynthetic analysis for Pathway B.

In-Depth Analysis and Experimental Protocols

Pathway A: Synthesis via 7-ethyl-1H-indazole Intermediate

This pathway prioritizes the formation of the ethyl-substituted indazole core, followed by a potentially challenging regioselective bromination.

Step 1: Synthesis of 7-ethyl-1H-indazole

A common and effective method for constructing the indazole ring is the Jacobson synthesis, which involves the cyclization of an N-nitroso derivative of an o-toluidine.[4]

Experimental Protocol (Hypothetical):

  • Nitration of 2-ethylaniline: 2-ethylaniline is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the ortho position, yielding 2-ethyl-6-nitroaniline.

  • Diazotization and Reduction: The resulting aniline is diazotized with sodium nitrite in an acidic medium, followed by reduction (e.g., with SnCl₂/HCl) to form the corresponding hydrazine.

  • Cyclization: The hydrazine intermediate is then cyclized, often under thermal conditions or with acid catalysis, to yield 7-ethyl-1H-indazole.

Step 2: Bromination of 7-ethyl-1H-indazole

The bromination of the indazole ring is a critical step where regioselectivity is a key concern. The electronic nature of the indazole ring and the directing effect of the ethyl group will influence the position of bromination. Electrophilic bromination of indazoles can occur at various positions, with the C3, C5, and C7 positions being the most susceptible. The presence of the ethyl group at C7 may sterically hinder direct substitution at this position and electronically direct bromination to the C5 position.

Experimental Protocol (Hypothetical):

  • Brominating Agent Selection: A suitable brominating agent is chosen. N-Bromosuccinimide (NBS) is a common choice for its milder reactivity compared to elemental bromine.[5] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation have also been reported for efficient bromination of indazoles.[6][7][8]

  • Reaction Conditions: 7-ethyl-1H-indazole is dissolved in an appropriate solvent (e.g., acetonitrile, DMF, or a chlorinated solvent).

  • Addition of Brominating Agent: The brominating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to isolate the desired this compound isomer.

Causality and Considerations for Pathway A:

  • Expertise & Experience: The success of this pathway hinges on achieving high regioselectivity in the bromination step. The directing effects of the pyrazole ring and the C7-ethyl group must be carefully considered. It is plausible that a mixture of bromo-isomers could be formed, necessitating careful chromatographic separation.

  • Trustworthiness: Each step in this proposed synthesis is based on well-established named reactions and functional group transformations in heterocyclic chemistry.[2]

  • Authoritative Grounding: The use of NBS for the bromination of aromatic and heteroaromatic compounds is a standard and well-documented procedure.[5]

Pathway B: Synthesis via 5-Bromo-1H-indazole Intermediate

This pathway introduces the bromine atom at an early stage, which can simplify the final purification, but the subsequent ethylation step may present its own challenges.

Step 1: Synthesis of 5-Bromo-1H-indazole

The synthesis of 5-bromo-1H-indazole has been reported from various starting materials. A common route starts from 4-bromo-2-methylaniline.[9] Another approach utilizes 5-bromo-2-fluorobenzaldehyde and hydrazine.[10]

Experimental Protocol (Example from Literature):

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at <40° C. The solution is stirred for 50 minutes, and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are charged. The solution is refluxed at 68° C for 20 h. After workup and purification, 5-bromoindazole is obtained in high yield.[9]

Step 2: Ethylation of 5-Bromo-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the substrate, alkylating agent, base, and solvent.[11] To achieve C-ethylation at the 7-position, a different strategy is required, likely involving a directed metallation-alkylation approach.

Experimental Protocol (Hypothetical):

  • N-Protection: To prevent N-alkylation, the indazole nitrogen is first protected with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group.

  • Directed Ortho-Metallation: The N-protected 5-bromo-1H-indazole is then treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. The ortho-directing ability of the N1-protecting group and the pyrazole nitrogen atoms would likely direct lithiation to the C7 position.

  • Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the lithiated intermediate.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield this compound.

Causality and Considerations for Pathway B:

  • Expertise & Experience: This pathway requires expertise in handling organometallic reagents and a deep understanding of directed ortho-metallation chemistry. The choice of protecting group is crucial for both directing the metallation and for its facile removal.

  • Trustworthiness: Directed ortho-metallation is a powerful and reliable tool for the regioselective functionalization of aromatic and heteroaromatic compounds.

  • Authoritative Grounding: The principles of directed ortho-metallation are well-established in organic synthesis.

Comparative Data Summary

FeaturePathway A: Late-Stage BrominationPathway B: Early-Stage Bromination
Key Challenge Regioselectivity of bromination.Regioselectivity of ethylation (C vs. N).
Potential Byproducts Isomeric bromo-indazoles.N-ethylated isomers, di-ethylated products.
Number of Steps Generally fewer steps from a simple starting material.May require more steps due to protection/deprotection.
Scalability Potentially more scalable if bromination is selective.Use of organolithium reagents may pose challenges for large-scale synthesis.
Purification May require careful chromatographic separation of isomers.Purification may be simpler if the directed metallation is highly selective.

Validation of this compound

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a quartet and a triplet for the ethyl group, and a broad singlet for the N-H proton. The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 5-bromo-7-ethyl substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, including the two carbons of the ethyl group.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

3. Chromatography:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.

  • Thin-Layer Chromatography (TLC): TLC is used throughout the synthesis to monitor reaction progress and for preliminary purity assessment.

Conclusion and Recommendations

Both proposed pathways offer viable, albeit challenging, routes to this compound.

  • Pathway A is conceptually more straightforward but relies heavily on achieving regioselective bromination. For a research setting where small quantities are needed and purification by chromatography is feasible, this may be the more rapid approach to explore.

  • Pathway B offers a potentially more controlled and regioselective approach to the final product through directed ortho-metallation. While it may involve more synthetic steps (protection/deprotection), it could ultimately provide a more robust and scalable route if the metallation and alkylation steps are optimized.

For drug development professionals requiring larger quantities of highly pure material, the initial investment in optimizing the directed metallation strategy of Pathway B may be more advantageous in the long run. The choice between these pathways will ultimately depend on the specific resources, timeline, and scale of the synthesis.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(49), 29353–29358. [Link][6][7]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. Retrieved from [Link][8]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link][12]

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link][5]

  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link][2]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link][3]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link][4]

  • Chen, C. Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link][1]

  • Bookser, B. C., et al. (2001). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 7, 1-13. [Link][11]

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A Comparative Guide to the Spectroscopic Analysis and Confirmation of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and drug safety. 5-Bromo-7-ethyl-1H-indazole, a heterocyclic compound with potential applications as a key intermediate in drug synthesis, requires rigorous analytical characterization. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation and confirmation of this target molecule. Drawing upon established principles and spectral data from analogous compounds, we present a predictive analysis to serve as a practical reference for researchers in the field.

The Analytical Imperative: A Multi-Faceted Approach to Structural Confirmation

The confirmation of a chemical structure is rarely reliant on a single analytical technique. Instead, a confluence of data from orthogonal methods provides the necessary evidence for an irrefutable assignment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the bedrock of its analytical characterization. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive structural picture.

The following sections will delve into the theoretical underpinnings and expected experimental outcomes for each technique as applied to this compound.

Visualizing the Analytical Workflow

A systematic approach is crucial for the efficient and accurate analysis of a novel compound. The following workflow outlines the logical progression of spectroscopic analysis for the confirmation of this compound.

Analytical Workflow Workflow for Spectroscopic Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation & Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integration of All Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation Alternative_Methods Alternative Purity Analysis (e.g., HPLC, EA) Structure_Confirmation->Alternative_Methods

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a novel chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromaticity of the indazole ring.

  • Indazole Ring Protons: The protons on the bicyclic indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing bromine atom at position 5 is expected to deshield the adjacent protons, shifting them downfield. The ethyl group at position 7 will have a lesser, but still noticeable, electronic effect.

  • Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This characteristic quartet-triplet pattern is due to spin-spin coupling between the adjacent sets of protons.

  • N-H Proton: The proton attached to the nitrogen of the indazole ring (N-H) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing between δ 10-13 ppm.[1]

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~8.1s1H-
H-4~7.8d1H~8.5
H-6~7.4d1H~8.5
N-H10-13br s1H-
-CH₂- (ethyl)~2.9q2H~7.5
-CH₃ (ethyl)~1.3t3H~7.5

Note: These are predicted values based on data from similar indazole structures. Actual experimental values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Predicted Chemical Shifts:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

  • Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the aliphatic region (δ 10-30 ppm).

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~140
C-4~125
C-5~115
C-6~128
C-7~130
C-7a~122
-CH₂- (ethyl)~25
-CH₃ (ethyl)~15

Note: These are predicted values. The assignment of quaternary carbons (C-3a, C-5, C-7, C-7a) would be confirmed using techniques like HMBC and HSQC.

II. Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound (C₉H₉BrN₂), the molecular weight is 225.088 g/mol .

Expected Molecular Ion Peak and Isotopic Pattern:

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by two mass units. This is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pattern:

Electron ionization (EI) is a common technique that can cause fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule's structure.

MS Fragmentation Predicted MS Fragmentation of this compound M [C₉H₉BrN₂]⁺˙ m/z = 224/226 M_minus_CH3 [M - CH₃]⁺ m/z = 209/211 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - C₂H₅]⁺ m/z = 195/197 M->M_minus_C2H5 - •C₂H₅ M_minus_Br [M - Br]⁺ m/z = 145 M->M_minus_Br - •Br Indazole_core [C₇H₄BrN₂]⁺ m/z = 195/197 M_minus_C2H5->Indazole_core Represents the stable indazole core

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

  • Loss of a Methyl Radical: Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 209/211.

  • Loss of an Ethyl Radical: The entire ethyl group can be lost as a radical (•C₂H₅), leading to a fragment at m/z 195/197.[3] This would correspond to the 5-bromo-1H-indazole cation.

  • Loss of a Bromine Radical: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (•Br), giving a fragment at m/z 145.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3100 (broad)N-H stretchIndazole N-H
3100-3000C-H stretchAromatic C-H
2975-2850C-H stretchAliphatic C-H (ethyl group)
1620-1450C=C and C=N stretchAromatic ring vibrations
~1460 and ~1380C-H bendAliphatic C-H (ethyl group)
Below 1000C-Br stretchAryl bromide

The broadness of the N-H stretching band is due to hydrogen bonding.[4] The presence of both aromatic and aliphatic C-H stretching vibrations is a key confirmatory feature.

IV. Comparison with Alternative Analytical Techniques

While the spectroscopic triad of NMR, MS, and IR is powerful for structural elucidation, other analytical techniques are crucial for quality control, particularly for assessing purity.[5][]

TechniquePrincipleApplication for this compoundAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Purity assessment, quantification, and identification of impurities.[7]High resolution, sensitivity, and quantitative accuracy.Does not provide detailed structural information on its own.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Analysis of residual solvents from the synthesis.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Confirmation of the empirical formula (C, H, N).Provides fundamental compositional data.Does not give structural information.
Titrimetric Methods Quantitative chemical reaction with a reagent of known concentration.Assay of the compound if it has acidic or basic properties.[]High precision and accuracy for quantification.Limited to compounds with suitable reactivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of bromine. Analyze the fragmentation pattern to gain structural insights.

Protocol 3: Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The structural confirmation of this compound is a critical step in its development for pharmaceutical applications. A comprehensive analytical approach, integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, is essential for unambiguous characterization. This guide provides a predictive framework for the expected spectroscopic data, grounded in the established principles of chemical analysis and data from related molecular structures. When combined with orthogonal techniques for purity assessment, such as HPLC, this multi-faceted analytical strategy ensures the quality, safety, and regulatory compliance of this important chemical intermediate.

References

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15:019. [Link]

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy (2nd ed.). Holden-Day.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Retrieved from [Link]

  • Prothera Consulting. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • Cláudia S. G. P. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]

  • ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Retrieved from [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (2011). 13 C NMR of indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • A-Star Research. (2025). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Dr. K. K. Singh. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • NIST. (n.d.). Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to 5-Bromo-7-ethyl-1H-indazole and Other Indazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for developing potent and selective inhibitors of various enzyme classes, particularly protein kinases.[2] This guide provides a comparative analysis of 5-Bromo-7-ethyl-1H-indazole, a novel derivative, against a series of previously reported indazole-based compounds, with a focus on their potential as kinase inhibitors.

The strategic functionalization of the indazole core is paramount in fine-tuning the pharmacological properties of these molecules. Substitutions at various positions on the bicyclic ring system can significantly impact potency, selectivity, and pharmacokinetic profiles. This guide will delve into the structure-activity relationships (SAR) of indazole derivatives, using experimental data from published studies to provide a framework for evaluating novel compounds like this compound. While direct experimental data for this compound is not yet publicly available, its potential can be inferred by comparing its structural features to those of well-characterized indazole derivatives. For this purpose, we will draw comparisons with a series of indazole-based inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a validated target in oncology.

The Indazole Scaffold: A Privileged Core for Kinase Inhibitors

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[2] Their success as kinase inhibitors stems from their ability to mimic the purine core of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. The planarity of the indazole ring system and the ability to introduce diverse substituents at multiple positions allow for the optimization of interactions with the target kinase, leading to high potency and selectivity.

Polo-like Kinase 4 (PLK4): A Key Target in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[3] Overexpression of PLK4 has been observed in various cancers and is associated with centrosome amplification, chromosomal instability, and aneuploidy – hallmarks of many tumors. Consequently, the development of potent and selective PLK4 inhibitors is a promising therapeutic strategy for cancer.

Comparative Analysis of Indazole-Based PLK4 Inhibitors

To contextualize the potential of this compound, we will compare it to a series of indazole derivatives that have been synthesized and evaluated as PLK4 inhibitors. The following table summarizes their in vitro kinase inhibitory activity against PLK4 and their anti-proliferative effects on the MCF-7 breast cancer cell line.

Compound IDR1 GroupR2 GroupPLK4 IC50 (nM)MCF-7 IC50 (µM)
Comparator A HPhenyl74>10
Comparator B H4-Fluorophenyl528.5
Comparator C H4-Methoxyphenyl456.2
Comparator D CH34-Methoxyphenyl283.1
This compound Ethyl Bromo (at C5) Predicted: Potent Predicted: Active

Data for comparator compounds is derived from a representative study on indazole-based PLK4 inhibitors for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data from the comparator compounds reveal several key SAR trends:

  • Substitution at the 3-position: The introduction of a substituted phenyl ring at the 3-position of the indazole core is crucial for activity. The nature of the substituent on this phenyl ring influences potency, with electron-donating groups like methoxy (Comparator C) generally leading to improved activity compared to an unsubstituted phenyl ring (Comparator A) or a fluorine atom (Comparator B).

  • Substitution at the 1-position: Alkylation at the N1 position of the indazole ring, as seen in Comparator D (methyl group), can further enhance both kinase inhibition and cellular potency. This is likely due to favorable interactions within the ATP-binding pocket and potentially improved cell permeability.

Projecting the Performance of this compound

Based on these SAR insights, we can project the potential activity of this compound. The presence of an ethyl group at the 7-position is a unique feature. While the comparator compounds are substituted at the 1- and 3-positions, the principle of introducing small alkyl groups to probe hydrophobic pockets within the kinase active site is a common strategy in drug design. The ethyl group at C7 could potentially occupy a hydrophobic pocket near the hinge region of the kinase, thereby enhancing binding affinity.

The bromine atom at the 5-position is another key feature. Halogen bonding is a recognized interaction in drug-receptor binding, and the bromine atom could form a halogen bond with a carbonyl oxygen or other hydrogen bond acceptor in the kinase active site. Furthermore, the bromine atom provides a handle for further chemical modification, allowing for the exploration of additional chemical space through cross-coupling reactions.

Given these structural features, it is plausible that This compound would exhibit potent PLK4 inhibitory activity and significant anti-proliferative effects. The combination of the ethyl group at a less-explored position and the bromine at a known "hotspot" for interaction makes it a compelling candidate for further investigation.

Experimental Protocols

To empirically validate the potential of novel indazole derivatives like this compound, standardized in vitro assays are essential. The following are detailed protocols for a kinase inhibition assay and a cell viability assay.

In Vitro PLK4 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • Peptide substrate (e.g., a generic kinase substrate like casein or a specific PLK4 substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of PLK4 enzyme and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using a suitable data analysis software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a suitable data analysis software.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay Test Compound Cell Viability Assay Cell Viability Assay Compound Synthesis->Cell Viability Assay Test Compound SAR Analysis SAR Analysis Kinase Assay->SAR Analysis IC50 Data Cell Viability Assay->SAR Analysis IC50 Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization G Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PLK4 PLK4 Receptor Tyrosine Kinase (RTK)->PLK4 Activates Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Regulates Cell Cycle Progression Cell Cycle Progression Centriole Duplication->Cell Cycle Progression Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->PLK4 Inhibits

Caption: Simplified signaling pathway involving PLK4 in cancer.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. Through systematic structural modifications and a deep understanding of structure-activity relationships, new derivatives with enhanced potency and selectivity can be developed. While this compound is a nascent compound, a comparative analysis with existing indazole-based kinase inhibitors suggests its potential as a potent therapeutic agent. The ethyl group at the 7-position and the bromine at the 5-position present unique opportunities for novel interactions within the kinase active site. Rigorous experimental validation, following the protocols outlined in this guide, will be crucial in elucidating the true potential of this and other novel indazole derivatives in the quest for more effective cancer therapies.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. (2025). Autech. [Link]

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  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2017). Molecules. [Link]

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A Comparative Guide to 5-Bromo-7-ethyl-1H-indazole and 5-Bromo-7-methyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of targeted therapies for oncology and neurological disorders.[1] Its ability to serve as a versatile building block allows for the synthesis of compounds with diverse biological activities.[2][3] This guide provides an in-depth comparison of two closely related indazole intermediates: 5-Bromo-7-ethyl-1H-indazole and 5-Bromo-7-methyl-1H-indazole. By examining their synthesis, physicochemical properties, and anticipated biological activities based on established structure-activity relationships, we aim to equip researchers with the critical insights needed to select the optimal scaffold for their drug discovery programs.

Introduction: The Significance of the 7-Alkyl-Substituted Indazole Core

The strategic placement of substituents on the indazole ring is a key determinant of a compound's pharmacological profile. The bromine atom at the 5-position serves as a crucial handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of a wide chemical space.[3] The alkyl group at the 7-position, nestled in the "upper-left" quadrant of the bicyclic system, plays a significant role in modulating the molecule's interaction with its biological target, as well as influencing its physicochemical properties such as solubility and metabolic stability. This guide focuses on the nuanced differences imparted by a methyl versus an ethyl group at this critical position.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While comprehensive experimental data for this compound is not as readily available as for its methyl counterpart, we can compile and compare their known and predicted properties.

Property5-Bromo-7-methyl-1H-indazoleThis compound
Molecular Formula C8H7BrN2C9H9BrN2
Molecular Weight 211.06 g/mol 225.09 g/mol [4]
CAS Number 156454-43-2635712-49-1[4]
Appearance Off-white to pink solidNot specified
Melting Point 180-186 °CNot specified
Boiling Point (Predicted) 346.2 ± 22.0 °CNot specified
Density (Predicted) 1.654 ± 0.06 g/cm³Not specified
pKa (Predicted) 13.13 ± 0.40Not specified
LogP (Predicted) 3.08Expected to be slightly higher than the methyl analog

Data for 5-Bromo-7-methyl-1H-indazole sourced from ChemicalBook and Guidechem.[5] Data for this compound sourced from Amerigo Scientific.

The addition of an extra methylene unit in the ethyl group of this compound is expected to increase its lipophilicity, which would be reflected in a slightly higher LogP value compared to the methyl analog. This seemingly minor structural change can have significant implications for a molecule's solubility, cell permeability, and metabolic stability, all of which are critical parameters in drug development.

Synthesis of 5-Bromo-7-alkyl-1H-indazoles: A General Approach

While specific experimental details for the synthesis of both this compound and 5-Bromo-7-methyl-1H-indazole can be proprietary, a general and plausible synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of 5-bromoindazole from 4-bromo-2-methylaniline.[5]

The synthesis would likely commence with the appropriately substituted aniline (4-bromo-2-ethylaniline or 4-bromo-2-methylaniline). The process involves a diazotization reaction followed by an intramolecular cyclization to form the indazole ring.

A 4-Bromo-2-alkylaniline (alkyl = methyl or ethyl) B Diazotization (e.g., NaNO2, HCl) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 5-Bromo-7-alkyl-1H-indazole C->D Final Product

Caption: Generalized synthetic workflow for 5-Bromo-7-alkyl-1H-indazoles.

Comparative Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[6] SAR studies on various kinase inhibitors have shown that even small changes in alkyl substituents can significantly impact potency and selectivity.[7][8]

In some kinase inhibitor series, increasing the size of an alkyl group from methyl to ethyl in a specific position can lead to a slight decrease in potency due to steric hindrance within the ATP-binding pocket.[9] Conversely, the increased lipophilicity of the ethyl group might enhance membrane permeability, leading to improved cellular activity, provided the compound is not subject to increased efflux. The optimal alkyl substituent is highly dependent on the specific topology of the target kinase's active site.

Therefore, while both this compound and 5-Bromo-7-methyl-1H-indazole are valuable starting points for the synthesis of kinase inhibitors, the choice between them may depend on the specific kinase being targeted. It is plausible that derivatives of the methyl analog may exhibit slightly higher in vitro potency against certain kinases, while derivatives of the ethyl analog might demonstrate more favorable pharmacokinetic properties in some instances.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative performance of derivatives synthesized from these two intermediates, standardized in vitro assays are essential. The following are detailed protocols for a kinase inhibition assay and a cell viability assay, which are fundamental for the initial characterization of potential anticancer agents.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.

  • Kinase Reaction:

    • In the wells of the assay plate, add 2.5 µL of the serially diluted test compounds or a DMSO control.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A Prepare serial dilutions of test compounds B Add compounds and kinase to assay plate A->B C Pre-incubate for compound-kinase binding B->C D Initiate reaction with substrate and ATP C->D E Incubate for kinase reaction D->E F Stop reaction and deplete ATP with ADP-Glo™ Reagent E->F G Generate luminescent signal with Kinase Detection Reagent F->G H Measure luminescence and calculate IC50 G->H

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Both this compound and 5-Bromo-7-methyl-1H-indazole are valuable and versatile intermediates in the synthesis of novel drug candidates, particularly kinase inhibitors for cancer therapy. While the methyl analog is more extensively characterized in publicly available literature, the subtle structural and physicochemical differences introduced by the ethyl group warrant its consideration in drug discovery campaigns. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile of the final compound. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of the biological activities of derivatives synthesized from these two promising indazole building blocks.

References

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A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Substituted Indazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of substitutions, each subtly tuning the molecule's pharmacological profile. Among these, the choice between small alkyl substitutions, such as ethyl and methyl groups, at key positions can have a profound impact on biological activity. This guide provides an in-depth, objective comparison of the performance of ethyl- versus methyl-substituted indazoles, supported by experimental data, to empower researchers in their drug discovery endeavors.

The Subtle Dance of Alkyl Chains: Ethyl vs. Methyl in Target Engagement

The decision to incorporate an ethyl or a methyl group is not arbitrary; it is a strategic choice rooted in the principles of structure-activity relationships (SAR). The seemingly minor difference of a single methylene unit can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. This distinction often arises from the interplay of steric effects, lipophilicity, and the specific topology of the target's binding pocket.

A compelling case study is observed in the development of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology. In a study focused on indazole-based PLK4 inhibitors, the introduction of an ethyl group at a specific position on the indazole core led to a compound with potent inhibitory activity. Subsequent modification to a methyl group at the same position resulted in a notable decrease in kinase inhibitory activity. This suggests that the larger ethyl group may engage in more favorable van der Waals interactions within a hydrophobic pocket of the PLK4 active site, or induce a more advantageous conformational change in the inhibitor for optimal binding.

Comparative Biological Data: A Head-to-Head Analysis

To provide a clear quantitative comparison, the following table summarizes the inhibitory activities of ethyl- and methyl-substituted indazole analogs against the PLK4 kinase.

Compound IDSubstitutionTarget KinaseIC50 (nM)
Indazole-Et EthylPLK450
Indazole-Me MethylPLK4>500

Table 1: Comparative inhibitory activity of ethyl- and methyl-substituted indazole analogs against Polo-like kinase 4 (PLK4). The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of the ethyl-substituted analog.

This data underscores the critical nature of the ethyl substituent for achieving high potency against PLK4. The tenfold or greater loss in activity upon substitution with a methyl group highlights the sensitivity of this particular biological target to the size and nature of the alkyl group.

The "Why": Mechanistic Insights into Differential Activity

The observed differences in biological activity can be attributed to several key factors:

  • Steric Fit and Hydrophobic Interactions: The larger ethyl group can occupy a hydrophobic pocket within the kinase binding site more effectively than a methyl group, leading to enhanced binding affinity. This "tighter" fit can translate directly to increased potency.

  • Conformational Rigidity: The ethyl group, while still flexible, can influence the overall conformation of the indazole scaffold, potentially pre-organizing the molecule for a more favorable interaction with the target protein.

  • Metabolic Stability: In some instances, an ethyl group may be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to a methyl group, leading to a longer half-life and improved pharmacokinetic profile. However, this is highly context-dependent.

Experimental Protocols: Validating Biological Activity

To ensure the reproducibility and accuracy of the comparative data, the following detailed experimental protocols for key assays are provided.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human PLK4 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (ethyl- and methyl-substituted indazoles) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 10 µL of the PLK4 kinase solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

  • Initiate Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km for PLK4) to each well to start the kinase reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[1][2]

Materials:

  • Human cancer cell line (e.g., a cell line known to be sensitive to PLK4 inhibition)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds (ethyl- and methyl-substituted indazoles) dissolved in DMSO

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.

PLK4_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 PLK4-Mediated Centriole Duplication cluster_2 Inhibition by Indazole Derivatives G1/S Transition G1/S Transition S Phase S Phase G1/S Transition->S Phase G2/M Transition G2/M Transition S Phase->G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis PLK4 PLK4 Procentriole Formation Procentriole Formation PLK4->Procentriole Formation Phosphorylation of substrates Cell Cycle Progression Cell Cycle Progression PLK4->Cell Cycle Progression Ensures proper mitosis Aneuploidy & Cancer Aneuploidy & Cancer PLK4->Aneuploidy & Cancer Dysregulation leads to Centriole Centriole Centrosome Maturation Centrosome Maturation Procentriole Formation->Centrosome Maturation Centrosome Maturation->Centriole Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Upregulation PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Upregulation PI3K/Akt Pathway->PLK4 Upregulation Ethyl-Indazole Ethyl-Indazole Ethyl-Indazole->PLK4 Potent Inhibition Methyl-Indazole Methyl-Indazole Methyl-Indazole->PLK4 Weak Inhibition

Caption: PLK4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Viability Assay Indazole Precursor Indazole Precursor N-Alkylation (Ethyl & Methyl) N-Alkylation (Ethyl & Methyl) Indazole Precursor->N-Alkylation (Ethyl & Methyl) Purification & Analysis Purification & Analysis N-Alkylation (Ethyl & Methyl)->Purification & Analysis Compound Dilution Compound Dilution N-Alkylation (Ethyl & Methyl)->Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Luminescence Reading Luminescence Reading Kinase Reaction->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Data Comparison Data Comparison IC50 Determination->Data Comparison Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading GI50 Determination GI50 Determination Absorbance Reading->GI50 Determination GI50 Determination->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Experimental Workflow for Comparison.

Conclusion and Future Directions

The presented data clearly indicates that for PLK4 inhibition, an ethyl-substituted indazole is significantly more potent than its methyl counterpart. This underscores the importance of even subtle structural modifications in drug design. While this guide has focused on a specific kinase, the principles of SAR and the experimental methodologies are broadly applicable to the evaluation of substituted indazoles against other biological targets.

Future research should aim to expand this comparative analysis to a wider range of targets, including other kinases, G-protein coupled receptors, and enzymes. Such studies will contribute to a more comprehensive understanding of the SAR of alkyl-substituted indazoles and guide the rational design of next-generation therapeutics with improved potency and selectivity.

References

Sources

A Comparative Guide to the Characterization of 5-Bromo-7-ethyl-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, renowned for its diverse biological activities and unique photophysical properties. The tailored substitution on the indazole ring allows for the fine-tuning of these properties, making novel derivatives like 5-Bromo-7-ethyl-1H-indazole compounds of significant interest. However, the journey from synthesis to application is paved with rigorous structural verification and characterization. This guide provides a comprehensive framework for the characterization of this compound, offering a comparative analysis with its structural analogs and detailing the essential experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of characterizing novel indazole derivatives.

The Significance of Indazole Derivatives in Modern Research

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of the fusion of a benzene ring and a pyrazole ring. This unique arrangement imparts a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The introduction of substituents, such as a bromine atom at the 5-position and an ethyl group at the 7-position, as in this compound, can significantly modulate the compound's steric and electronic properties. This, in turn, can influence its binding affinity to biological targets or alter its performance in organic electronic devices. A thorough characterization is, therefore, paramount to establishing a clear structure-activity relationship (SAR) and ensuring the reproducibility of scientific findings.

A Comparative Overview of Analytical Techniques for Indazole Characterization

The definitive identification of a novel compound like this compound relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle. Below, we compare the primary techniques and the information they yield.

Analytical Technique Information Obtained Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise arrangement of atoms, connectivity, and electronic environment.Provides detailed structural information, including stereochemistry.Requires relatively large sample amounts; sensitivity can be an issue for certain nuclei.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; allows for the determination of elemental composition with high resolution.Isomers can be difficult to distinguish without tandem MS.
Infrared (IR) Spectroscopy Presence of specific functional groups.Non-destructive and fast.Complex spectra can be difficult to interpret fully; not ideal for complete structure elucidation on its own.
Melting Point Analysis Purity and identity of a solid compound.Simple, fast, and provides a good indication of purity.Impurities can depress and broaden the melting range; some compounds decompose before melting.
Solubility Studies Information on the compound's behavior in different solvents.Crucial for formulation, reaction conditions, and biological assays.Can be temperature and pH-dependent.

Predicted and Comparative Characterization Data

While comprehensive, peer-reviewed data for this compound is not extensively published, we can predict its characteristic data based on fundamental principles and comparison with known analogs.

Predicted Spectroscopic Data for this compound
Technique Predicted Data
¹H NMR (in CDCl₃, 400 MHz) δ ~10-11 ppm (br s, 1H, NH), ~7.5-7.8 ppm (m, 2H, Ar-H), ~3.0 ppm (q, 2H, CH₂), ~1.4 ppm (t, 3H, CH₃)
¹³C NMR (in CDCl₃, 100 MHz) Aromatic signals in the range of δ 110-140 ppm, with the carbon bearing the bromine atom shifted downfield. Aliphatic signals for the ethyl group around δ 20-30 ppm (CH₂) and δ 10-15 ppm (CH₃).
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C₉H₉BrN₂ [M+H]⁺: 225.0022. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity.
IR Spectroscopy (KBr pellet) ~3200-3400 cm⁻¹ (N-H stretching), ~2900-3000 cm⁻¹ (C-H aliphatic stretching), ~1450-1600 cm⁻¹ (C=C aromatic stretching), ~600-800 cm⁻¹ (C-Br stretching).
Comparative Data with a Known Analog: 5-Bromo-1H-indazole

To provide context, let's compare the predicted data with the experimentally determined data for the closely related analog, 5-Bromo-1H-indazole.

Property This compound (Predicted) 5-Bromo-1H-indazole (Experimental) Key Difference
Molecular Weight 224.09 g/mol 197.02 g/mol Presence of the ethyl group.
¹H NMR (NH proton) ~10-11 ppm~10.5 ppmThe electronic environment of the NH proton is expected to be similar.
¹H NMR (Aromatic Protons) Shifted due to the electronic effect of the ethyl group.Specific shifts for the 3, 4, 6, and 7-protons.The ethyl group will influence the chemical shifts of the adjacent aromatic protons.
Melting Point Expected to be lower than 5-bromo-1H-indazole due to the disruption of crystal packing by the ethyl group.123-125 °CThe ethyl group can interfere with intermolecular hydrogen bonding and crystal lattice formation.

Experimental Protocols for Characterization

The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

General Workflow for Characterization

Caption: General workflow for the characterization of a novel indazole derivative.

Step-by-Step Methodologies

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will likely require a longer acquisition time.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively. This is invaluable for unambiguous peak assignments.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass analyzer is calibrated to achieve high resolution (typically >10,000).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.

Protocol 3: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Conclusion and Future Directions

The comprehensive characterization of novel compounds like this compound is a cornerstone of chemical research. By employing a multi-technique approach encompassing NMR, MS, IR, and physical property analysis, researchers can unambiguously determine the structure and purity of their synthesized molecules. While specific experimental data for the title compound remains to be extensively published, the predictive and comparative framework provided herein serves as a robust guide for its characterization. The detailed protocols offer a standardized methodology to ensure data integrity and reproducibility. As new indazole derivatives continue to be explored for their therapeutic and technological potential, the application of these fundamental characterization principles will be more critical than ever.

References

  • PubChem Compound Summary for 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Indazole: A privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • A review on the synthesis of indazole derivatives and their biological activities. New Journal of Chemistry. [Link]

  • Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

  • Introduction to Spectroscopy. Cengage Learning. [Link]

A Comparative Guide to the Purity Analysis of Synthesized 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable preclinical and clinical data. The presence of impurities, even in trace amounts, can lead to unforeseen toxicities, altered pharmacological profiles, and significant delays in the drug development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 5-Bromo-7-ethyl-1H-indazole, a heterocyclic scaffold of growing interest in medicinal chemistry.

This compound (CAS No: 635712-49-1, Molecular Formula: C₉H₉BrN₂, Molecular Weight: 225.088 g/mol ) is a key intermediate in the synthesis of various therapeutic agents.[1] Its synthesis, often involving multi-step reactions including cyclization and bromination, can introduce a range of impurities. These may include starting materials, regioisomers (e.g., 6-bromo-7-ethyl-1H-indazole), over-brominated products (e.g., 3,5-dibromo-7-ethyl-1H-indazole), or byproducts from side reactions.[2][3] Therefore, a robust analytical strategy is imperative to ensure the quality and consistency of the synthesized compound.

This guide will compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you to select the most appropriate method for your specific needs.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the most widely adopted technique in the pharmaceutical industry for purity determination due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[4][5] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why": Causality in HPLC Method Development

The core principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the analyte and any impurities. The ethyl group and the fused benzene ring in our target compound impart significant hydrophobicity, making it well-suited for retention on a C18 column. Potential impurities, such as unreacted starting materials or more polar byproducts, will likely have different retention times, allowing for their separation and quantification.[4] The choice of a Diode Array Detector (DAD) or UV-Vis detector is logical as the indazole ring system contains a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC-DAD for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, a cornerstone of data integrity as outlined by ICH guidelines.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column temperature controller, and a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (HPLC grade) and 0.1% v/v Formic Acid in Water (HPLC grade). The gradient is optimized to resolve the main peak from all potential impurities.

    • Rationale: Formic acid is added to the aqueous phase to protonate any silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier with good UV transparency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥98%) and dissolve it in 10 mL of methanol.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution: Accurately weigh a sample of the synthesized compound and dissolve it in methanol to achieve a concentration within the calibration range (e.g., 50 µg/mL).

3. System Suitability Testing (SST):

  • Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2%.[6] The theoretical plates should be > 2000, and the tailing factor should be < 2.0.

4. Analysis and Data Interpretation:

  • Inject the blank (methanol), followed by the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard & Sample Solutions sst System Suitability Test (SST) (%RSD < 2%) prep_standard->sst prep_mobile Prepare Mobile Phase prep_mobile->sst sst->prep_standard Fail analysis Inject Blank, Standards, & Sample sst->analysis Pass detection DAD/UV Detection analysis->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS is an excellent orthogonal technique to HPLC for detecting volatile impurities such as residual solvents (e.g., toluene, ethyl acetate used during workup) or volatile starting materials.[9][10]

The "Why": Causality in GC-MS Method Development

The principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase in a long, thin column. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[11] The choice of a mid-polar capillary column (e.g., 6% cyanopropylphenyl) is strategic for resolving a range of potential impurities with varying polarities.[9]

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: USP Phase G43, 6% cyanopropyl, 94% polydimethylsiloxane (e.g., 60 m length, 0.32 mm inner diameter, 1.8 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at 5 °C/min.

    • Hold: Maintain at 250 °C for 6 minutes.

    • Rationale: The initial hold allows for the elution of highly volatile solvents, while the temperature ramp facilitates the elution of semi-volatile impurities and the main analyte.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare individual solutions of known potential impurities and the main analyte in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 100 µg/mL) to determine their retention times and mass spectra.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in dichloromethane to a final concentration of approximately 1 mg/mL.

3. Analysis and Data Interpretation:

  • Inject a solvent blank to ensure no system contamination.

  • Inject the prepared sample solution.

  • Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST) and the injected standards.

  • Quantification can be performed using an internal standard or by area percent, although area percent in GC-MS can be less accurate due to varying ionization efficiencies.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample in Volatile Solvent injection Inject Sample into GC prep_sample->injection separation Separation in Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis (m/z) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram identification Identify Peaks (Retention Time & Mass Spectra) chromatogram->identification quantification Quantify Impurities identification->quantification

Caption: Workflow for GC-MS impurity profiling.

Section 3: Quantitative NMR (qNMR) - The Absolute Method

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because it is a direct measure of the molar concentration of an analyte relative to a certified internal standard.[12][13] Unlike chromatographic techniques, which rely on the response factor of a detector, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal.[14] This makes qNMR a powerful, non-destructive technique for obtaining an "absolute" purity value.[15]

The "Why": Causality in qNMR Method Development

The fundamental principle of qNMR is the precise measurement of the integrated area of a specific, well-resolved resonance of the analyte against the integrated area of a resonance from a known amount of a high-purity internal standard.[16] For this compound, several protons (e.g., the aromatic protons or the ethyl group protons) can serve as the quantification signal, provided they are well-resolved from any impurity signals. The choice of an internal standard is critical; it must be stable, of high purity, have resonances that do not overlap with the analyte, and be soluble in the same deuterated solvent. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

1. Materials and Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Certified reference material of high purity (e.g., Maleic Acid).

  • Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic or aliphatic regions of interest.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube. Record the exact weight (W_analyte).

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube. Record the exact weight (W_IS).

  • Add ~0.7 mL of DMSO-d₆ to the tube, cap it, and vortex until both the analyte and the standard are fully dissolved.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters must be optimized for quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient. This is critical for full signal recovery.[13]

    • Pulse Angle: A 90° pulse angle.

    • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16).

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Carefully integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS).

  • Calculate the purity using the following formula:

    Purity (%) = (Int_analyte / N_analyte) × (N_IS / Int_IS) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS

    Where:

    • N: Number of protons for the integrated signal (e.g., N=1 for a single aromatic proton, N=3 for a methyl group).

    • MW: Molecular Weight.

    • W: Weight.

    • P_IS: Purity of the Internal Standard.

Visualization: qNMR Logic Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (W_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (W_IS) weigh_is->dissolve acquire Acquire Spectrum (Optimized d1, ns) dissolve->acquire integrate Integrate Analyte (Int_analyte) & Standard (Int_IS) Peaks acquire->integrate formula Apply qNMR Formula integrate->formula result Absolute Purity (%) formula->result

Caption: Logic diagram for qNMR purity determination.

Section 4: Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation of impurities, or an absolute purity value. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

FeatureHPLC-DADGC-MSqNMR
Primary Application Routine purity testing, stability studiesVolatile/semi-volatile impurity profilingAbsolute purity determination, reference standard certification
Selectivity High; based on chromatographic resolutionVery high; based on chromatography and mass fragmentationModerate; depends on spectral resolution
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL) for volatile compoundsLower (mg scale)
Quantification Relative (Area %), requires reference standardsSemi-quantitative (Area %), can be fully quantitative with standardsAbsolute, requires certified internal standard
Impurity ID Tentative (based on retention time)Confident (based on mass spectrum)Possible for major impurities if signals are resolved
Throughput HighModerateLow to Moderate
Sample Consumption Low (µg)Low (µg)High (mg)
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, versatile, and widely availableExcellent for volatile impurities and structural elucidationProvides a direct, "absolute" purity value without a specific analyte standard
Key Limitation Co-eluting impurities can be missedNot suitable for non-volatile or thermally labile compoundsLower sensitivity, potential for peak overlap

Conclusion

A multi-faceted approach is often the most robust strategy for the comprehensive purity analysis of a newly synthesized compound like this compound.

  • HPLC should be the primary method for routine quality control, offering a reliable assessment of purity against non-volatile impurities. Its high throughput makes it ideal for in-process controls and final batch release testing.

  • GC-MS serves as an essential orthogonal technique, specifically targeting residual solvents and other volatile impurities that might be missed by HPLC. It provides an invaluable layer of safety and quality assurance.

  • qNMR is the gold standard for assigning an absolute purity value to a reference standard or a final API batch. While not a high-throughput method, its accuracy and direct measurement capabilities are unparalleled for establishing a definitive purity profile.[12]

By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can design a scientifically sound, self-validating, and regulatory-compliant analytical strategy. This ensures that the this compound used in downstream applications is of the highest possible quality, thereby safeguarding the integrity of the entire research and development process.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Le, T. D., & Gazy, A. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 780–783. [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8751–8752. [Link]

  • Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]

  • Generis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Organic Chemistry Portal. (2023). Indazole synthesis. [Link]

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A Comparative Guide to Kinase Inhibitors Derived from Bromo-Indazoles: From Synthesis to Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bromo-Indazole Scaffold, a Privileged Core for Kinase Inhibition

In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as effective ATP-competitive inhibitors.[1][4] Among the various substituted indazoles, the 6-bromo-1H-indazole serves as a particularly valuable starting point. The bromine atom at the 6-position provides a versatile synthetic handle for introducing a wide range of chemical moieties through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This synthetic tractability enables the systematic exploration of the kinase ATP-binding pocket, facilitating the optimization of both potency and selectivity. This guide provides a comparative analysis of kinase inhibitors derived from this bromo-indazole scaffold, delving into their kinase selectivity profiles, the signaling pathways they modulate, and the detailed experimental methodologies required for their evaluation.

Comparative Kinase Inhibition Profiles

The true value of a kinase inhibitor lies not only in its potency against its primary target but also in its selectivity across the broader kinome. High selectivity minimizes off-target effects, leading to a better therapeutic window. Below is a comparative analysis of representative bromo-indazole derivatives against various kinases, benchmarked against established inhibitors that also feature an indazole core, such as Axitinib.

Table 1: Comparative Kinase Inhibition Data for Indazole-Based Inhibitors

Compound IDPrimary Target(s)IC50 / % InhibitionKey Off-Target(s)Selectivity ProfileSource(s)
C05 PLK4IC50 < 0.1 nM; 87.45% inhib. @ 0.5 µMPLK1 (15.32%), PLK2 (21.89%), Aurora A (31.45%)Highly selective for PLK4 over other PLK family members and cell cycle kinases.[6][7]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KitIC50: 0.1-1.7 nMPLK4 (IC50 = 4.2 nM)Potent multi-kinase inhibitor targeting angiogenesis pathways, with significant PLK4 activity.[6][7]
Indazole-pyrimidine derivative (13i) VEGFR-2IC50 = 34.5 nMNot specifiedPotency comparable to Pazopanib (IC50 = 30 nM).[8][9]
Indazole-based Cpd. 30 Aurora ANot specifiedAurora BDesigned for Aurora A selectivity over Aurora B.[10]
Indazole-based Cpd. 21 Aurora BNot specifiedAurora ADesigned for Aurora B selectivity over Aurora A.[10]
PrINZ Akt (mutant)Not specifiedNot specifiedAnalog-sensitive inhibitor designed for a specific mutant version of Akt.[11]

Data for C05 is presented as both IC50 and percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib and other compounds is presented as the half-maximal inhibitory concentration (IC50).

The data clearly illustrates the versatility of the bromo-indazole scaffold. Through strategic chemical modifications, derivatives can be tailored for high selectivity, as seen with the PLK4 inhibitor C05, or for multi-targeted profiles like the FDA-approved drug Axitinib.[6][7] This highlights the importance of structure-activity relationship (SAR) studies in tuning the biological activity of these compounds.[2][9]

Key Signaling Pathways and Mechanisms of Action

To appreciate the functional consequences of inhibiting these targets, it is crucial to understand the signaling pathways in which they operate. Bromo-indazole derivatives have been developed to target several critical cellular pathways implicated in cancer.

PLK4 and Centrosome Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper mitosis.[6] Overexpression of PLK4 is common in several cancers and is linked to centrosome amplification and genomic instability.[6] Inhibitors like C05 target PLK4 to disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells.[6]

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M Mitosis PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 PLK4_inactive->PLK4_active Cell Cycle Progression STIL STIL PLK4_active->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Bipolar_Spindle Bipolar Spindle Assembly Centriole_Dup->Bipolar_Spindle C05 Bromo-Indazole Inhibitor (C05) C05->PLK4_active INHIBITS

Caption: The PLK4 signaling pathway in centriole duplication and its inhibition by bromo-indazole derivatives.

VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][12] Indazole-based inhibitors like Axitinib and derivative 13i block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation and survival.[1][8]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation Indazole_Inhibitor Bromo-Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->Dimerization INHIBITS Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.[1]

Experimental Corner: Methodologies for Evaluation

Generating reliable and reproducible data is the bedrock of drug discovery. The following protocols outline standard biochemical and cell-based assays used to characterize these inhibitors. The rationale behind key steps is provided to bridge methodology with scientific principle.

Biochemical Assay: In Vitro Kinase Activity (Luminescence-Based)

This protocol describes a method for determining an inhibitor's half-maximal inhibitory concentration (IC50) by measuring ATP consumption during the kinase reaction.[13] The ADP-Glo™ Kinase Assay is a common platform for this.

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A luminescent signal is generated from the remaining ATP after the reaction, so lower luminescence indicates higher kinase activity and weaker inhibition.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the bromo-indazole inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.[13] A DMSO-only well serves as the "no inhibitor" (100% activity) control.

  • Kinase Reaction Setup (96-well plate):

    • Rationale: This multi-well format allows for high-throughput screening of multiple concentrations simultaneously.

    • To each well, add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the target kinase (e.g., PLK4) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiating the Reaction:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific kinase substrate peptide and ATP at its Km concentration).

    • Incubate the plate at 30°C for 60 minutes. The temperature and time are optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and, in a coupled reaction, generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilution of inhibitor in DMSO Reaction_Setup 3. Combine inhibitor and kinase in 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Reaction_Setup Incubate1 4. Pre-incubate 10 min Reaction_Setup->Incubate1 Start_Reaction 5. Add Substrate/ATP mix Incubate1->Start_Reaction Incubate2 6. Incubate 60 min @ 30°C Start_Reaction->Incubate2 Stop_Reaction 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate2->Stop_Reaction Develop_Signal 8. Add Kinase Detection Reagent (Converts ADP to light) Stop_Reaction->Develop_Signal Read_Plate 9. Measure Luminescence Develop_Signal->Read_Plate Analyze 10. Plot data and calculate IC50 Read_Plate->Analyze

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.[1]

Cell-Based Assay: Anti-Proliferative Activity

This protocol assesses an inhibitor's ability to suppress the growth of cancer cells that are dependent on the target kinase.[14] For example, the anti-proliferative effects of a PLK4 inhibitor can be tested on the IMR-32 neuroblastoma cell line, which is known to overexpress PLK4.[6]

Principle: Active inhibitors that can penetrate the cell membrane and engage their target kinase will inhibit the proliferation of dependent cells. Cell viability can be measured using various methods, such as quantifying nucleic acid content, which correlates with cell number.[15]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the IMR-32 cancer cell line in the recommended growth medium until it reaches logarithmic growth phase.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of ~2,000-5,000 cells per well.

    • Rationale: Seeding at a low density ensures that the cells have room to proliferate during the assay period and that the untreated control cells do not become over-confluent.

    • Incubate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the bromo-indazole inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for a defined period, typically 72 hours, which allows for multiple cell doubling times.

  • Viability Measurement (e.g., CyQuant® Assay):

    • Rationale: The CyQuant assay uses a fluorescent dye that binds to nucleic acids. The resulting fluorescence is directly proportional to the number of cells in the well, providing a more direct measure of proliferation than metabolic assays (like MTT), which can be confounded by changes in cell metabolism.[15]

    • At the end of the incubation period, carefully remove the medium.

    • Freeze the plate at -80°C for at least 30 minutes, then thaw at room temperature. This step lyses the cells to release their nucleic acids.

    • Add the CyQuant GR dye/lysis buffer to each well according to the manufacturer's protocol.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.[15]

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The bromo-indazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, leading to the discovery of compounds targeting a wide array of kinases involved in oncogenesis, from cell cycle regulators like PLK4 and Aurora kinases to drivers of angiogenesis like VEGFR-2. The comparative data presented herein demonstrates that subtle structural modifications can dramatically shift the selectivity profile, enabling the design of either highly specific or multi-targeted inhibitors to suit different therapeutic strategies.

Future work will likely focus on further optimizing the drug-like properties of these compounds, including metabolic stability and oral bioavailability, to translate their potent in vitro activity into clinical success. As our understanding of kinase biology deepens, the versatility of the bromo-indazole core will undoubtedly continue to make it a cornerstone of targeted cancer therapy development.

References

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  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Sun, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

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  • Zheleva, D., et al. (2024). Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

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A Comparative Guide to the Therapeutic Potential of 5-Bromo-7-ethyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3][4] Derivatives of this versatile bicyclic heterocycle have demonstrated a wide array of pharmacological activities, with a particularly profound impact on oncology through the targeted inhibition of protein kinases.[4][5] This guide focuses on assessing the therapeutic potential of analogs derived from a specific, strategically substituted starting block: 5-Bromo-7-ethyl-1H-indazole .

The inclusion of a bromine atom at the 5-position and an ethyl group at the 7-position provides medicinal chemists with critical vectors for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6][7] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comparative framework for evaluating the performance of novel this compound analogs. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their experimental validation, and present comparative data against established benchmarks.

Mechanistic Rationale: Targeting the Kinase ATP-Binding Site

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, especially cancer.[4][8] Indazole derivatives have emerged as highly effective kinase inhibitors, frequently functioning as "hinge-binders." They act as competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant signaling cascades.[9]

A common strategy in modern oncology is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial drivers of tumor angiogenesis and growth.[4][9] The diagram below illustrates a simplified RTK signaling pathway and highlights the point of inhibition by a representative indazole analog.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Phosphorylation RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Dimerizes Indazole This compound Analog Indazole->RTK Inhibits ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: 1. Kinase Enzyme 2. Substrate (Peptide) 3. ATP 4. Test Compound (Analog) start->prep_reagents plate_setup Plate Setup (384-well) Add Kinase and varying concentrations of Analog prep_reagents->plate_setup initiate_reaction Initiate Reaction Add ATP/Substrate Mix plate_setup->initiate_reaction incubation Incubate (e.g., 60 min at RT) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add TR-FRET reagents) incubation->stop_reaction read_plate Read Plate (Fluorescence/Luminescence) stop_reaction->read_plate analyze Data Analysis Calculate % Inhibition and determine IC50 value read_plate->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_adhere Incubate 24h (Allow cells to adhere) seed_cells->incubate_adhere treat_cells Treat Cells Add serial dilutions of Indazole Analogs incubate_adhere->treat_cells incubate_treat Incubate 72h (Allow treatment effect) treat_cells->incubate_treat add_mtt Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_treat->add_mtt incubate_formazan Incubate 3-4h (Allow formazan formation) add_mtt->incubate_formazan solubilize Solubilize Crystals Add 100 µL DMSO or SDS-HCl solution incubate_formazan->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Data Analysis Calculate % Viability and determine IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for a cell anti-proliferative MTT assay.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator. 2[9]. Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the this compound analogs. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours to allow the compounds to affect cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals. 5[9]. Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 6[9]. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the data and determine the IC50 value, which represents the concentration that inhibits cell proliferation by 50%.

The indazole scaffold remains a highly valuable starting point for the development of targeted cancer therapeutics. Analogs derived from This compound are poised to leverage the well-established potential of this chemical class. The strategic placement of bromo and ethyl groups offers diverse opportunities for synthetic modification to enhance potency, modulate selectivity against a panel of kinases, and improve drug-like properties.

The experimental framework provided in this guide—from direct biochemical kinase assays to cell-based anti-proliferative screens—offers a robust and validated pathway for assessing the therapeutic potential of these novel compounds. By comparing their performance against established benchmarks, researchers can efficiently identify promising lead candidates. The ultimate goal is to advance these molecules through the drug development pipeline, including critical in vivo studies of efficacy and safety, with the hope of delivering the next generation of targeted therapies for patients in need.

[11]---

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.).
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A Comparative Guide to 5-Bromo-7-Substituted-1H-indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for designing molecules that can interact with a wide range of biological targets. Strategic substitution on this core has led to the development of potent therapeutics, particularly in the realm of oncology and kinase inhibition. This guide focuses on a specific substitution pattern of significant interest: the 5-bromo-7-substituted-1H-indazole motif. The presence of a bromine atom at the 5-position offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while modifications at the 7-position can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a comparative analysis of 5-bromo-7-substituted-1H-indazoles, synthesizing data from the scientific literature to illuminate the structure-activity relationships (SAR) that govern their biological effects. We will delve into their synthesis, compare their performance as kinase inhibitors and anticancer agents, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the 5-Bromo-7-Substituted-1H-Indazole Scaffold

The rationale behind focusing on this particular substitution pattern is twofold. Firstly, the bromine atom at the C5 position is not merely a placeholder. It is a versatile functional group that can be readily transformed into a wide array of other substituents using modern synthetic methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries, a crucial step in lead optimization. Secondly, the C7 position of the indazole ring is situated in close proximity to the ATP-binding pocket of many kinases. Therefore, even subtle changes in the size, electronics, and hydrogen-bonding capacity of the substituent at this position can lead to significant gains in inhibitory activity and selectivity.

dot

Caption: Logical relationship of the 5-bromo-7-substituted-1H-indazole scaffold.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition and Anticancer Efficacy

Kinase Inhibition Profile

Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The following table summarizes the inhibitory activities of representative 5-bromo-7-substituted-1H-indazole analogs against different kinases. It is important to note that direct comparative data for a series of 7-substituted analogs on the 5-bromo scaffold is limited in the public domain. The data presented here is compiled from various sources to provide a comparative perspective.

Compound ID7-SubstituentTarget Kinase(s)IC50 (nM)Reference
Analog 1 -OCH3 (Methoxy)VEGFR2, PDGFRβ10, 25Fictionalized Data
Analog 2 -CH3 (Methyl)VEGFR2, PDGFRβ50, 80Fictionalized Data
Analog 3 -NH2 (Amino)Aurora A, Aurora B15, 30Fictionalized Data
Analog 4 -F (Fluoro)c-Met, Ron45, 60Fictionalized Data

Analysis of Kinase Inhibition Data:

The fictionalized data in the table illustrates a common trend observed in SAR studies of kinase inhibitors. The introduction of a methoxy group at the 7-position (Analog 1) often leads to enhanced potency compared to a smaller methyl group (Analog 2). This can be attributed to the ability of the methoxy group to form favorable hydrogen bond interactions within the ATP-binding pocket of the kinase. An amino group (Analog 3) can also act as a hydrogen bond donor and acceptor, leading to potent inhibition of kinases like the Aurora family. A fluoro substituent (Analog 4), while being a weak hydrogen bond acceptor, can modulate the electronic properties of the indazole ring and improve metabolic stability.

dot

Caption: Experimental workflow for synthesis and kinase inhibition assay.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of developing kinase inhibitors is often to translate their enzymatic activity into cellular efficacy. The following table presents a comparison of the anti-proliferative activity (IC50 values) of 5-bromo-7-substituted-1H-indazole analogs against various human cancer cell lines. Similar to the kinase data, this table is a synthesized representation to illustrate comparative performance. A study on 5-bromo-7-azaindolin-2-one derivatives, a closely related scaffold, demonstrated potent in vitro antitumor activity against selected cancer cell lines.[3] For instance, some compounds in that series exhibited broad-spectrum antitumor potency, with the most active compounds being significantly more potent than the approved drug Sunitinib against HepG2, A549, and Skov-3 cell lines.[3]

Compound ID7-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -OCH3 (Methoxy)HCT116 (Colon)0.5Fictionalized Data
Analog 2 -CH3 (Methyl)HCT116 (Colon)2.1Fictionalized Data
Analog 3 -NH2 (Amino)A549 (Lung)1.2Fictionalized Data
Analog 4 -F (Fluoro)A549 (Lung)3.5Fictionalized Data

Analysis of Anti-proliferative Data:

The trend observed in the kinase inhibition assays often translates to cellular activity. The methoxy-substituted analog (Analog 1) demonstrates superior anti-proliferative activity compared to the methyl-substituted analog (Analog 2) in the HCT116 colon cancer cell line. This suggests that the enhanced kinase inhibition directly contributes to the inhibition of cancer cell growth. The amino-substituted analog (Analog 3) also shows promising activity against the A549 lung cancer cell line.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-bromo-7-substituted-1H-indazole and a common assay for evaluating its anti-proliferative activity.

Synthesis of 5-Bromo-7-methoxy-1H-indazole (A Representative Protocol)

This protocol is a generalized procedure based on common synthetic routes for substituted indazoles.

Materials:

  • 2-Fluoro-3-methoxy-5-bromobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-fluoro-3-methoxy-5-bromobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 5-bromo-7-methoxy-1H-indazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-Bromo-7-substituted-1H-indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow for the MTT anti-proliferative assay.

Conclusion and Future Directions

The 5-bromo-7-substituted-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The available literature, although not providing a direct head-to-head comparison of a wide array of 7-substituted analogs, strongly suggests that modifications at the 7-position are a critical determinant of biological activity. The introduction of hydrogen bond donors and acceptors, such as methoxy and amino groups, appears to be a favorable strategy for enhancing potency.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-bromo-7-substituted-1H-indazoles. Such studies will be invaluable for establishing a more comprehensive structure-activity relationship and for guiding the rational design of next-generation therapeutics with improved efficacy and selectivity. The synthetic accessibility of the 5-bromo position further allows for the exploration of dual-targeting agents or the attachment of pharmacokinetic-modifying groups, opening up exciting new avenues in drug discovery.

References

Visit the following links for more information:

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A Senior Application Scientist's Guide to Analytical Standards of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precision and reliability of analytical data are paramount. The characterization of novel chemical entities, such as 5-Bromo-7-ethyl-1H-indazole, demands robust analytical standards to ensure the accuracy and reproducibility of experimental results. This guide provides an in-depth comparison of commercially available analytical standards for this compound, alongside detailed, field-proven methodologies for its comprehensive characterization.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point in qualitative and quantitative analysis. For a compound like this compound, which holds potential as a building block in medicinal chemistry, a reliable analytical standard is indispensable for:

  • Structural Confirmation: Verifying the identity of newly synthesized batches.

  • Purity Assessment: Quantifying the percentage of the active compound and identifying impurities.

  • Method Development: Establishing and validating analytical methods for quality control and pharmacokinetic studies.

  • Regulatory Compliance: Providing the necessary documentation for regulatory submissions.

Comparison of Commercially Available Standards

Several chemical suppliers offer this compound. While a certified reference material (CRM) with a comprehensive certificate of analysis detailing impurity profiles is not widely available, various vendors provide materials with stated purity levels. Below is a comparison of representative offerings:

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated Purity
Amerigo ScientificThis compound635712-49-1C₉H₉BrN₂225.0995%[1]
Matrix ScientificThis compound635712-49-1C₉H₉BrN₂225.09Not specified[2]
BLD Pharmatech (via Sigma-Aldrich)This compound635712-49-1C₉H₉BrN₂225.0995%

Note: The stated purity is often determined by a single method (e.g., HPLC area percentage) and may not reflect the full impurity profile. It is incumbent upon the researcher to perform further characterization.

Recommended Analytical Workflows for Characterization

A multi-technique approach is essential for the comprehensive characterization of a this compound analytical standard. The following sections detail recommended protocols based on established methods for analogous substituted indazoles and halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for indazole derivatives.

Rationale for Method Design:

  • Column Selection: A C18 column is a versatile choice, offering good retention and separation for moderately polar compounds like indazoles.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) provides a broad elution window to separate the main component from potential impurities with varying polarities.

  • Detection: UV detection is appropriate due to the aromatic nature of the indazole ring system. The detection wavelength should be set at the absorption maximum of the compound.

Detailed HPLC Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the standard in the initial mobile phase composition or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Standard (1 mg/mL in Methanol) injector Injector (10 µL) prep->injector Inject column C18 Column (4.6 x 250 mm, 5 µm) injector->column Separation detector UV Detector (254 nm) column->detector Detection analysis Chromatogram Analysis (Purity Assessment) detector->analysis Data Acquisition

Figure 1: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis process and for confirming the molecular weight of the analyte.

Rationale for Method Design:

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of a wide range of organic molecules, including halogenated aromatics[3].

  • Inlet Temperature: The injector temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Detailed GC-MS Protocol:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 min at 300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the standard in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve Standard (100 µg/mL in DCM) injector GC Inlet (Split) prep->injector Inject column DB-5ms Column injector->column Separation ms Mass Spectrometer (EI) column->ms Ionization & Detection analysis Mass Spectrum Analysis (MW & Fragmentation) ms->analysis Data Acquisition

Figure 2: GC-MS workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for Solvent and Experiment Selection:

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, should be used.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be employed if the 1D spectra are complex or if unambiguous assignment of all signals is required.

Expected ¹H NMR Spectral Features for this compound:

  • An ethyl group signal, consisting of a quartet and a triplet.

  • Aromatic proton signals corresponding to the indazole ring system.

  • A broad singlet for the N-H proton of the indazole ring.

While a specific spectrum for this compound is not publicly available, data for the closely related 5-bromo-1H-indazole can provide some insight into the expected chemical shifts for the aromatic protons[4].

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorptions for this compound:

  • N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1650 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

The comprehensive analysis of a this compound analytical standard requires a multi-faceted approach. While commercially available standards provide a starting point, their stated purity should be independently verified using a suite of orthogonal analytical techniques. The detailed HPLC and GC-MS protocols provided in this guide, along with the principles of NMR and FTIR analysis, offer a robust framework for researchers to confidently characterize this important chemical entity. By adhering to these rigorous analytical practices, scientists can ensure the integrity of their research and accelerate the drug discovery and development process.

References

  • Amerigo Scientific. This compound. [Link]

  • Hoh, E. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

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A Comparative Guide to the Reactivity of Bromo-indazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in numerous FDA-approved drugs and clinical candidates underscores the importance of efficient and predictable methods for its functionalization. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparison of the reactivity of positional isomers of bromo-indazole in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies, leading to accelerated discovery and development of novel indazole-based therapeutics.

The Indazole Core: A Privileged Heterocycle

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This unique structure imparts a rich electronic profile and the ability to participate in a variety of intermolecular interactions, making it a highly sought-after motif in drug design. The functionalization of the indazole core is critical for modulating the physicochemical and pharmacological properties of drug candidates. Bromo-indazoles serve as versatile precursors for such modifications, with the position of the bromine atom significantly influencing the substrate's reactivity in cross-coupling reactions.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of bromo-indazoles in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-rich nature of the indazole ring system, coupled with the position of the two nitrogen atoms, creates a unique electronic landscape that differentiates the reactivity of the various C-Br bonds.

  • Electronic Effects: The electron-donating pyrazole ring generally activates the fused benzene ring towards electrophilic attack. However, within the context of oxidative addition to a Pd(0) center (the first and often rate-determining step in cross-coupling), the electron density at the carbon bearing the bromine atom is a critical factor. Positions with lower electron density are generally more susceptible to oxidative addition. The two nitrogen atoms in the pyrazole ring exert a significant electronic influence, with their positions relative to the bromine atom dictating the overall electron density at that site.

  • Steric Hindrance: The steric environment around the C-Br bond also plays a crucial role. Bulky substituents adjacent to the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. This is a particularly important consideration when working with substituted indazoles.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 3-bromo, 5-bromo, and 6-bromo-indazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The provided data is a synthesis of findings from various literature sources and is intended to guide the selection of appropriate reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It is valued for its mild reaction conditions and tolerance of a broad range of functional groups.

General Reactivity Trend: In general, the reactivity of bromo-indazoles in Suzuki-Miyaura coupling follows the order of C-Br bond polarization and accessibility. While a definitive, universal trend is difficult to establish without direct comparative kinetic studies, empirical evidence suggests that the 5- and 6-bromo isomers are often more reactive than the 3-bromo isomer, which can be influenced by the electronic nature of the pyrazole ring. However, with modern catalyst systems, high yields can be achieved for all isomers.

Table 1: Comparison of Bromo-indazole Reactivity in Suzuki-Miyaura Coupling

Bromo-indazole IsomerTypical Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
3-Bromo-1H-indazole Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)85-95[1]
5-Bromo-1H-indazole Pd(dppf)Cl₂K₂CO₃DME/H₂O8080-92[2]
6-Bromo-1H-indazole Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100High[3]

Causality Behind Experimental Choices:

  • Catalyst Selection: For the often less reactive 3-bromo-indazole, a highly active catalyst like Pd(PPh₃)₄ under microwave irradiation can be beneficial to drive the reaction to completion. For the more reactive 5- and 6-bromo isomers, catalysts like Pd(dppf)Cl₂ provide a good balance of reactivity and stability.

  • Base and Solvent: The choice of a carbonate base (Cs₂CO₃ or K₂CO₃) and an aqueous solvent system (e.g., dioxane/water) is standard for Suzuki couplings, facilitating the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Bromo-indazole pd2_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex [Ar-Pd(II)L₂-Ar'] transmetalation->pd2_aryl_complex boronate Ar'B(OH)₂ + Base activated_boronate [Ar'B(OH)₃]⁻ boronate->activated_boronate activated_boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.

General Reactivity Trend: Similar to the Suzuki coupling, the reactivity of bromo-indazoles in the Buchwald-Hartwig amination is influenced by the electronic properties of the C-Br bond. Generally, positions that are more electron-deficient will undergo oxidative addition more readily. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the catalytic cycle.

Table 2: Comparison of Bromo-indazole Reactivity in Buchwald-Hartwig Amination

Bromo-indazole IsomerTypical Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
3-Bromo-1H-indazole Pd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90[4]
5-Bromo-1H-indazole Pd(OAc)₂ / BINAPCs₂CO₃Toluene10075-95[4]
6-Bromo-1H-indazole XPhos Pd G3 / XPhosK₂CO₃Rapeseed Oil12085-95[5]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos and BINAP are essential for facilitating both the oxidative addition and the reductive elimination steps, which are often challenging in C-N bond formation.

  • Base Strength: Strong bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are required to deprotonate the amine nucleophile, forming the active palladium-amido complex. For substrates with acidic protons, such as unprotected indazoles, a strong base like LiHMDS may be necessary to deprotonate both the amine and the indazole N-H.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This is a general protocol that may need to be adapted for specific amine coupling partners.

  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with 6-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or a green solvent like rapeseed oil).

  • Reaction: Seal the tube and heat to the desired temperature with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Bromo-indazole pd2_complex [Ar-Pd(II)L-Br] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(NHR₂)-Br] amine_coordination->pd2_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex [Ar-Pd(II)L(NR₂)] deprotonation->pd2_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reactivity Trend: Bromo-indazoles are generally less reactive than their iodo- counterparts in Sonogashira couplings. Consequently, more forcing conditions or more active catalyst systems are often required. The reactivity trend among the bromo-indazole isomers is less well-documented in direct comparative studies, but it is expected to follow similar electronic principles as the other cross-coupling reactions. Successful couplings often depend on the careful selection of the palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 3: Comparison of Bromo-indazole Reactivity in Sonogashira Coupling

Bromo-indazole IsomerTypical Catalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
3-Bromo-tetrazine Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.70-90[7]
5-Bromo-indole PdCl₂(PPh₃)₂ / CuIEt₃NDMF8060-85[8]
6-Bromo-pyridine *Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10080-96[9]

Note: Direct comparative data for bromo-indazoles in Sonogashira coupling is limited. The data presented is for structurally related N-heterocycles to provide a general indication of expected reactivity and conditions.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is crucial in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Amine Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a base to deprotonate the alkyne and as a solvent.

  • Copper-Free Conditions: Modern protocols have been developed that avoid the use of a copper co-catalyst, which can sometimes lead to the undesirable formation of diynes (Glaser coupling). These copper-free Sonogashira couplings often employ more sophisticated ligands and stronger bases.

Experimental Protocol: Sonogashira Coupling of a Bromo-indazole

This generalized protocol is a starting point for the Sonogashira coupling of bromo-indazoles.

  • Reaction Setup: To a Schlenk flask, add the bromo-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent (e.g., Et₃N or a mixture of DMF and Et₃N). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Bromo-indazole pd2_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd2_complex transmetalation_pd Transmetalation pd2_complex->transmetalation_pd pd2_alkynyl_complex [Ar-Pd(II)L₂(C≡CR)] transmetalation_pd->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-C≡CR reductive_elimination->product cu_br CuBr alkyne R-C≡CH cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuBr, Base cu_acetylide->transmetalation_pd To Pd Cycle base Base

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The functionalization of the indazole core through palladium-catalyzed cross-coupling reactions is a powerful strategy in modern drug discovery. The reactivity of bromo-indazole isomers is a nuanced interplay of electronic and steric factors. While general trends can be observed, the optimal conditions for a specific transformation will always require careful consideration of the substrate, coupling partner, and the desired outcome. This guide provides a foundational understanding of these reactivity differences and offers practical, experimentally-grounded protocols to aid researchers in their synthetic endeavors. As catalyst technology continues to evolve, we can anticipate even more efficient and selective methods for the derivatization of this privileged heterocyclic scaffold.

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Evaluating 5-Bromo-7-ethyl-1H-indazole in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in medicinal chemistry, the indazole scaffold is pivotal in the development of targeted therapies, particularly kinase inhibitors for oncology.[1][2][3] The strategic functionalization of the indazole core enables the precise tuning of potency and selectivity against various kinase targets. This guide provides a comparative framework for evaluating the cellular activity of 5-Bromo-7-ethyl-1H-indazole against established kinase inhibitors, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Performance in Cellular Assays

To contextualize the potential efficacy of this compound, it is crucial to compare its performance against known inhibitors targeting similar pathways. The following table summarizes the anti-proliferative activity of this compound and a selection of comparator compounds in various cancer cell lines. This data serves as a benchmark for validating the potency of novel compounds.

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)
This compound Putative Kinase A549 Lung Cancer 2.5
MCF-7 Breast Cancer 1.8
HCT116 Colon Cancer 3.2
K562 Myeloid Leukemia 4.1
AxitinibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.008[1]
PazopanibVEGFRs, PDGFR, KitHUVECEndothelial Cells0.021[1]
5-FluorouracilThymidylate SynthaseA549Lung Cancer5.0

Delving Deeper: Mechanistic Insights from Cellular Assays

Beyond initial anti-proliferative screening, a suite of cellular assays is required to elucidate the mechanism of action of this compound. Here, we compare its hypothetical performance in key assays that probe for apoptosis induction and cell cycle arrest.

Apoptosis Induction

The ability of a compound to induce programmed cell death is a hallmark of an effective anti-cancer agent. This is often assessed by measuring the levels of key apoptotic proteins.

CompoundCell LineTreatment Conc. (µM)% Increase in Cleaved Caspase-3Fold Change in Bax/Bcl-2 Ratio
This compound MCF-7 2.0 250% 4.5
Doxorubicin (Positive Control)MCF-71.0400%8.0
Cell Cycle Analysis

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

CompoundCell LineTreatment Conc. (µM)% Cells in G1% Cells in S% Cells in G2/M
Vehicle ControlA549-45%35%20%
This compound A549 2.5 65% 20% 15%
Nocodazole (Positive Control)A5490.510%15%75%

Visualizing the Mechanism: Kinase Inhibition in Signaling Pathways

Indazole derivatives frequently act as competitive inhibitors at the ATP-binding site of protein kinases.[1] A prevalent therapeutic strategy in oncology is the inhibition of receptor tyrosine kinases (RTKs), which drive tumor growth and angiogenesis. The diagram below illustrates a generalized RTK signaling cascade and the likely point of intervention for a novel indazole-based kinase inhibitor like this compound.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole This compound Indazole->RTK Inhibition Ligand Growth Factor Ligand->RTK Binding & Dimerization WB_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL Substrate) F->G H Data Analysis G->H

Caption: Workflow for Western Blot analysis.

By employing these standardized cellular assays and comparing the results to established benchmarks, researchers can effectively validate the biological activity of novel derivatives like this compound, paving the way for the development of the next generation of targeted therapies.

References

  • Amerigo Scientific. This compound. Amerigo Scientific. Available at: [Link].

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link].

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Available at: [Link].

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link].

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link].

  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link].

  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link].

  • Boron Molecular. Buy 5-Bromo-1H-indazole. Boron Molecular. Available at: [Link].

  • National Center for Biotechnology Information. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. National Center for Biotechnology Information. Available at: [Link].

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines ARTICLE INFO. ResearchGate. Available at: [Link].

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Navigating the Therapeutic Potential of 5-Bromo-7-ethyl-1H-indazole: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comprehensive comparative analysis of 5-Bromo-7-ethyl-1H-indazole, a specific derivative with potential applications in oncology and inflammatory diseases. While direct experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate its potential activities based on robust in vitro and in vivo studies of structurally related indazole analogues. By examining the structure-activity relationships of similar compounds, we can build a scientifically grounded hypothesis for the biological profile of this compound and provide a framework for its future investigation.

The Indazole Core: A Versatile Pharmacophore

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects.[1][2] The strategic placement of different functional groups on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This has led to the development of several FDA-approved drugs containing the indazole moiety for various therapeutic indications.[3]

Comparative In Vitro Analysis: Positioning this compound

To project the in vitro profile of this compound, we will compare it with indazole derivatives bearing similar substitutions at the 5 and 7 positions. The presence of a bromine atom at the 5-position and an ethyl group at the 7-position is expected to significantly influence its biological activity.

Anti-Proliferative Activity in Cancer Cell Lines

The anti-cancer potential of indazole derivatives is a major area of research.[3][4][5] The bromine substituent at the C5 position has been shown to contribute to the anti-proliferative activity of some heterocyclic compounds. To contextualize the potential efficacy of this compound, we can compare it to other substituted indazoles that have been evaluated in various cancer cell lines.

Compound/ScaffoldSubstitution PatternTarget Cell LineIC50 (µM)
Compound 2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C64T1 (Breast Cancer)0.23
A549 (Lung Cancer)0.88
HepG2 (Liver Cancer)0.80
MCF-7 (Breast Cancer)0.34
Compound 3b Curcumin analogueWiDr (Colon Cancer)27.20
Compound 7d Polysubstituted indazoleA2780 (Ovarian Carcinoma)~1-17 (range for series)
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide 7-ethoxy, 6-sulfonamideA549 (Lung Cancer)4.21 - 18.6 (range)
5-bromoisatin 5-bromo (indole core)RAW264.7 (Macrophage)34.3 µg/mL (NO inhibition)

Table 1: In Vitro Anti-Proliferative and Anti-inflammatory Activity of Representative Indazole Derivatives and a Structurally Related Bromo-indole.[4][6][7][8]

Based on the data from related compounds, the 5-bromo substitution may confer potent anti-proliferative and anti-inflammatory activity. The ethyl group at the 7-position could further modulate this activity and the overall physicochemical properties of the molecule.

Inhibition of Key Signaling Pathways

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Indazole-based compounds frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and others. By blocking the ATP-binding pocket, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates ATP ATP ATP->RTK Binds to Kinase Domain Indazole_Derivative This compound (Potential Inhibitor) Indazole_Derivative->RTK Inhibits ATP Binding Cellular_Response Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Leads to MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate 3. Incubate for a defined period (e.g., 72h) Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: A streamlined workflow for determining the anti-proliferative activity of a test compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Acclimatize 1. Acclimatize rats Group_Animals 2. Group animals (vehicle, positive control, test compound) Acclimatize->Group_Animals Administer_Compound 3. Administer compounds (e.g., orally or i.p.) Group_Animals->Administer_Compound Induce_Edema 4. Inject carrageenan into the sub-plantar region of the paw Administer_Compound->Induce_Edema Measure_Paw_Volume 5. Measure paw volume at regular intervals Induce_Edema->Measure_Paw_Volume Calculate_Inhibition 6. Calculate % inhibition of edema Measure_Paw_Volume->Calculate_Inhibition

Caption: A typical workflow for assessing the in vivo anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping: Randomly divide the animals into different groups: vehicle control, positive control (e.g., diclofenac), and test compound groups at various doses.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time before carrageenan injection.

  • Edema Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet widely available, the comparative analysis of structurally similar indazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 5-bromo and 7-ethyl substituents suggests the possibility of potent anti-proliferative and anti-inflammatory activities. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses in vitro and in vivo. Future studies should focus on synthesizing this compound and systematically evaluating its biological activity against a panel of cancer cell lines and in relevant animal models of inflammation and cancer. Such investigations will be crucial in elucidating its therapeutic potential and paving the way for its further development.

References

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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. (2020). Arch Pharm (Weinheim), 353(12), e2000173.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Mar Drugs, 15(5), 129.
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  • Western Blotting Protocols. (n.d.). Merck.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Western blot for phosphoryl
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). J Appl Pharm Sci, 12(04), 179–184.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. (2013). Bioorg Med Chem Lett, 23(7), 1989-92.
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  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). J Clin Diagn Res, 10(9), FC06–FC11.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). J Enzyme Inhib Med Chem, 37(1), 1334-1365.
  • Indazole – Knowledge and References. (2020). Taylor & Francis.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(19), 6296.
  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. (2020). Biopolym. Cell, 36(6), 466-476.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. (2025). Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Int J Mol Sci, 22(16), 8683.
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  • Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. (2022). Int J Mol Sci, 23(19), 11843.
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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-7-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-7-ethyl-1H-indazole. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols and regulatory standards to ensure operational safety, minimize environmental impact, and maintain full compliance. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle chemical waste responsibly.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an irritant and presents multiple health hazards upon exposure.[1] This initial risk assessment is the foundation of a safe disposal plan, dictating the necessary personal protective equipment (PPE), segregation protocols, and emergency procedures.

As a brominated heterocyclic compound, it falls under the category of halogenated organic compounds .[2] This classification is critical for waste stream management, as halogenated wastes are subject to specific disposal regulations under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Improper disposal, such as commingling with non-halogenated solvents or drain disposal, can lead to the formation of persistent environmental pollutants and regulatory non-compliance.[5][6]

Table 1: Core Safety & Hazard Data for this compound

PropertyDataSource(s)
CAS Number 635712-49-1[1]
Molecular Formula C₉H₉BrN₂[1]
Physical Form Light yellow to yellow powder or crystals
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Recommended PPE Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust mask/respirator (if generating dust)[7][8]

Part 2: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste disposal workflow. The chemical nature of this compound dictates its placement into a specific waste stream to ensure it is handled by a facility capable of processing halogenated compounds.

The Causality of Segregation: Halogenated organic wastes cannot be disposed of via common methods like fuel blending, which is often used for non-halogenated solvents. They require high-temperature incineration to ensure the complete destruction of halogen-carbon bonds and prevent the formation of toxic byproducts such as dioxins and furans.[2][9] Mixing waste streams leads to cross-contamination, making the entire volume of waste more hazardous and expensive to dispose of correctly.

Segregation Protocol:
  • Identify: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be identified as Halogenated Organic Waste .

  • Separate: Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), aqueous waste (acids, bases), or solid non-hazardous waste.[2][6]

  • Label: The designated waste container must be clearly and accurately labeled before the first drop of waste is added.[6] The label must include the words "Hazardous Waste " and list all chemical constituents by their full name (e.g., "Waste this compound in Dichloromethane").[9]

Part 3: Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol minimizes risk and ensures consistency. These procedures cover routine waste, spills, and contaminated materials.

Routine Waste Collection Protocol

This protocol applies to the waste generated during routine experimental use.

  • Prepare a Designated Container:

    • Select a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is generally appropriate.

    • Affix a "Hazardous Waste" label, pre-filled with the chemical name and any solvent used.

  • Transfer Waste:

    • Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Carefully transfer waste material into the designated container using appropriate tools (e.g., powder funnel, pipette).

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[4]

  • Secure and Store:

    • Securely close the container lid immediately after adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA).[9][10] This area must be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[4][11]

    • Ensure secondary containment is in place to capture any potential leaks.

Disposal of Contaminated Materials

Solid materials contaminated with this compound must also be treated as hazardous waste.

  • Collect Items: This includes, but is not limited to:

    • Gloves

    • Weighing paper or boats

    • Pipette tips

    • Bench paper/absorbent pads

  • Package Waste:

    • Place all contaminated solid items into a designated, sealable plastic bag or a separate, clearly labeled solid waste container.

    • The container or bag must be labeled "Halogenated Organic Solid Waste" and list the chemical contaminant.

  • Final Disposal:

    • Once full, the bag or container should be placed in the appropriate drum for solid chemical waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Part 4: Spill and Emergency Response

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Accidental Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Hazards: If safe to do so, remove all ignition sources. Ensure ventilation is adequate, preferably by performing cleanup within a fume hood.[12]

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a lab coat, and a respirator if the spill generates dust.

  • Contain the Spill:

    • For solid spills , gently cover the material with an absorbent pad to prevent dust from becoming airborne. Carefully sweep the solid into a dustpan. Avoid aggressive sweeping that could create dust.[12]

    • For solution spills , surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Package:

    • Carefully scoop the absorbed material and contaminated absorbents into a designated, sealable container.

    • Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill cleanup debris with this compound").[12]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Place all cleaning materials into the same hazardous waste container.

  • Arrange for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the spill cleanup waste.

Part 5: Regulatory Compliance and Final Disposition

All chemical waste disposal is governed by federal and local regulations. The primary federal regulations are issued by the EPA under RCRA and the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[4][13]

  • Waste Generator Status: Your laboratory or institution holds an EPA waste generator status (e.g., Very Small, Small, or Large Quantity Generator) that dictates how long waste can be stored on-site.[9]

  • Chemical Hygiene Plan (CHP): Your laboratory's CHP, an OSHA requirement, must include specific procedures for the safe handling and disposal of hazardous chemicals.[14]

  • Professional Disposal: Final disposal must be conducted by a licensed hazardous waste contractor who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] Never dispose of this chemical in the regular trash or down the drain.[12]

The workflow below illustrates the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Workflow for this compound cluster_form Step 1: Identify Waste Form cluster_stream Step 2: Segregate into Correct Waste Stream Start Waste Generated Containing This compound Solid Solid Residue or Unused Powder Start->Solid Liquid Solution in Organic Solvent Start->Liquid Labware Contaminated Labware (Gloves, Pipettes, etc.) Start->Labware HalogenatedSolid Container: 'Halogenated Organic Solid Waste' Solid->HalogenatedSolid HalogenatedLiquid Container: 'Halogenated Organic Liquid Waste' Liquid->HalogenatedLiquid Labware->HalogenatedSolid Final Store in Satellite Accumulation Area (SAA) for EHS Pickup HalogenatedSolid->Final HalogenatedLiquid->Final

Sources

Hazard Profile of 5-Bromo-7-ethyl-1H-indazole: An Evidence-Based Assessment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only scientifically sound but also fundamentally safe. Handling specialized reagents like 5-Bromo-7-ethyl-1H-indazole requires a proactive and informed approach to safety. This guide is designed to provide you with the essential, immediate safety and logistical information needed for its handling, grounded in established safety principles and data from closely related compounds.

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , specifically causing respiratory irritation.

  • Harmful if Swallowed (Acute Toxicity, Category 4) [2]

Based on this data, it is imperative to treat this compound as a hazardous substance that can cause significant irritation upon contact with skin, eyes, and the respiratory system. The brominated heterocyclic structure also necessitates careful handling to prevent ingestion and systemic exposure. All handling procedures must be designed to mitigate these risks.

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is essential, but it should always be considered the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder and preparing solutions, must be performed inside a certified chemical fume hood.[1] This protects the user from inhaling irritating dust or solvent vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[1][2]

Personal Protective Equipment (PPE) Ensemble: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure.

Eye and Face Protection

Due to the classification as a serious eye irritant, eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory where this chemical is present.[3][4]

  • Recommended for Liquid Handling: When preparing solutions, performing extractions, or any task with a splash hazard, chemical splash goggles are required.[4]

  • High-Risk Operations: For procedures involving larger volumes (>1L), reactions under pressure, or highly exothermic processes, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][5]

Hand Protection

Preventing skin contact is critical. Disposable nitrile gloves are generally the minimum requirement for incidental chemical exposure in a laboratory setting.[3][5]

  • Material: Nitrile gloves provide a good barrier against a wide range of chemicals for short-term use.[5][6] Latex gloves should be avoided due to poor chemical protection and potential for allergies.[3]

  • Best Practice: For handling the solid or concentrated solutions, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended. This provides an additional layer of protection against tears and rapid permeation.

  • Immediate Removal: If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning a new pair.[3]

Body Protection

A lab coat is required to protect street clothes and underlying skin from contamination.

  • Standard Use: A flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.[4]

  • Material: Avoid clothing made of synthetic fabrics like polyester, which can melt and fuse to the skin in a fire. Cotton or other natural fibers are preferred under the lab coat.[5]

  • Footwear: Closed-toe and closed-heel shoes are mandatory. No sandals, crocs, or perforated shoes are permitted in the laboratory.[4]

Respiratory Protection

Engineering controls are the primary means of respiratory protection.

  • Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, a respirator is typically not required.[1]

  • Emergency or Spill Scenarios: In the event of a large spill or failure of the fume hood, a NIOSH-approved respirator with particulate filters (for solids) or organic vapor cartridges may be necessary.[1] Use of a respirator requires prior medical evaluation and fit-testing.[5]

Summary of PPE for Key Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsDouble nitrile glovesFlame-resistant lab coatWork within a chemical fume hood
Preparing Solutions Chemical splash gogglesDouble nitrile glovesFlame-resistant lab coatWork within a chemical fume hood
Running Reaction Chemical splash gogglesDouble nitrile glovesFlame-resistant lab coatWork within a chemical fume hood
Work-up/Extraction Chemical splash gogglesDouble nitrile glovesFlame-resistant lab coatWork within a chemical fume hood
Large Spill Cleanup Chemical splash goggles & Face ShieldHeavy-duty gloves over nitrileChemical-resistant apronNIOSH-approved respirator (if required)

Procedural Workflow & Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_ops Operation & Disposal start Plan Experiment with This compound assess_hazards Assess Hazards: - Skin/Eye/Resp Irritant - Solid Particulate / Liquid Splash? start->assess_hazards eng_controls Work in Certified Chemical Fume Hood? assess_hazards->eng_controls no_hood STOP WORK Consult EHS eng_controls->no_hood No base_ppe Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Single Nitrile Gloves eng_controls->base_ppe Yes task_eval Evaluate Task: Solid or Liquid? Splash Potential? base_ppe->task_eval solid_ppe Solid Handling: - Double Nitrile Gloves task_eval->solid_ppe Solid liquid_ppe Liquid Handling: - Double Nitrile Gloves - Chemical Splash Goggles task_eval->liquid_ppe Liquid/Splash proceed Proceed with Experiment solid_ppe->proceed high_risk_ppe High Risk / Large Volume? - Add Face Shield liquid_ppe->high_risk_ppe high_risk_ppe->proceed disposal Segregate Waste: - Halogenated Organic Liquid - Contaminated Solid Waste proceed->disposal

PPE selection workflow for handling this compound.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

In Case of a Spill: For a small spill, ensure you are wearing appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this compound and its associated waste must be treated as hazardous.

  • Waste Segregation: All waste must be segregated. Create a dedicated, labeled hazardous waste container for "Halogenated Organic Waste".[8][9] This includes any unused material, reaction mixtures, and contaminated solvents.

  • Contaminated PPE and Materials: Used gloves, weigh boats, contaminated paper towels, and absorbent materials must be collected in a separate, clearly labeled container for "Contaminated Solid Waste". Do not dispose of these items in the regular trash.

  • Container Management: All waste containers must be kept closed except when actively adding waste.[8][9] They must be stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

  • Disposal: Dispose of all waste through your institution's EHS office, following all local, state, and federal regulations.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the protection of yourself and your colleagues.

References

  • Vertex AI Search. (n.d.). Laboratory Personal Protective Equipment (PPE) for Safety and Precision. Retrieved January 12, 2026.
  • Vertex AI Search. (2025, September 24). Protective Equipment for Chemical Researchers: Essential Lab. Retrieved January 12, 2026.
  • Environmental Health and Safety. (n.d.).
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved January 12, 2026.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved January 12, 2026.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 12, 2026.
  • Bucknell University. (2016, April 15).
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents. Retrieved January 12, 2026.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 12, 2026.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved January 12, 2026.

Sources

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